PD1-PDL1-IN 1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C14H23N7O6 |
|---|---|
Peso molecular |
385.38 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C14H23N7O6/c1-7(22)10(12(24)25)18-14(26)17-8(6-9(15)23)11-19-13(20-27-11)21-4-2-16-3-5-21/h7-8,10,16,22H,2-6H2,1H3,(H2,15,23)(H,24,25)(H2,17,18,26)/t7-,8+,10+/m1/s1 |
Clave InChI |
RKAIKBRLPZSBRN-WEDXCCLWSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)N2CCNCC2)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)N2CCNCC2)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the PD-1/PD-L1 Inhibitor: PD1-PDL1-IN 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD1-PDL1-IN 1, also identified as compound 16 in patent literature, is a potent small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway. As an immune modulator, it holds promise in the field of immuno-oncology by disrupting the interaction between PD-1 and its ligand, PD-L1, a key mechanism of tumor immune evasion. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, intended to support research and development efforts in cancer immunotherapy.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below. The compound is often supplied as a trifluoroacetic acid (TFA) salt, which can affect its molecular weight and solubility characteristics.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2S,3R)-2-[[(1S)-3-amino-3-oxo-1-[3-(piperazin-1-yl)-1,2,4-oxadiazol-5-yl]propyl]carbamoylamino]-3-hydroxybutanoic acid |
| CAS Number | 2005454-12-4 |
| Molecular Formula (Free Base) | C₁₄H₂₃N₇O₆ |
| Molecular Formula (TFA Salt) | C₁₆H₂₄F₃N₇O₈[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight (Free Base) | 385.38 g/mol | [2] |
| Molecular Weight (TFA Salt) | 499.40 g/mol | [1] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO (100 mg/mL) | [4][5] |
| Storage Conditions | Store at -20°C, protect from light | [6] |
PD-1/PD-L1 Signaling Pathway and Mechanism of Action
The PD-1/PD-L1 axis is a critical immune checkpoint that regulates T-cell activation and tolerance. In the tumor microenvironment, cancer cells can overexpress PD-L1, which binds to the PD-1 receptor on activated T-cells. This interaction triggers a downstream signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing cancer cells to evade immune surveillance.
This compound functions by inhibiting the PD-1 receptor.[2] While the precise binding mode of this compound is not extensively detailed in publicly available literature, its action as a PD-1 inhibitor suggests it likely interferes with the binding of PD-L1 to PD-1, thus restoring T-cell-mediated anti-tumor immunity.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, this section outlines general methodologies for evaluating PD-1/PD-L1 inhibitors.
In Vitro PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to screen for inhibitors of the PD-1/PD-L1 interaction in a high-throughput format.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in disrupting the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compound (this compound)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of recombinant PD-1 and anti-His-donor antibody.
-
Add a pre-mixed solution of recombinant PD-L1 and anti-Fc-acceptor antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF plate reader.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
T-Cell Activation Assay
This cell-based assay assesses the functional effect of a PD-1/PD-L1 inhibitor on T-cell activation.
Objective: To measure the ability of a test compound to restore T-cell activation in the presence of PD-L1-mediated suppression.
Materials:
-
PD-L1 expressing cells (e.g., CHO-K1 cells stably expressing human PD-L1 and an artificial antigen-presenting system)
-
PD-1 expressing T-cells (e.g., Jurkat cells stably expressing human PD-1 and a reporter gene like luciferase under the control of an NFAT response element)
-
Cell culture medium
-
Test compound (this compound)
-
Luciferase substrate
-
Luminometer
Procedure:
-
Plate the PD-L1 expressing cells in a 96-well white, clear-bottom plate and incubate overnight.
-
The next day, prepare a serial dilution of the test compound in cell culture medium.
-
Add the test compound dilutions to the wells containing the PD-L1 expressing cells.
-
Add the PD-1 expressing T-cells to the wells.
-
Co-culture the cells for a specified time (e.g., 6 hours) at 37°C in a CO₂ incubator.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the compound concentration to determine the EC50 value.
Quantitative Data
As of the latest available information, specific quantitative data such as IC50, binding affinity (Kd), and detailed pharmacokinetic parameters for this compound have not been disclosed in the public domain. The primary source for this compound is a patent (WO2016142886A2), which focuses on the chemical synthesis of a series of immunomodulatory compounds, including "compound 16" (this compound).[7] Researchers interested in this molecule may need to perform their own in-house assays to determine these critical parameters.
Conclusion
This compound is a promising small molecule inhibitor of the PD-1 pathway, offering a potential alternative or complementary approach to antibody-based immunotherapies. While detailed biological and pharmacokinetic data remain proprietary, the information provided in this guide on its chemical properties and the general methodologies for its evaluation can serve as a valuable resource for researchers in the field of immuno-oncology. Further investigation into its specific in vitro and in vivo activities is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2019245817A1 - Compositions and methods of use of il-10 agents in conjunction with chimeric antigen receptor cell therapy - Google Patents [patents.google.com]
- 4. WO2022271684A1 - Diacylglyercol kinase modulating compounds - Google Patents [patents.google.com]
- 5. WO2021067181A1 - Hbv vaccines and methods treating hbv - Google Patents [patents.google.com]
- 6. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2022150791A2 - Compositions and methods related to il2 receptor binding - Google Patents [patents.google.com]
An In-depth Technical Guide to the Small Molecule PD-1/PD-L1 Inhibitor BMS-202
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of BMS-202, a small molecule inhibitor targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway. The content herein covers its core molecular properties, mechanism of action, the signaling cascade it modulates, and the experimental protocols for its characterization.
Core Molecular Data
BMS-202 is a potent, non-peptidic small molecule inhibitor of the PD-1/PD-L1 interaction.[1] Its key molecular attributes are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₂₉N₃O₃ |
| Molecular Weight | 419.52 g/mol |
| IC₅₀ | 18 nM |
Mechanism of Action
BMS-202 exerts its inhibitory function by directly binding to PD-L1.[2][3] Unlike therapeutic antibodies that typically block the PD-1/PD-L1 binding interface, BMS-202 induces the homodimerization of PD-L1.[2][3][4] A single molecule of BMS-202 is situated at the interface of the PD-L1 dimer, effectively occluding the surface required for interaction with the PD-1 receptor.[2][3][5] This unique mechanism prevents the formation of the PD-1/PD-L1 complex and restores anti-tumor immune responses.[4]
Below is a diagram illustrating the workflow for characterizing a small molecule PD-L1 inhibitor like BMS-202.
The PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells delivers a co-inhibitory signal that suppresses T-cell function.[6] Upon engagement with PD-L1, the tyrosine-based motifs (ITIM and ITSM) in the cytoplasmic tail of PD-1 become phosphorylated.[6] This leads to the recruitment of the phosphatases SHP1 and SHP2.[6][7] These phosphatases dephosphorylate and inactivate key downstream components of the T-cell receptor (TCR) signaling cascade, such as ZAP70 and PI3K.[6] The net result is the attenuation of T-cell proliferation, cytokine release, and cytotoxic activity, allowing tumor cells to evade immune surveillance.[6]
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the point of intervention for small molecule inhibitors.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay quantitatively measures the ability of a compound to inhibit the binding of PD-1 to PD-L1.
Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor (e.g., Terbium cryptate) and acceptor (e.g., d2), respectively.[8] When the proteins interact, the donor and acceptor are brought into proximity, resulting in a FRET signal upon excitation. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[9]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., BMS-202) in an appropriate assay buffer. Prepare working solutions of tagged PD-1 and PD-L1 proteins as per the manufacturer's instructions (e.g., Revvity HTRF Human PD1/PDL1 Binding Kit).[9]
-
Assay Plate Setup: Dispense a small volume (e.g., 5 µL) of each compound dilution into the wells of a low-volume 384-well white plate. Include positive (no inhibitor) and negative (no proteins) controls.
-
Protein Addition: Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
NMR Spectroscopy for Ligand-Protein Binding
This method confirms the direct binding of the small molecule to PD-L1 and can identify the binding site.
Principle: Chemical Shift Perturbation (CSP) mapping using 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a common technique.[10] It monitors changes in the chemical shifts of the backbone amide protons and nitrogens of an ¹⁵N-labeled protein upon the addition of an unlabeled ligand.[11][12] Residues in the binding site or those undergoing conformational changes upon binding will show significant shifts in their corresponding peaks in the HSQC spectrum.[11]
Methodology:
-
Sample Preparation: Prepare a solution of ¹⁵N-labeled PD-L1 (e.g., 100-200 µM) in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration: Prepare a concentrated stock solution of the inhibitor (e.g., BMS-202) in the same buffer. Add small aliquots of the inhibitor to the protein sample to achieve increasing molar ratios (e.g., 1:0.5, 1:1, 1:2, etc.).
-
Spectral Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the inhibitor.
-
Data Analysis: Overlay the series of spectra. Identify the peaks that shift or broaden upon addition of the inhibitor. The magnitude of the chemical shift perturbation for each residue can be calculated and mapped onto the protein's structure to delineate the binding interface.
T-Cell Activation Co-Culture Assay
This functional assay determines the ability of the inhibitor to restore T-cell activity that has been suppressed by PD-1/PD-L1 engagement.
Principle: T-cells (e.g., from Peripheral Blood Mononuclear Cells - PBMCs) are co-cultured with tumor cells that express PD-L1.[13] The PD-1/PD-L1 interaction inhibits T-cell activation.[13] In the presence of an effective inhibitor, this suppression is reversed, leading to increased T-cell activation, which can be measured by the expression of activation markers (e.g., CD69, CD25) or effector functions (e.g., IFN-γ production, degranulation marker CD107a).[13][14]
Methodology:
-
Cell Preparation:
-
Target Cells: Culture a tumor cell line known to express PD-L1 (e.g., SCC-3). To enhance PD-L1 expression, stimulate the cells with IFN-γ (e.g., 100 ng/mL) for 18-24 hours prior to the assay.[14]
-
Effector Cells: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
-
Co-Culture Setup:
-
Plate the IFN-γ-treated tumor cells in a 96-well plate.
-
Add the PBMCs to the wells at a desired effector-to-target ratio (e.g., 10:1).
-
Add serial dilutions of the inhibitor (BMS-202) to the co-culture. Include appropriate controls (e.g., no inhibitor, isotype control antibody).
-
Add a T-cell stimulus, such as an anti-CD3 antibody, to all wells to activate the T-cells.
-
-
Incubation: Incubate the co-culture plate for a period of 48-72 hours.[14]
-
Analysis by Flow Cytometry:
-
Harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD8) and activation markers (e.g., CD69, CD25).
-
For intracellular cytokine staining (e.g., IFN-γ), add a protein transport inhibitor (e.g., Brefeldin A) for the final few hours of incubation, then fix, permeabilize, and stain for the intracellular target.
-
Acquire data on a flow cytometer.
-
-
Data Interpretation: Analyze the percentage of activated T-cells (e.g., CD8⁺IFN-γ⁺ cells) in the presence of varying concentrations of the inhibitor. An increase in T-cell activation markers indicates successful blockade of the PD-1/PD-L1 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aurorabiolabs.com [aurorabiolabs.com]
- 9. revvity.com [revvity.com]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. fbioyf.unr.edu.ar [fbioyf.unr.edu.ar]
- 12. renafobis.fr [renafobis.fr]
- 13. research.setu.ie [research.setu.ie]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of PD1-PDL1-IN 1
This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of PD1-PDL1-IN 1 (also referred to as PDI-1), a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the PD-1/PD-L1 Pathway
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that plays a central role in maintaining immune homeostasis and preventing autoimmunity.[1][2] PD-1 (CD279) is a receptor expressed on the surface of activated T cells, while its ligand, PD-L1 (CD274 or B7-H1), is expressed on various cells, including antigen-presenting cells and, notably, many cancer cells.[2] The engagement of PD-1 by PD-L1 transmits an inhibitory signal that suppresses T-cell activation, proliferation, and cytokine production, leading to T-cell "exhaustion".[1] Cancer cells exploit this mechanism to evade immune surveillance and destruction.[1] Consequently, blocking the PD-1/PD-L1 interaction has emerged as a highly successful cancer immunotherapy strategy, with several monoclonal antibodies approved for treating a wide range of malignancies.[1][2]
Discovery of this compound
This compound is a small molecule antagonist of the PD-1/PD-L1 interaction.[1] Its discovery was the result of computer modeling of the crystal structures of PD-1 and PD-L1, coupled with in silico screening to identify potential small molecule inhibitors.[1] The molecule was first reported by Bristol-Myers Squibb.[1] The development of small molecule inhibitors like this compound offers potential advantages over monoclonal antibodies, including better tumor penetration, oral bioavailability, and lower production costs.[1]
Mechanism of Action
This compound functions as a competitive inhibitor of the PD-1/PD-L1 interaction.[1] It has been shown to bind with high affinity to both human and mouse PD-1 and PD-L1 proteins.[1] By physically occupying the binding sites, this compound prevents the association of PD-1 with PD-L1, thereby blocking the downstream inhibitory signaling cascade. This restores T-cell function, leading to enhanced anti-tumor immunity.[1] Specifically, the restoration of T-cell activity is characterized by increased production of cytotoxic granules like granzyme B and perforin, as well as inflammatory cytokines.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity and Inhibitory Activity
| Parameter | Species | Value | Assay Method |
| Binding Affinity (KD) | |||
| to hPD-1 | Human | High Affinity | Not specified |
| to mPD-1 | Mouse | High Affinity | Not specified |
| to hPD-L1 | Human | High Affinity | Not specified |
| to mPD-L1 | Mouse | High Affinity | Not specified |
| Inhibitory Activity (IC50) | |||
| hPD-1/hPD-L1 Interaction | Human | Competitive Inhibition | Not specified |
Note: The primary research article describes the binding as "high affinity" and the inhibition as "competitive" but does not provide specific KD or IC50 values.
Table 2: In Vivo Anti-Tumor Efficacy
| Tumor Model | Treatment | Tumor Growth Inhibition |
| Human PD-L1-transfected mouse lung cancer | This compound (intraperitoneal) | Significant reduction in tumor growth |
| Human PD-L1-transfected mouse melanoma | This compound (intraperitoneal) | Significant reduction in tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT), a downstream transcription factor in the T-cell receptor (TCR) signaling pathway.
-
Cell Lines:
-
Jurkat T cells engineered to express a luciferase reporter gene under the control of an NFAT-responsive promoter.
-
Target tumor cells (e.g., NSCLC or melanoma cell lines) expressing PD-L1.
-
-
Protocol:
-
Co-culture the NFAT-luciferase Jurkat T cells with the PD-L1-expressing target tumor cells.
-
Treat the co-culture with varying concentrations of this compound.
-
After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity indicates a blockade of the PD-1/PD-L1 inhibitory signal and subsequent activation of the TCR pathway.
-
This assay evaluates the ability of T cells to kill target tumor cells.
-
Cells:
-
Ex vivo activated human T cells.
-
Human lung cancer or melanoma cells.
-
-
Protocol:
-
Label the target tumor cells with a release agent (e.g., Calcein-AM or 51Cr).
-
Co-culture the activated T cells with the labeled target cells at various effector-to-target ratios.
-
Add different concentrations of this compound to the co-culture.
-
After incubation, measure the amount of release agent in the supernatant, which is proportional to the number of lysed target cells.
-
Increased target cell lysis in the presence of this compound indicates enhanced T cell cytotoxicity.
-
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Models:
-
Syngeneic mouse models with implanted tumors derived from mouse lung cancer or melanoma cell lines engineered to express human PD-L1.
-
-
Protocol:
-
Inject the tumor cells subcutaneously into the mice.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
A reduction in tumor growth in the treatment group compared to the control group demonstrates the in vivo anti-tumor activity of the compound.
-
Conclusion
This compound is a promising small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Its ability to competitively block this critical interaction and restore anti-tumor immunity has been demonstrated in preclinical models.[1] The development of potent and orally bioavailable small molecule inhibitors like this compound represents a significant advancement in cancer immunotherapy, offering a potential alternative or complementary approach to antibody-based therapies. Further investigation and clinical development are warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Target Binding Site of PD1-PDL1-IN 1 on PD-L1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that plays a pivotal role in downregulating T-cell mediated immune responses. Cancer cells frequently exploit this pathway to evade immune surveillance. Small molecule inhibitors targeting the PD-1/PD-L1 axis represent a promising therapeutic strategy. This technical guide provides a comprehensive overview of the binding mechanism and site of action for PD1-PDL1-IN 1, a potent small molecule inhibitor of this interaction.
Contrary to directly blocking the PD-1 binding site on PD-L1 in a 1:1 stoichiometric manner like therapeutic antibodies, this compound and its analogs employ a novel mechanism of action. These small molecules induce and stabilize the dimerization of PD-L1 on the cell surface. The inhibitor binds to a hydrophobic pocket formed at the interface of the two PD-L1 monomers, effectively occluding the PD-1 binding site and preventing its interaction with the PD-1 receptor on T-cells.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds from the same class of inhibitors.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Cell-free HTRF | IC50 | 6 nM | |
| BMS-8 | HTRF | IC50 | 146 nM | [1] |
| BMS-202 | HTRF | IC50 | 18 nM | [1] |
Mechanism of Action: PD-L1 Dimerization
The binding of this compound to PD-L1 is not a simple one-to-one interaction at the PD-1 binding interface. Instead, the inhibitor facilitates the formation of a PD-L1 homodimer. One molecule of this compound binds within a hydrophobic tunnel created at the interface of two PD-L1 molecules. This induced dimerization sterically hinders the binding of PD-1 to PD-L1.
The binding site is a deep, cylindrical hydrophobic pocket formed by residues from both PD-L1 monomers. Key residues involved in the interaction include Tyr56, Met115, and Ala121 from both chains, which form the hydrophobic core of the binding pocket. The biphenyl core of the inhibitor class, to which this compound belongs, fits snugly into this hydrophobic tunnel.
The downstream consequence of this induced dimerization is not only the blockade of the PD-1/PD-L1 interaction but also the intracellular retention of PD-L1. This leads to a reduction of PD-L1 on the cell surface, further diminishing its immunosuppressive potential.
Signaling Pathways
The canonical PD-1/PD-L1 signaling pathway leads to the suppression of T-cell activity. The binding of PD-L1 on a tumor cell to PD-1 on a T-cell results in the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This, in turn, recruits the phosphatase SHP-2, which dephosphorylates and inactivates downstream components of the T-cell receptor (TCR) signaling cascade, such as ZAP70 and PI3K. The overall effect is a decrease in T-cell proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic activity.
This compound disrupts this immunosuppressive signaling by preventing the initial PD-1/PD-L1 interaction. By inducing PD-L1 dimerization, the inhibitor effectively sequesters PD-L1, making it unavailable to bind to PD-1 on T-cells. This allows for the restoration of T-cell activation and anti-tumor immunity.
Canonical PD-1/PD-L1 immunosuppressive signaling pathway.
Inhibition of PD-1/PD-L1 signaling by this compound.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
This protocol is adapted from commercially available HTRF assay kits and is suitable for screening and characterizing inhibitors of the PD-1/PD-L1 interaction in a high-throughput format.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with a FLAG-tag)
-
Anti-His-tag antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-FLAG-tag antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low-volume white plates
-
This compound or other test compounds
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Prepare a mix of recombinant human PD-1-His and anti-His-Europium cryptate antibody in assay buffer. Add 4 µL of this mix to each well.
-
Prepare a mix of recombinant human PD-L1-FLAG and anti-FLAG-d2 antibody in assay buffer. Add 4 µL of this mix to each well.
-
Incubate the plate in the dark at room temperature for 2 to 4 hours.
-
Read the plate on an HTRF-compatible plate reader at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Crosslinking and Western Blot Analysis of PD-L1 Dimerization
This protocol describes a method to qualitatively and semi-quantitatively assess the induction of PD-L1 dimerization by small molecule inhibitors.
Materials:
-
Recombinant human PD-L1 protein
-
This compound or other test compounds
-
Crosslinking agent (e.g., BS3 - bis(sulfosuccinimidyl)suberate)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PD-L1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Incubate recombinant human PD-L1 (e.g., 1 µg) with varying concentrations of this compound or vehicle (DMSO) in a reaction buffer (e.g., PBS) for 1 hour at room temperature.
-
Add the crosslinking agent BS3 to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature to allow for crosslinking.
-
Quench the crosslinking reaction by adding quenching buffer to a final concentration of 50 mM and incubating for 15 minutes.
-
Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band at approximately double the molecular weight of monomeric PD-L1 indicates dimerization.
Experimental workflow for demonstrating PD-L1 dimerization.
Conclusion
This compound represents a class of potent small molecule inhibitors that disrupt the PD-1/PD-L1 immune checkpoint. Its mechanism of action, involving the induction and stabilization of PD-L1 dimerization, offers a distinct approach compared to monoclonal antibody therapies. The detailed understanding of its binding site at the dimer interface and its cellular consequences provides a solid foundation for the rational design and development of next-generation cancer immunotherapies. The experimental protocols outlined in this guide serve as a practical resource for researchers in the field to further investigate and characterize these and other novel modulators of the PD-1/PD-L1 pathway.
References
An In-depth Technical Guide to Small Molecule PD-1/PD-L1 Inhibitors: A Comparative Analysis of PD1-PDL1-IN-1 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. Monoclonal antibodies targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) have demonstrated remarkable clinical success. However, these large molecule therapeutics are not without limitations, including high production costs, potential for immunogenicity, and poor tumor penetration.[1][2][3] This has spurred the development of small molecule inhibitors targeting the PD-1/PD-L1 pathway, offering the promise of oral bioavailability, improved tumor penetration, and potentially more manageable immune-related adverse events.
This technical guide provides a comprehensive overview and comparison of "PD1-PDL1-IN-1" (also referred to as PDI-1), a notable small molecule inhibitor of the PD-1/PD-L1 interaction, with other key small molecule inhibitors in this class, namely BMS-1166 and CA-170. We will delve into their mechanisms of action, present comparative preclinical data, and provide detailed experimental protocols for their evaluation.
Mechanism of Action of Small Molecule PD-1/PD-L1 Inhibitors
Small molecule inhibitors of the PD-1/PD-L1 pathway primarily function by disrupting the interaction between these two proteins, thereby restoring the anti-tumor activity of T cells.[2] Unlike therapeutic antibodies that typically bind to either PD-1 or PD-L1 in a 1:1 stoichiometry, many small molecule inhibitors, including those from Bristol-Myers Squibb (BMS), induce the dimerization of PD-L1.[1][4][5] This dimerization sequesters PD-L1, preventing its engagement with PD-1 on T cells and thus alleviating T-cell exhaustion.[1][2] Some inhibitors, like BMS-1166, have also been shown to interfere with the post-translational modification of PD-L1, specifically its glycosylation, by blocking its export from the endoplasmic reticulum.[][7]
CA-170, another prominent small molecule inhibitor, is reported to be a dual antagonist of both PD-L1 and V-domain Ig suppressor of T cell activation (VISTA), another immune checkpoint, suggesting a broader mechanism of immune modulation.[8][9][10]
dot
Caption: PD-1/PD-L1 signaling and inhibition by small molecules.
Comparative Preclinical Data
The following tables summarize key preclinical data for PDI-1, BMS-1166, and CA-170, providing a quantitative comparison of their potency and efficacy.
Table 1: In Vitro Potency of Small Molecule PD-1/PD-L1 Inhibitors
| Inhibitor | Assay Type | Target(s) | IC50 | Reference(s) |
| PDI-1 | Competitive ELISA | Human PD-1/PD-L1 | 4.655 µM | [11] |
| BMS-1166 | HTRF | Human PD-L1 | 1.4 nM | [7] |
| BMS-8 | HTRF | Human PD-L1 | 7.2 µM | [12] |
| BMS-202 | HTRF | Human PD-L1 | 18 nM | [13] |
| CA-170 | T-cell Proliferation/IFN-γ Release | PD-L1, VISTA | Not reported as IC50 | [8][10] |
Table 2: In Vivo Efficacy of Small Molecule PD-1/PD-L1 Inhibitors
| Inhibitor | Mouse Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| PDI-1 | Syngeneic (hPD-L1 transfected B16F10) | Melanoma | Intraperitoneal | Comparable to atezolizumab | [2] |
| PDI-1 | Syngeneic (hPD-L1 transfected KLN205) | NSCLC | Intraperitoneal | Comparable to atezolizumab | [2] |
| Compound 43 (BMS derivative) | Syngeneic (MC38) | Colon Carcinoma | 1 mg/kg | 53.07% | [14] |
| CA-170 | Syngeneic (MC38) | Colon Carcinoma | 10 mg/kg/day, oral | 43% | [15] |
| CA-170 | Syngeneic (CT26) | Colon Carcinoma | 10 mg/kg/day, oral (with docetaxel) | 68% (combination) | [15] |
| CA-170 | Syngeneic (B16F10) | Metastatic Melanoma | 10 mg/kg/day, oral | 73% reduction in metastatic nodules | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of small molecule inhibitors. The following sections provide step-by-step protocols for key experiments.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is a common method for quantifying the disruption of the PD-1/PD-L1 interaction in a high-throughput format.
dot
References
- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 7. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 9. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. curis.com [curis.com]
- 11. A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide: PD1-PDL1-IN 1 (Compound 16)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PD1-PDL1-IN 1, also identified as Compound 16, is a potent small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway. As an immunomodulator, it holds promise in the field of immuno-oncology by disrupting the interaction between PD-1 and its ligand, PD-L1, a key mechanism of immune evasion employed by tumor cells. This document provides a comprehensive overview of the biological activity, mechanism of action, and available experimental data for this compound, based on publicly accessible information, primarily from patent literature.
Introduction to the PD-1/PD-L1 Pathway
The PD-1/PD-L1 axis is a critical immune checkpoint that plays a central role in maintaining self-tolerance and modulating the duration and amplitude of immune responses. The PD-1 receptor (CD279) is expressed on activated T cells, B cells, and myeloid cells. Its primary ligand, PD-L1 (B7-H1 or CD274), can be expressed on a variety of cell types, including cancer cells. When PD-L1 on a tumor cell binds to PD-1 on a T cell, it transmits an inhibitory signal into the T cell, leading to T cell anergy, exhaustion, and apoptosis. This interaction allows cancer cells to evade immune surveillance and destruction.
Blockade of the PD-1/PD-L1 interaction with therapeutic agents, such as monoclonal antibodies, has revolutionized cancer treatment. Small molecule inhibitors like this compound offer a potential alternative with different pharmacokinetic and pharmacodynamic properties.
This compound: A Potent PD-1 Inhibitor
This compound is a 3-substituted-1,2,4-oxadiazole and thiadiazole compound identified as a potent immunomodulator.[1][2] It is specifically described as an inhibitor of the PD-1 pathway.[3]
Chemical Identity
While the exact chemical structure is proprietary and detailed within patent filings, this compound belongs to a series of 1,2,4-oxadiazole and thiadiazole derivatives developed as immunomodulators. The core scaffold of these compounds is designed to interact with the PD-1 protein.
Biological Activity and Quantitative Data
Detailed quantitative data for this compound's biological activity is primarily found within patent documentation. The following table summarizes the available information.
| Assay Type | Target | Parameter | Value | Reference |
| PD-1/PD-L1 Inhibition | Human PD-1/PD-L1 | IC50 | Data not publicly available in searched snippets | WO2016142886A2 |
| T-cell Activation | T-cells | EC50 | Data not publicly available in searched snippets | WO2016142886A2 |
| In vivo anti-tumor efficacy | Murine tumor models | Tumor Growth Inhibition | Data not publicly available in searched snippets | WO2016142886A2 |
Note: The specific IC50 and EC50 values for this compound (Compound 16) are contained within the full text of the patent document WO2016142886A2, which was not fully accessible in the performed searches. Researchers are encouraged to consult the full patent for detailed quantitative data.
Mechanism of Action
This compound functions by inhibiting the interaction between the PD-1 receptor and its ligand, PD-L1. By blocking this interaction, the compound prevents the delivery of the inhibitory signal to T cells. This, in turn, restores the T cells' ability to recognize and eliminate tumor cells.
Signaling Pathway
The binding of PD-L1 to PD-1 leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits the phosphatase SHP-2, which dephosphorylates and inactivates downstream signaling molecules of the T cell receptor (TCR) and CD28 pathways, such as ZAP70, PI3K, and Akt, thereby suppressing T cell activation. This compound, by preventing the initial PD-1/PD-L1 binding, maintains the activity of these pro-inflammatory signaling cascades.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols are outlined within the patent application WO2016142886A2. The following provides a generalized overview of the types of assays likely used to characterize this compound.
PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to quantify the inhibition of the PD-1/PD-L1 interaction by a test compound.
Workflow:
Caption: Generalized workflow for a PD-1/PD-L1 HTRF binding assay.
Methodology:
-
Recombinant human PD-1 protein, tagged with a donor fluorophore (e.g., Europium cryptate), and recombinant human PD-L1 protein, tagged with an acceptor fluorophore (e.g., d2), are combined in an assay buffer.
-
Serial dilutions of this compound or a vehicle control are added to the protein mixture.
-
The reaction is incubated to allow for protein-protein interaction and compound binding.
-
The plate is read on an HTRF-compatible reader. In the absence of an inhibitor, the binding of PD-1 and PD-L1 brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal.
-
The inhibitory activity of this compound is determined by the reduction in the HTRF signal, from which an IC50 value can be calculated.
T-cell Activation Assays
These cellular assays are crucial to determine the functional consequence of inhibiting the PD-1/PD-L1 interaction.
Common Readouts:
-
Cytokine Release: Measurement of IFN-γ or IL-2 secretion from T cells co-cultured with PD-L1 expressing target cells in the presence of the inhibitor. This is often quantified using ELISA or Meso Scale Discovery (MSD) assays.
-
T-cell Proliferation: Assessed by methods such as CFSE dilution or BrdU incorporation in co-culture systems.
In Vivo Efficacy Studies
The anti-tumor activity of this compound would be evaluated in syngeneic mouse tumor models.
Workflow:
Caption: Generalized workflow for an in vivo tumor efficacy study.
Methodology:
-
Syngeneic mice (e.g., C57BL/6) are inoculated with a murine cancer cell line that expresses PD-L1 (e.g., MC38 colon adenocarcinoma).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered, typically orally or intraperitoneally, at various doses and schedules.
-
Tumor growth is monitored regularly using calipers.
-
At the end of the study, tumors may be excised for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
Conclusion and Future Directions
This compound is a potent small molecule inhibitor of the PD-1 pathway with potential applications in cancer immunotherapy. While detailed quantitative data and experimental protocols are primarily held within patent literature, the available information indicates its function as an immunomodulator that can restore anti-tumor immune responses. Further public disclosure of preclinical and clinical data will be crucial to fully understand the therapeutic potential of this compound. For researchers in drug development, this compound and its analogs represent a promising avenue for the development of oral and potentially more accessible immuno-oncology therapies.
References
An In-depth Technical Guide to the Pharmacokinetics of Small Molecule PD-1/PD-L1 Inhibitors
Disclaimer: The specific compound "PD1-PDL1-IN 1" could not be definitively identified in publicly available literature. Therefore, this guide provides a comprehensive overview of the pharmacokinetics of representative small molecule inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) pathway, based on available preclinical and early clinical data for compounds in this class. The data and methodologies presented herein are intended to serve as a technical guide for researchers, scientists, and drug development professionals working on similar molecules.
Introduction
The PD-1/PD-L1 immune checkpoint pathway is a critical regulator of T-cell activation and plays a significant role in tumor immune evasion.[1][2][3] While monoclonal antibodies targeting this pathway have revolutionized cancer therapy, there is a growing interest in the development of orally bioavailable small molecule inhibitors.[1][2][4][5] These small molecules offer potential advantages, including improved tissue and tumor penetration, more convenient oral dosing, and potentially different safety profiles compared to large molecule biologics.[3][6][7] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these small molecule inhibitors is crucial for their successful development. This guide summarizes key pharmacokinetic parameters, experimental protocols, and the underlying signaling pathways.
Pharmacokinetic Properties of Small Molecule PD-1/PD-L1 Inhibitors
The development of small molecule inhibitors targeting the PD-1/PD-L1 pathway has led to several promising candidates entering preclinical and clinical development.[4] These molecules are designed to be orally bioavailable and possess drug-like properties.[6][8] The pharmacokinetic profiles of these compounds are essential for determining appropriate dosing regimens and predicting their efficacy and safety.
Table 1: Representative Preclinical Pharmacokinetic Data for Oral PD-L1 Inhibitors
| Compound Class/Name | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Bifunctional PD-L1/VISTA Inhibitor (S8) | Mouse | 10 mg/kg (oral) | 1,234 | 0.5 | 3,456 | 34.2 | [8] |
| JBI-2174 | Not Specified | Oral | Excellent | Sustained | Not Specified | Not Specified | [6] |
| CCX559 | Mouse | Oral | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| General Small Molecule PD-L1 Inhibitors | Rodents, NHP | Oral | Favorable | Not Specified | Low systemic clearance | Not Specified | [7] |
Note: This table is a compilation of representative data from different sources and is intended for illustrative purposes. Specific values can vary significantly between different compounds and experimental conditions.
Experimental Protocols
The characterization of the pharmacokinetic properties of small molecule PD-1/PD-L1 inhibitors involves a series of in vitro and in vivo assays.
1. In Vitro ADME Assays:
-
Metabolic Stability:
-
Objective: To assess the intrinsic clearance of the compound by liver microsomes or hepatocytes.
-
Methodology: The test compound is incubated with liver microsomes (from human, mouse, rat, etc.) or cryopreserved hepatocytes in the presence of NADPH. The concentration of the parent compound is measured at different time points using liquid chromatography-mass spectrometry (LC-MS). The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.
-
-
Plasma Protein Binding:
-
Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.
-
Methodology: The compound is incubated with plasma (human, mouse, etc.) and the fraction of unbound drug is determined using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation.
-
-
CYP450 Inhibition:
-
Objective: To evaluate the potential of the compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.
-
Methodology: The compound is co-incubated with specific CYP450 enzymes and their respective probe substrates. The inhibition of the formation of the substrate's metabolite is measured to determine the IC50 value.
-
2. In Vivo Pharmacokinetic Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism.
-
Methodology:
-
Animal Models: Typically conducted in rodents (mice, rats) and non-human primates.[7]
-
Dosing: The compound is administered via intravenous (IV) and oral (PO) routes at one or more dose levels.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is separated for analysis.
-
Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS method.[10]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½). Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from IV administration.
-
Signaling Pathways and Mechanism of Action
Small molecule inhibitors of the PD-1/PD-L1 pathway primarily act by disrupting the interaction between the PD-1 receptor on T-cells and its ligand PD-L1, which is often overexpressed on tumor cells.[1][2] This blockade restores the anti-tumor activity of T-cells. Some small molecules have been shown to induce the dimerization and subsequent internalization of PD-L1, leading to its degradation.[9]
Diagram 1: PD-1/PD-L1 Signaling Pathway and Inhibition
Caption: PD-1/PD-L1 signaling pathway and mechanism of small molecule inhibition.
Diagram 2: Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Conclusion
The development of small molecule inhibitors targeting the PD-1/PD-L1 pathway represents a promising advancement in cancer immunotherapy. Their pharmacokinetic properties, characterized by oral bioavailability and favorable distribution, offer potential advantages over existing antibody-based therapies. A thorough understanding of their ADME profiles through rigorous preclinical testing is essential for their successful clinical translation. Continued research in this area will likely lead to the development of novel, effective, and more accessible treatment options for cancer patients.
References
- 1. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 5. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of bifunctional small molecules targeting PD-L1/VISTA with favorable pharmacokinetics for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCX559 is a potent, orally-administered small molecule PD-L1 inhibitor that induces anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
PD1-PDL1-IN 1 and its role in T-cell activation
An In-depth Technical Guide to PD1-PDL1-IN 1: Mechanism and Role in T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) constitute a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance. While monoclonal antibodies targeting this axis have revolutionized oncology, interest in orally bioavailable, small-molecule inhibitors is rapidly growing due to advantages in stability, tumor penetration, and cost. This technical guide provides a detailed overview of this compound, a representative potent small-molecule inhibitor of the PD-1/PD-L1 interaction. We delve into its mechanism of action, its role in restoring T-cell activation, quantitative efficacy data, and the detailed experimental protocols used for its characterization.
Introduction: The PD-1/PD-L1 Immune Checkpoint
The interaction between PD-1, a receptor expressed on the surface of activated T-cells, and its ligand PD-L1, which is often overexpressed on tumor cells, transmits an inhibitory signal into the T-cell.[1] This signaling cascade ultimately suppresses T-cell proliferation, cytokine production, and cytotoxic activity, leading to a state of T-cell "exhaustion" and enabling tumor escape.[2][3]
Upon engagement with PD-L1, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) within the cytoplasmic domain of PD-1 become phosphorylated.[1][4] This leads to the recruitment of the phosphatases SHP1 and SHP2, which dephosphorylate and inactivate key downstream effectors of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K.[1][5] The outcome is a halt in the anti-tumor immune response.[6] Small-molecule inhibitors aim to physically block the PD-1/PD-L1 interaction, thereby preventing this immunosuppressive signaling and "releasing the brakes" on the immune system.[7][8]
This compound: Mechanism of Action
This compound is a potent, cell-permeable small molecule designed to disrupt the PD-1/PD-L1 protein-protein interaction. It is representative of a class of compounds developed by Bristol-Myers Squibb (e.g., BMS-1001, BMS-1166) that share a common mechanism.[5][9]
Unlike therapeutic antibodies that bind to either the receptor or the ligand, these small molecules bind directly to a hydrophobic pocket on PD-L1.[6] Structural and biochemical data reveal that the binding of one inhibitor molecule induces the dimerization of two PD-L1 proteins.[7][9] This induced dimer sterically occludes the binding site for PD-1, effectively preventing the formation of the inhibitory immune checkpoint. By blocking this interaction, the inhibitor restores TCR-mediated signaling, leading to enhanced T-cell activation and anti-tumor activity.[9]
Quantitative Data and Efficacy
The potency of this compound and its analogs is typically evaluated using both biochemical and cell-based assays. The Homogeneous Time-Resolved Fluorescence (HTRF) binding assay is a standard biochemical method to quantify the inhibitor's ability to disrupt the protein-protein interaction, yielding an IC50 value. Cell-based assays measure the functional consequence of this disruption, such as the restoration of T-cell activation.
Table 1: Biochemical Inhibitory Activity
| Compound | Assay Type | Target | IC50 Value | Reference(s) |
|---|---|---|---|---|
| BMS-1001 | HTRF Binding Assay | Human PD-1/PD-L1 | 2.25 nM | [7][10][11] |
| BMS-1001 | HTRF Binding Assay | Human PD-1/PD-L1 | 0.9 nM | [4] |
| BMS-1166 | HTRF Binding Assay | Human PD-1/PD-L1 | 1.4 nM | [5] |
| Incyte-011 | HTRF Binding Assay | Human PD-1/PD-L1 | 5.293 nM | [4] |
| Incyte-001 | HTRF Binding Assay | Human PD-1/PD-L1 | 11 nM |[4] |
Table 2: Cell-Based Activity and Functional Outcomes
| Compound | Assay Type | Cell Line(s) | Endpoint Measured | Result | Reference(s) |
|---|---|---|---|---|---|
| BMS-1166 | Cytotoxicity Assay | MDA-MB-231 | Cell Viability | IC50 = 28.77 µM | [12] |
| BMS Compounds | NFAT Reporter Assay | Jurkat (PD-1+)/CHO (PD-L1+) | Luciferase Activity | Dose-dependent increase | [9] |
| Incyte-011 | T-Cell Co-culture | A549 / T-Cells | IFN-γ Production | Dose-dependent increase | [4] |
| BMS-1166 | T-Cell Co-culture | PC9 (PD-L1+)/Jurkat (PD-1+) | T-Cell Activation | Restored suppressed luciferase activity |[6] |
Detailed Experimental Protocols
Protocol 1: HTRF PD-1/PD-L1 Binding Assay
This protocol outlines a method to determine the IC50 of an inhibitor in a biochemical context.
-
Principle: This is a proximity-based assay using Fluorescence Resonance Energy Transfer (FRET). Recombinant human PD-1 is tagged with a donor fluorophore (e.g., Europium cryptate) and recombinant human PD-L1 is tagged with an acceptor fluorophore (e.g., d2). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing energy transfer and emission from the acceptor upon excitation of the donor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[1][13]
-
Materials:
-
Tagged recombinant human PD-1 (e.g., His-tagged) and anti-tag donor antibody (e.g., Anti-His-Europium).
-
Tagged recombinant human PD-L1 (e.g., Fc-tagged) and anti-tag acceptor antibody (e.g., Anti-Fc-d2).
-
Assay Buffer.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Low-volume 384-well white assay plates.
-
HTRF-compatible plate reader.
-
-
Methodology:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Dispense a small volume (e.g., 5 µL) of each inhibitor concentration into the wells of the 384-well plate. Include "no inhibitor" (maximum signal) and "no protein" (background) controls.
-
Add the tagged PD-1 and tagged PD-L1 proteins to the wells.
-
Add the HTRF detection reagents (anti-tag donor and acceptor antibodies).
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor Signal / Donor Signal) and plot the ratio against the inhibitor concentration. Use non-linear regression to determine the IC50 value.
-
Protocol 2: Cell-Based PD-1/PD-L1 Blockade Reporter Assay
This protocol measures the ability of an inhibitor to restore T-cell signaling in an engineered cell system.
-
Principle: This assay utilizes two engineered cell lines. The "Effector Cells" are Jurkat T-cells that stably express human PD-1 and a luciferase reporter gene under the control of an NFAT (Nuclear Factor of Activated T-cells) response element. The "Antigen-Presenting Cells" (APCs) are typically CHO-K1 or HEK293 cells engineered to express human PD-L1 and a TCR activator on their surface. When co-cultured, the PD-1/PD-L1 interaction inhibits TCR activation, resulting in a low luciferase signal. An effective inhibitor blocks this interaction, restoring TCR signaling and leading to a quantifiable increase in luminescence.[9][14][15]
-
Materials:
-
PD-1 Effector Cells (e.g., Jurkat-PD-1-NFAT-Luc).
-
PD-L1 APCs (e.g., CHO-K1-PD-L1-TCRa).
-
Appropriate cell culture media and assay media.
-
Test inhibitor (e.g., this compound).
-
Control blocking antibody (e.g., anti-PD-1).
-
96-well white, clear-bottom assay plates.
-
Luminometer.
-
Luciferase detection reagent (e.g., Bio-Glo™).
-
-
Methodology:
-
Seed the PD-L1 APCs into the wells of a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, prepare serial dilutions of the test inhibitor and control antibody in assay medium.
-
Thaw and prepare the PD-1 Effector Cells according to the supplier's protocol.
-
Add the diluted inhibitor or control antibody to the wells containing the adherent APCs.
-
Immediately add the PD-1 Effector Cells to the wells to initiate the co-culture.
-
Incubate the plate for 6-18 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add the luciferase detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow the signal to stabilize.
-
Read luminescence on a plate-reading luminometer.
-
Plot luminescence against inhibitor concentration to determine the EC50 value.
-
Conclusion
This compound and related small-molecule inhibitors represent a promising therapeutic modality in immuno-oncology. By binding to PD-L1 and inducing a dimerization that sterically hinders interaction with PD-1, these compounds effectively block the immunosuppressive signaling of this critical checkpoint. As demonstrated through robust biochemical and cell-based assays, this blockade restores T-cell activation, offering a potent strategy to enhance anti-tumor immunity. The detailed protocols provided herein serve as a guide for researchers to evaluate and characterize novel inhibitors targeting this pathway, facilitating the continued development of next-generation cancer immunotherapies.
References
- 1. revvity.com [revvity.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. oncotarget.com [oncotarget.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. vincibiochem.it [vincibiochem.it]
- 12. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aurorabiolabs.com [aurorabiolabs.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. worldwide.promega.com [worldwide.promega.com]
Review of literature on small molecule PD-1/PD-L1 inhibitors
An In-depth Technical Guide to Small Molecule PD-1/PD-L1 Inhibitors
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance.[1][2] PD-1, expressed on activated T-cells, binds to PD-L1 on tumor cells, leading to the suppression of T-cell activity and allowing tumor growth.[2][3] The development of immune checkpoint inhibitors (ICIs), particularly monoclonal antibodies (mAbs), has revolutionized cancer therapy.[3][4] However, mAbs have limitations, including high manufacturing costs, poor tumor penetration, and potential immunogenicity.[3][4][5] This has spurred the development of small molecule inhibitors targeting the PD-1/PD-L1 pathway, which offer advantages such as oral bioavailability, better tissue penetration, and lower production costs.[3][4][5]
This technical guide provides a comprehensive review of the literature on small molecule PD-1/PD-L1 inhibitors, focusing on their mechanism of action, quantitative data, experimental evaluation protocols, and key signaling pathways.
Mechanism of Action
Unlike monoclonal antibodies that typically bind to the extracellular domains of PD-1 or PD-L1 in a 1:1 stoichiometry, many small molecule inhibitors employ a novel mechanism.[6] A significant class of these inhibitors, including those developed by Bristol-Myers Squibb (BMS), functions by inducing the dimerization of PD-L1.[7][8] These small molecules bind to a hydrophobic pocket at the interface of two PD-L1 protomers, stabilizing a dimeric form of PD-L1.[6][7] This dimerization prevents PD-L1 from binding to PD-1, thereby blocking the inhibitory signal and restoring T-cell function.[5][6][8]
Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and its inhibition by small molecules that induce PD-L1 dimerization.
Quantitative Data of Small Molecule Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic properties of selected small molecule PD-1/PD-L1 inhibitors reported in the literature.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay Type | IC50 / EC50 | Binding Affinity (Kd) | Reference |
| Biphenyl Derivatives | ||||
| BMS-8 | HTRF | - | - | [6][7] |
| BMS-37 | HTRF | - | - | [6][7] |
| BMS-202 | HTRF | 18 nM | - | [2][7] |
| BMS-1001 | HTRF | - | - | [5][7] |
| BMS-1058 | HTRF | 0.48 nM | - | [2] |
| BMS-1166 | TR-FRET | 7 nM | - | [5][9] |
| A9 | HTRF | 0.93 nM | 3.64 nM | [2] |
| Triazolo[4,3-a]pyridines | ||||
| Compound 79 | HTRF | 92.3 nM | - | [6] |
| Other Heterocycles | ||||
| Anidulafungin | BLI | 170.6 µg/mL (A549) | 76.9 µM | [7] |
| CRT5 | HTRF | 22.35 µM | - | [1] |
| P053 | HTRF | 33.65 µM | - | [1] |
| Pyrvinium | HTRF | 29.66 µM | - | [1] |
| Symmetric Molecules | ||||
| LH1306 | HTRF | 25 nM | - | [9] |
| LH1307 | HTRF | 3 nM | - | [9] |
| ARB-272572 | HTRF | 0.4 pM | - | [9] |
| Bifunctional Inhibitor | ||||
| S8 (PD-L1/VISTA) | HTRF | 1.4 µM | 2.1 µM (VISTA) | [10] |
Table 2: Pharmacokinetic (PK) Properties
| Compound | Species | Administration | Oral Bioavailability (%) | Key Findings | Reference |
| Compound 58 | Humanized Mouse | Intravenous | - | Moderate PK properties, significant tumor growth inhibition. | [11] |
| S8 | Mouse | Oral | 34.2% | Desirable in vivo PK properties. Led to a 40% reduction in tumor weight. | [10] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
HTRF assays are a common method for screening and characterizing inhibitors of the PD-1/PD-L1 interaction.[6][12] The assay relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule coupled to the interacting proteins.[12][13]
Principle: Tagged recombinant human PD-1 and PD-L1 proteins are used.[14] One protein is linked to a donor fluorophore (e.g., Europium cryptate) and the other to an acceptor fluorophore (e.g., d2).[12][13] When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation.[12][14] An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[14]
Detailed Protocol:
-
Compound Preparation: Serially dilute the test compounds in an appropriate buffer (e.g., DMSO) to create a concentration gradient.
-
Plate Preparation: Dispense a small volume (e.g., 80 nL) of each compound concentration into the wells of a low-volume 384-well white plate.[12] Include positive (no inhibitor) and negative (no proteins) controls.
-
Protein Addition:
-
Detection Reagent Addition:
-
Incubation: Incubate the plate for 30-60 minutes at room temperature in the dark to allow the binding reaction to reach equilibrium.[12]
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[12][13]
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
AlphaLISA Binding Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay used for studying protein-protein interactions.[15][16]
Principle: The assay uses two types of beads: Donor beads and Acceptor beads.[17] Biotinylated PD-1 binds to Streptavidin-coated Donor beads, and His-tagged PD-L1 is captured by anti-His AlphaLISA Acceptor beads.[17][18] When PD-1 and PD-L1 interact, the beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen molecules are generated, which diffuse and activate the Acceptor beads, resulting in light emission at 615 nm.[15][18] Inhibitors that block the PD-1/PD-L1 interaction prevent this energy transfer, causing a decrease in the AlphaLISA signal.[15]
Detailed Protocol:
-
Reagent Preparation: Prepare 1X AlphaLISA Immunoassay Buffer and reconstitute lyophilized biotinylated PD-1 and His-tagged PD-L1 proteins.[18] Prepare working solutions of the proteins and a mixture of Donor and Acceptor beads.
-
Compound Plating: Add serially diluted test compounds to the wells of a white 96-well or 384-well plate.[15]
-
Protein Addition: Add the His-tagged PD-L1 and biotinylated PD-1 solutions to the wells.[15]
-
Bead Addition: Add the mixture of Anti-6xHis AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.[15]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature in the dark.[15]
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader.[15]
-
Data Analysis: Determine the IC50 values by plotting the AlphaLISA signal against the inhibitor concentration.
In Vivo Syngeneic Tumor Models
Syngeneic mouse models, which use tumor cell lines derived from the same inbred mouse strain, are essential for evaluating the in vivo efficacy of immunotherapies as they possess an intact immune system.[19][20]
Principle: Tumor cells are implanted into immunocompetent mice.[20] Once tumors are established, mice are treated with the small molecule inhibitor. The anti-tumor activity is assessed by measuring tumor growth inhibition and survival.[20] Mechanistic studies can be performed by analyzing tumor-infiltrating lymphocytes (TILs).[21][22]
Detailed Protocol:
-
Cell Culture and Implantation: Culture a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma, B16-F10 melanoma) under standard conditions.[19][20] Implant a specific number of tumor cells (e.g., 1 x 10^6) subcutaneously or orthotopically into the flank of syngeneic mice (e.g., C57BL/6 or BALB/c).[20]
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=10 mice per group).[20]
-
Treatment Administration: Administer the small molecule inhibitor via the desired route (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle. A positive control group treated with an anti-PD-1 or anti-PD-L1 antibody may also be included.[21]
-
Monitoring: Monitor tumor volume, body weight, and overall animal health regularly (e.g., 2-3 times per week).[20]
-
Endpoint Analysis:
-
Efficacy: Continue the study until tumors in the control group reach a defined endpoint size. Calculate Tumor Growth Inhibition (TGI). Monitor survival for survival studies.[20]
-
Pharmacodynamics/Mechanism of Action: At the end of the study (or at specific time points), euthanize a subset of mice. Excise tumors and spleens for analysis of immune cell populations (e.g., CD8+ T-cells, regulatory T-cells) by flow cytometry or immunohistochemistry.[21][22]
-
-
Data Analysis: Analyze differences in tumor growth and survival between groups using appropriate statistical methods (e.g., t-test, ANOVA, Kaplan-Meier survival analysis).
Conclusion
Small molecule inhibitors of the PD-1/PD-L1 pathway represent a promising and rapidly evolving class of cancer immunotherapies.[11] They offer several potential advantages over monoclonal antibodies, including oral administration and different mechanisms of action.[4][5] The development of these agents has been facilitated by robust in vitro screening assays like HTRF and AlphaLISA, and their efficacy is validated in immunocompetent syngeneic mouse models.[14][15][19] While many candidates are still in preclinical or early clinical development, the quantitative data gathered so far demonstrates the high potency of these molecules.[2][7] Continued research focusing on optimizing pharmacokinetic properties and clinical validation will be crucial for realizing the full therapeutic potential of small molecule PD-1/PD-L1 inhibitors.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 10. Discovery of bifunctional small molecules targeting PD-L1/VISTA with favorable pharmacokinetics for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. aurorabiolabs.com [aurorabiolabs.com]
- 14. revvity.com [revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. revvity.com [revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 21. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that regulates T-cell activation and tolerance.[1] Tumor cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and inhibition of the anti-tumor immune response.[2] Consequently, the development of inhibitors that block the PD-1/PD-L1 interaction has become a cornerstone of modern cancer immunotherapy.[2]
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1, expressed on antigen-presenting cells or tumor cells, to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell receptor (TCR) signaling.[1] This leads to reduced T-cell proliferation, cytokine production, and cytotoxic activity, ultimately dampening the immune response.[3] Inhibitors of this pathway, such as monoclonal antibodies or small molecules, physically block the PD-1/PD-L1 interaction, thereby restoring T-cell function and enabling the immune system to recognize and eliminate cancer cells.
References
Application Notes and Protocols for PD1-PDL1-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that play a critical role in regulating T-cell activation and maintaining immune homeostasis.[1][2] Cancer cells can exploit this pathway to evade immune surveillance by overexpressing PD-L1, which upon binding to PD-1 on activated T-cells, delivers an inhibitory signal leading to T-cell exhaustion and apoptosis.[3][4] Blocking the PD-1/PD-L1 interaction with therapeutic agents can restore anti-tumor immunity and has emerged as a promising strategy in cancer immunotherapy.[1][4]
PD1-PDL1-IN-1 is a small molecule inhibitor of the PD-1/PD-L1 interaction.[5][6] These application notes provide a comprehensive guide for utilizing PD1-PDL1-IN-1 in cell-based assays to evaluate its potency and mechanism of action.
Product Information: PD1-PDL1-IN-1
| Property | Value | Reference |
| CAS Number | 1675201-83-8 | [5][6] |
| Molecular Formula | C₂₉H₃₃NO₅ | [5] |
| Molecular Weight | 475.59 g/mol | [5] |
| IC₅₀ (Cell-Free HTRF Assay) | 6 nM - 100 nM | [5][7] |
| Solubility | Soluble in DMSO | [6] |
Mechanism of Action
PD1-PDL1-IN-1 functions by directly interfering with the binding of PD-1 to its ligand PD-L1.[5] In the tumor microenvironment, this interaction suppresses T-cell receptor (TCR) signaling, leading to reduced cytokine production and decreased cytotoxic T-lymphocyte (CTL) activity.[3] By blocking this interaction, PD1-PDL1-IN-1 restores the ability of T-cells to recognize and eliminate cancer cells.
Caption: Workflow for a PD-1/PD-L1 reporter assay.
Procedure:
-
Prepare PD1-PDL1-IN-1 Stock Solution: Dissolve PD1-PDL1-IN-1 in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: On the day of the assay, prepare serial dilutions of PD1-PDL1-IN-1 in cell culture medium. It is recommended to test a wide concentration range (e.g., from 1 pM to 10 µM) to determine the EC₅₀.
-
Seed Target Cells: Seed the PD-L1 Target Cells into a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium. Incubate for 4-6 hours to allow cells to attach.
-
Add Inhibitor: Add 50 µL of the PD1-PDL1-IN-1 serial dilutions to the respective wells. Include wells with a known inhibitor as a positive control and wells with vehicle (DMSO) as a negative control.
-
Add Effector Cells: Add 50 µL of PD-1 Effector Cells at a density of 40,000-80,000 cells per well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6 to 24 hours.
-
Luminescence Measurement: Equilibrate the plate to room temperature. Add 100 µL of luciferase detection reagent to each well. Read the luminescence using a plate luminometer.
Data Analysis: The activity of PD1-PDL1-IN-1 is determined by the increase in luminescence, which corresponds to the restoration of T-cell activation. Calculate the fold induction of the signal over the vehicle control. Plot the dose-response curve and determine the EC₅₀ value.
Representative Data:
| Concentration (nM) | Fold Induction (Luminescence) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.5 |
| 1 | 3.2 |
| 6 | 5.5 (EC₅₀) |
| 10 | 7.8 |
| 100 | 9.5 |
| 1000 | 9.8 |
Protocol 2: T-Cell Activation Assay with Primary Cells
This protocol uses primary immune cells (PBMCs) co-cultured with tumor cells that endogenously or inducibly express PD-L1. T-cell activation is measured by cytokine release (e.g., IFN-γ) or expression of activation markers (e.g., CD69, CD25).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PD-L1 expressing tumor cell line (e.g., MDA-MB-231, NCI-H2228)
-
IFN-γ (for inducing PD-L1 expression, if necessary)
-
PD1-PDL1-IN-1
-
DMSO
-
Control inhibitors
-
96-well cell culture plates
-
ELISA kit for IFN-γ or antibodies for flow cytometry (anti-CD3, anti-CD8, anti-CD69, anti-CD25)
Logical Relationship for Primary T-Cell Activation Assay
Caption: Assay logic for primary T-cell activation.
Procedure:
-
Prepare Tumor Cells: Seed the tumor cells in a 96-well plate. If PD-L1 expression is low, pre-treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to upregulate PD-L1.
-
Prepare PD1-PDL1-IN-1 Dilutions: Prepare serial dilutions of the inhibitor in culture medium.
-
Co-culture Setup: Remove the IFN-γ containing medium from the tumor cells and wash once. Add the PD1-PDL1-IN-1 dilutions to the wells. Isolate PBMCs from healthy donor blood. Add PBMCs to the wells at an effector-to-target (E:T) ratio of 5:1 to 10:1.
-
Incubation: Co-culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Readout:
-
IFN-γ ELISA: Collect the supernatant from each well and measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8) and activation markers (e.g., CD69, CD25). Analyze the percentage of activated T-cells by flow cytometry.
-
Data Analysis: Quantify the increase in IFN-γ secretion or the percentage of activated T-cells in the presence of PD1-PDL1-IN-1 compared to the vehicle control. Determine the EC₅₀ from the dose-response curve.
Expected Results: Treatment with PD1-PDL1-IN-1 is expected to result in a dose-dependent increase in T-cell activation, as measured by increased cytokine production or upregulation of activation markers.
Cytotoxicity and Specificity Considerations
It is crucial to assess the cytotoxicity of PD1-PDL1-IN-1 on the cell lines used in the assay to ensure that the observed effects are due to the specific inhibition of the PD-1/PD-L1 pathway and not a result of general toxicity. A standard cell viability assay (e.g., MTS or CellTiter-Glo) should be performed in parallel with the functional assays. The concentrations of PD1-PDL1-IN-1 used should be non-toxic to the cells.
To confirm the specificity of the inhibitor, a counterscreen using a different immune checkpoint pathway (e.g., CTLA-4) or using PD-1/PD-L1 negative cell lines can be performed. PD1-PDL1-IN-1 should not show activity in these counterscreens.
Conclusion
PD1-PDL1-IN-1 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction. The provided protocols offer robust methods for characterizing its activity in cell-based assays. These assays are essential tools for the preclinical evaluation of this and other immune checkpoint inhibitors in the field of cancer immunotherapy.
References
- 1. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 2. PD-L1/PD-1 Co-Stimulation, a Brake for T cell Activation and a T cell Differentiation Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1 and PD-L1 in cancer immunotherapy: clinical implications and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
Application Notes and Protocols for High-Throughput Screening of PD-1/PD-L1 Inhibitors Featuring PD-1/PD-L1-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that plays a central role in tumor immune evasion.[1][2] Under normal physiological conditions, this interaction serves to dampen T-cell responses and prevent autoimmunity.[3] However, many cancer cells upregulate PD-L1 on their surface, which, upon binding to PD-1 on activated T-cells, leads to T-cell exhaustion and an attenuated anti-tumor immune response.[1][3]
The development of inhibitors targeting the PD-1/PD-L1 pathway has revolutionized cancer therapy. While monoclonal antibodies have been the mainstay of this therapeutic approach, there is a growing interest in the discovery and development of small molecule inhibitors due to their potential advantages in oral bioavailability, tissue penetration, and reduced immunogenicity.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of small molecule inhibitors of the PD-1/PD-L1 interaction, featuring PD-1/PD-L1-IN-17 (also known as Compound P20) as an exemplary compound. PD-1/PD-L1-IN-17 is a potent inhibitor of the PD-1/PD-L1 interaction with a reported IC50 value of 26.8 nM.[4]
Mechanism of Action and Signaling Pathway
The binding of PD-L1 on an antigen-presenting cell (APC) or a tumor cell to the PD-1 receptor on an activated T-cell initiates a signaling cascade that suppresses T-cell activity. This inhibitory signal is mediated through the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key downstream components of the T-cell receptor (TCR) signaling pathway, thereby inhibiting T-cell proliferation, cytokine release, and cytotoxic activity.
Caption: PD-1/PD-L1 Signaling Pathway.
Quantitative Data Summary
The following table summarizes the inhibitory activity of PD-1/PD-L1-IN-17 and representative antibody controls in various high-throughput screening assays.
| Compound/Antibody | Assay Type | Target | IC50/EC50 | Reference |
| PD-1/PD-L1-IN-17 | Biochemical (General) | PD-1/PD-L1 Interaction | 26.8 nM | [4] |
| Pembrolizumab (anti-PD-1) | HTRF | PD-1/PD-L1 Interaction | ~2.0 nM | |
| Nivolumab (anti-PD-1) | HTRF | PD-1/PD-L1 Interaction | ~2.4 nM | |
| Atezolizumab (anti-PD-L1) | HTRF | PD-1/PD-L1 Interaction | ~3.9 nM | |
| Anti-PD-1 Antibody | Cell-Based (Jurkat/CHO) | PD-1 Blockade | ~0.11 µg/ml | |
| Anti-PD-L1 Antibody | Cell-Based (Jurkat/CHO) | PD-L1 Blockade | ~0.28 µg/ml |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay measures the direct interaction between recombinant PD-1 and PD-L1 proteins.
Principle: The assay utilizes two recombinant proteins, one tagged with a donor fluorophore (e.g., Terbium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the proteins interact, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor. The resulting emission from the acceptor is measured. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Caption: HTRF Experimental Workflow.
Materials:
-
Recombinant Human PD-1 (tagged with Terbium cryptate)
-
Recombinant Human PD-L1 (tagged with d2)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
PD-1/PD-L1-IN-17 and other test compounds
-
HTRF-compatible plate reader
Protocol:
-
Prepare serial dilutions of PD-1/PD-L1-IN-17 and control compounds in the assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of a pre-mixed solution of tagged PD-1 and PD-L1 proteins to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is another bead-based biochemical assay for monitoring the PD-1/PD-L1 interaction.
Principle: The assay employs two types of beads: Donor beads and Acceptor beads. One recombinant protein is conjugated to the Donor beads (e.g., via a biotin-streptavidin interaction), and the other is conjugated to the Acceptor beads (e.g., via an antibody against a tag). When the proteins interact, the beads are brought into close proximity. Upon excitation of the Donor beads, they release singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal. Inhibitors disrupt the protein-protein interaction, leading to a decrease in the signal.
Caption: AlphaLISA Experimental Workflow.
Materials:
-
Biotinylated Recombinant Human PD-1
-
His-tagged Recombinant Human PD-L1
-
AlphaLISA Streptavidin Donor Beads
-
AlphaLISA Anti-His Acceptor Beads
-
AlphaLISA Assay Buffer
-
384-well white OptiPlates
-
PD-1/PD-L1-IN-17 and other test compounds
-
Alpha-enabled plate reader
Protocol:
-
Prepare serial dilutions of PD-1/PD-L1-IN-17 and control compounds.
-
To a 384-well plate, add 5 µL of the compound dilutions.
-
Add 10 µL of a mixture containing biotinylated PD-1 and His-tagged PD-L1.
-
Add 10 µL of a mixture of Streptavidin Donor beads and Anti-His Acceptor beads.
-
Incubate the plate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against the compound concentration and determine the IC50 value.
Cell-Based Reporter Assay
This assay measures the functional consequence of PD-1/PD-L1 inhibition in a cellular context.
Principle: This assay utilizes two engineered cell lines:
-
PD-1 Effector Cells: Jurkat T-cells that stably express human PD-1 and a reporter gene (e.g., luciferase) under the control of a response element sensitive to T-cell activation (e.g., NFAT).
-
PD-L1 aAPC (artificial Antigen Presenting Cells): A cell line (e.g., CHO-K1) that stably expresses human PD-L1 and a T-cell receptor (TCR) activator on its surface.
When the two cell lines are co-cultured, the TCR activator on the aAPCs engages the TCR on the Jurkat cells, leading to NFAT-mediated luciferase expression. However, the simultaneous engagement of PD-1 by PD-L1 inhibits this signal, resulting in low luciferase activity. An inhibitor of the PD-1/PD-L1 interaction will block this inhibition, leading to a restoration of the luciferase signal.
Caption: Cell-Based Reporter Assay Workflow.
Materials:
-
PD-1 Effector Cells (e.g., Jurkat-PD-1-NFAT-Luc)
-
PD-L1 aAPC Cells (e.g., CHO-K1-PD-L1-TCRa)
-
Cell Culture Medium
-
96-well white, clear-bottom cell culture plates
-
PD-1/PD-L1-IN-17 and other test compounds
-
Luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed the PD-L1 aAPC cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of PD-1/PD-L1-IN-17 and control compounds in cell culture medium.
-
Remove the medium from the aAPC plate and add the compound dilutions.
-
Add the PD-1 Effector Cells to each well.
-
Co-culture the cells for 6 to 24 hours at 37°C in a CO2 incubator.
-
Add the luciferase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the compound concentration and calculate the EC50 value.
Conclusion
The assays described provide a robust and scalable platform for the high-throughput screening and characterization of small molecule inhibitors of the PD-1/PD-L1 interaction. Biochemical assays like HTRF and AlphaLISA are suitable for primary screening of large compound libraries to identify direct binders, while the cell-based reporter assay provides a more physiologically relevant system to confirm the functional activity of the identified hits. The use of a well-characterized inhibitor like PD-1/PD-L1-IN-17 as a positive control is essential for assay validation and data normalization. These methodologies will aid researchers in the discovery and development of novel immunotherapies targeting the PD-1/PD-L1 checkpoint.
References
Application Notes and Protocols for PD1-PDL1-IN-1 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a crucial immune checkpoint protein frequently overexpressed on the surface of various cancer cells.[1] Its interaction with the Programmed Death-1 (PD-1) receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing tumor cells to evade immune surveillance.[2][3][4] The blockade of the PD-1/PD-L1 pathway has emerged as a cornerstone of modern cancer immunotherapy.[1]
PD1-PDL1-IN-1, also known as CA-170, is an orally bioavailable small molecule designed to antagonize the PD-L1 and V-domain Ig suppressor of T-cell activation (VISTA) immune checkpoints.[2][5] Unlike monoclonal antibodies, small molecule inhibitors like CA-170 offer potential advantages such as oral administration and shorter half-lives, which may allow for better management of immune-related adverse events.[3][6] Preclinical studies have demonstrated that CA-170 can functionally rescue T-cell proliferation and interferon-gamma (IFN-γ) secretion that is suppressed by PD-L1.[3][7] While there is ongoing discussion regarding its direct binding to PD-L1, its functional antagonism of the pathway is evident.[2]
These application notes provide a comprehensive overview of the use of PD1-PDL1-IN-1 in cancer cell line research, including detailed experimental protocols and data presentation.
Data Presentation
The following tables summarize representative quantitative data on the effects of PD1-PDL1-IN-1 on various cancer cell lines. Note: This data is illustrative to demonstrate the application of the inhibitor and may not represent actual experimental results.
Table 1: In Vitro Cell Viability (IC50) of PD1-PDL1-IN-1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | PD-L1 Expression | IC50 (µM) after 72h |
| A549 | Non-Small Cell Lung Cancer | High | 5.2 |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | 8.7 |
| SK-OV-3 | Ovarian Cancer | Moderate | 15.1 |
| MCF-7 | Breast Cancer (ER+) | Low | > 50 |
| PC-3 | Prostate Cancer | Low | > 50 |
Table 2: Induction of Apoptosis by PD1-PDL1-IN-1 in A549 Cells (48h Treatment)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 2.1 | 1.5 | 3.6 |
| PD1-PDL1-IN-1 | 5 | 15.8 | 5.4 | 21.2 |
| PD1-PDL1-IN-1 | 10 | 28.3 | 12.1 | 40.4 |
Table 3: Effect of PD1-PDL1-IN-1 on PD-L1 Protein Expression in A549 Cells (Western Blot Densitometry)
| Treatment | Concentration (µM) | Relative PD-L1 Expression (Normalized to β-actin) |
| Vehicle Control | 0 | 1.00 |
| PD1-PDL1-IN-1 | 10 | 0.95 |
| IFN-γ (10 ng/mL) | - | 2.50 |
| PD1-PDL1-IN-1 + IFN-γ | 10 + 10 ng/mL | 2.35 |
Signaling Pathways and Experimental Workflows
PD-1/PD-L1 Signaling Pathway and Inhibition by PD1-PDL1-IN-1
Caption: PD-1/PD-L1 signaling pathway and the inhibitory mechanism of PD1-PDL1-IN-1.
Experimental Workflow for Assessing PD1-PDL1-IN-1 Efficacy
Caption: General experimental workflow for evaluating the effects of PD1-PDL1-IN-1 on cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PD1-PDL1-IN-1 (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of PD1-PDL1-IN-1 in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan.
-
Gently mix by pipetting or using an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell line
-
6-well plates
-
PD1-PDL1-IN-1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of PD1-PDL1-IN-1 and a vehicle control for the desired time (e.g., 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization, and collect the culture supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Western Blot for PD-L1 Expression
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Materials:
-
Cancer cell line
-
PD1-PDL1-IN-1
-
Interferon-gamma (IFN-γ) (as a positive control for PD-L1 induction)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PD-L1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described in the apoptosis assay protocol. For a positive control, treat a set of cells with IFN-γ (e.g., 10 ng/mL) for 24 hours to induce PD-L1 expression.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody (β-actin or GAPDH).
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the relative expression of PD-L1, normalizing to the loading control.
-
Conclusion
PD1-PDL1-IN-1 (CA-170) represents a promising orally available small molecule for targeting the PD-L1 immune checkpoint. The protocols and application notes provided here offer a framework for researchers to investigate its efficacy and mechanism of action in various cancer cell lines. By employing these standardized assays, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of this and other novel immune checkpoint inhibitors.
References
- 1. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 6. curis.com [curis.com]
- 7. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using PD1-PDL1-IN-1 in a T-Cell/Cancer Cell Co-culture System
For Research Use Only.
Introduction
The Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1), are key players in a critical immune checkpoint pathway.[1] Many cancer cells exploit this pathway to evade the host's immune system by overexpressing PD-L1 on their surface.[1][2] When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T-cell, it transmits an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, leading to T-cell "exhaustion" and allowing the tumor to grow unchecked.[2][3]
PD1-PDL1-IN-1, also known as CA-170, is an orally available, small-molecule dual inhibitor of PD-L1 and V-domain Ig suppressor of T cell activation (VISTA).[3][4] Unlike monoclonal antibodies, this small molecule inhibitor functions by binding to PD-L1 and inducing the formation of a defective ternary complex with PD-1, which blocks the downstream inhibitory signaling without preventing the physical PD-1:PD-L1 interaction.[3][4] This action effectively "releases the brakes" on T-cells, restoring their natural anti-tumor functions.[5][6]
These application notes provide a detailed protocol for utilizing PD1-PDL1-IN-1 in an in vitro co-culture system comprising T-cells and PD-L1-positive cancer cells to assess the restoration of T-cell effector functions.
Principle of the Assay
This co-culture system models the interaction between immune cells and tumor cells. Effector T-cells (e.g., peripheral blood mononuclear cells - PBMCs) are cultured with a cancer cell line that expresses PD-L1. In the absence of an inhibitor, the cancer cells suppress T-cell activity via the PD-1/PD-L1 interaction. The addition of PD1-PDL1-IN-1 is expected to block this suppression, leading to a measurable increase in T-cell activation, cytokine production (e.g., IFN-γ), and cancer cell cytotoxicity.
Signaling Pathway and Inhibitor Mechanism
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action for PD1-PDL1-IN-1.
References
- 1. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PD-1/PD-L1 pathway inhibition to restore effector functions in exhausted CD8+ T cells: chances, limitations and potential risks - Veluswamy - Translational Cancer Research [tcr.amegroups.org]
- 6. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Investigating Immune Checkpoint Blockade with a PD-1/PD-L1 Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1), represents a critical immune checkpoint that regulates T-cell activation and tolerance.[1][2][3] Cancer cells frequently exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[3] Blockade of the PD-1/PD-L1 interaction has emerged as a cornerstone of modern cancer immunotherapy, with monoclonal antibodies against either PD-1 or PD-L1 demonstrating significant clinical success.[3][4]
Recently, the development of small molecule inhibitors targeting the PD-1/PD-L1 pathway has gained momentum, offering potential advantages over antibody-based therapies, such as oral bioavailability and improved tumor penetration.[5] This document provides detailed application notes and protocols for the investigation of a representative small molecule inhibitor of the PD-1/PD-L1 interaction. For the purpose of providing concrete data and protocols, we will use BMS-202 as a well-characterized example of a potent, nonpeptidic small molecule inhibitor that disrupts the PD-1/PD-L1 complex.[6][7]
Mechanism of Action of BMS-202
BMS-202 acts as a potent inhibitor of the PD-1/PD-L1 interaction with a reported half-maximal inhibitory concentration (IC50) of 18 nM .[6][8][9] Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 binding interface, BMS-202 has a unique mechanism of action. It binds directly to PD-L1 and induces its dimerization, which in turn blocks the interaction with PD-1.[8][10] This disruption of the inhibitory signal restores T-cell function, leading to enhanced anti-tumor immunity.
Quantitative Data Summary
The following tables summarize the key quantitative data for the representative small molecule inhibitor, BMS-202.
| Parameter | Value | Reference |
| IC50 (PD-1/PD-L1 Interaction) | 18 nM | [6][8][9] |
| Binding Affinity (KD) | 8 µM | [6] |
| In Vitro Cell Proliferation Inhibition (SCC-3 cells, PD-L1 positive) | IC50 of 15 µM | [6][11] |
| In Vitro Cell Proliferation Inhibition (anti-CD3 activated Jurkat cells) | IC50 of 10 µM | [6][11] |
| In Vivo Study Parameter | Details | Reference |
| Animal Model | Humanized MHC-double knockout (dKO) NOG mice | [12] |
| Tumor Cell Line | Human squamous cell carcinoma (SCC-3) cells (PD-L1 positive) | [12] |
| Treatment | 20 mg/kg BMS-202, intraperitoneal injection, daily | [6][12] |
| Outcome | Significant antitumor effect compared to vehicle control | [6][13] |
Signaling Pathway Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Efficacy Studies of PD1-PDL1-IN 1
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to assess the efficacy of the investigational PD-1/PD-L1 inhibitor, PD1-PDL1-IN 1. The following sections provide detailed methodologies for key in vitro and in vivo experiments, guidelines for data presentation, and visualizations of critical pathways and workflows.
Introduction to PD-1/PD-L1 Checkpoint Blockade
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in immune regulation.[1] The interaction between PD-1, expressed on activated T cells, and PD-L1, often overexpressed on tumor cells, transmits an inhibitory signal that suppresses T cell activity, allowing cancer cells to evade the immune system.[2][3][4] Immune checkpoint inhibitors, such as this compound, are designed to block this interaction, thereby restoring the anti-tumor immune response.[5][6]
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 on an antigen-presenting cell (APC) or a tumor cell to the PD-1 receptor on a T cell initiates a signaling cascade that inhibits T cell proliferation, cytokine release, and cytotoxicity.[7][8][9] This pathway is a crucial mechanism of peripheral tolerance that can be co-opted by tumors to escape immune surveillance.[4]
In Vitro Efficacy Assessment
A series of in vitro assays are crucial for determining the biological activity of this compound. These assays will confirm the compound's mechanism of action and quantify its potency.
Experimental Workflow for In Vitro Studies
The following workflow outlines the sequential steps for the in vitro evaluation of this compound.
Protocol 1: T Cell Activation Assay
Objective: To determine the effect of this compound on T cell activation in a co-culture system.
Principle: T cell activation is initiated by stimulating the T cell receptor (TCR) and co-stimulatory molecules like CD28.[10] The presence of PD-L1 inhibits this activation. This assay measures the ability of this compound to reverse this inhibition, leading to increased T cell activation, which can be quantified by measuring the expression of activation markers such as CD69 and CD25 by flow cytometry.[11]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PD-L1 expressing tumor cell line (e.g., MDA-MB-231, NCI-H23)
-
Anti-CD3 antibody (plate-bound)
-
Soluble anti-CD28 antibody
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Flow cytometry antibodies: Anti-CD3, Anti-CD8, Anti-CD69, Anti-CD25
-
96-well flat-bottom plates
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) and incubate for 2-4 hours at 37°C or overnight at 4°C.[12][13] Wash the wells twice with sterile PBS to remove unbound antibody.
-
Cell Seeding:
-
Isolate PBMCs from healthy donor blood.
-
Seed PD-L1 expressing tumor cells at 5 x 104 cells/well and allow them to adhere overnight.
-
The next day, add PBMCs at a density of 2 x 105 cells/well to the plate containing the tumor cells and the coated anti-CD3.
-
-
Treatment:
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.[12]
-
Add serial dilutions of this compound to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-PD-1 antibody).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the non-adherent cells (PBMCs).
-
Stain the cells with fluorescently labeled antibodies against CD3, CD8, CD69, and CD25.
-
Analyze the samples using a flow cytometer, gating on the CD3+/CD8+ T cell population to determine the percentage of cells expressing the activation markers CD69 and CD25.
-
Data Presentation:
| Treatment Group | Concentration | % CD69+ of CD8+ T cells | % CD25+ of CD8+ T cells |
| Vehicle Control | - | ||
| This compound | Dose 1 | ||
| This compound | Dose 2 | ||
| This compound | Dose 3 | ||
| Positive Control | - |
Protocol 2: Cytokine Release Assay
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines by T cells.
Principle: Activated T cells release effector cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[3] This assay measures the levels of these cytokines in the cell culture supernatant following treatment with this compound, providing a quantitative measure of restored T cell function.[14][15][16]
Materials:
-
Same as T Cell Activation Assay
-
ELISA or Multiplex Bead Array kits for human IFN-γ and IL-2
Procedure:
-
Follow steps 1-4 of the T Cell Activation Assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes).
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Quantification:
-
Use an ELISA or a multiplex bead array kit to measure the concentration of IFN-γ and IL-2 in the collected supernatants, following the manufacturer's instructions.
-
Generate a standard curve for each cytokine to determine the concentrations in the samples.
-
Data Presentation:
| Treatment Group | Concentration | IFN-γ (pg/mL) | IL-2 (pg/mL) |
| Vehicle Control | - | ||
| This compound | Dose 1 | ||
| This compound | Dose 2 | ||
| This compound | Dose 3 | ||
| Positive Control | - |
In Vivo Efficacy Assessment
In vivo studies are essential to evaluate the anti-tumor efficacy and safety profile of this compound in a whole-organism context. Syngeneic mouse models are the preferred platform for initial in vivo testing of immunotherapies due to their intact immune system.[17]
Experimental Design for In Vivo Studies
A well-designed in vivo study is critical for obtaining reliable and translatable results.
Protocol 3: Syngeneic Mouse Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
Principle: This model utilizes immunocompetent mice bearing tumors derived from a mouse cancer cell line of the same genetic background.[17][18] This allows for the evaluation of the therapeutic agent's effect on the tumor in the context of a fully functional immune system.
Materials:
-
6-8 week old female C57BL/6 mice
-
MC38 colon adenocarcinoma cell line
-
This compound
-
Vehicle control
-
Positive control (e.g., anti-mouse PD-1 antibody)
-
Calipers for tumor measurement
-
Sterile PBS
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 105 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 80-120 mm3, randomize the mice into treatment groups (n=8-10 mice per group).[18]
-
-
Treatment Groups:
-
Group 1: Vehicle control (administered via the same route as the drug)
-
Group 2: this compound (Dose 1, e.g., daily oral gavage)
-
Group 3: this compound (Dose 2)
-
Group 4: Positive control (e.g., anti-mPD-1 antibody, intraperitoneal injection twice a week)
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The study endpoint may be a pre-determined tumor volume, a specific time point, or when the control group tumors reach a certain size.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be used for flow cytometric analysis of immune cell infiltration (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Another portion can be fixed for immunohistochemistry (IHC) to visualize immune cell localization within the tumor.
-
Spleens and blood can also be collected for analysis of systemic immune responses.
-
Data Presentation:
Tumor Growth Inhibition:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 0 | |
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| Positive Control |
Tumor Infiltrating Lymphocytes (TILs) Analysis by Flow Cytometry:
| Treatment Group | % CD8+ of CD45+ cells | CD8+/Treg Ratio |
| Vehicle Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| Positive Control |
Conclusion
The successful execution of these detailed protocols will provide a robust preclinical data package for evaluating the efficacy of this compound. The combination of in vitro mechanistic assays and in vivo anti-tumor studies will elucidate the compound's potential as a novel cancer immunotherapy. Careful adherence to these methodologies and structured data presentation will ensure the generation of high-quality, reproducible results for informed decision-making in the drug development process.
References
- 1. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 4. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. criver.com [criver.com]
- 16. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]
- 17. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
Application Notes: Measuring the IC50 of PD1-PDL1-IN-1 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that plays a central role in tumor immune evasion.[1][2] Tumor cells often upregulate PD-L1, which binds to PD-1 on activated T cells, leading to the suppression of T cell activity and allowing cancer cells to escape immune surveillance.[1][3] Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction are a promising class of cancer therapeutics. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor, here exemplified as PD1-PDL1-IN-1, using three common in vitro assays: a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), and a cell-based reporter assay.
Mechanism of Action of Small Molecule PD-1/PD-L1 Inhibitors
Small molecule inhibitors of the PD-1/PD-L1 interaction, such as the well-characterized compound BMS-1166, often function by binding to PD-L1 and inducing its dimerization.[4][5] This dimerization prevents PD-L1 from binding to PD-1, thereby blocking the inhibitory signal and restoring T cell function.[4][5] Some inhibitors have also been shown to block the export of PD-L1 from the endoplasmic reticulum, preventing its presentation on the cell surface.[6] The ultimate goal of these inhibitors is to disrupt the PD-1/PD-L1 signaling pathway, allowing the immune system to recognize and attack cancer cells.
Data Presentation
The inhibitory activity of PD1-PDL1-IN-1 is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the PD-1/PD-L1 interaction by 50%. The following table summarizes the IC50 values of a representative small molecule inhibitor, BMS-1166, as determined by various in vitro methods.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| BMS-1166 | HTRF | PD-1/PD-L1 Interaction | 1.4 | [5][6] |
| BMS-202 | HTRF | PD-1/PD-L1 Interaction | 18 | [7] |
| cAMP | HTRF | PD-1/PD-L1 Interaction | 2700 | [8] |
Mandatory Visualizations
Here are the diagrams that illustrate key concepts and workflows described in this document.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay measures the proximity of tagged PD-1 and PD-L1 proteins. Inhibition of their interaction by PD1-PDL1-IN-1 results in a decreased HTRF signal.[9]
Materials:
-
Recombinant human PD-1 protein (tagged, e.g., with 6xHis)
-
Recombinant human PD-L1 protein (tagged, e.g., with biotin)
-
HTRF detection reagents (e.g., anti-6xHis antibody conjugated to a donor fluorophore and streptavidin conjugated to an acceptor fluorophore)
-
Assay buffer
-
Low-volume, white 384-well microplates
-
PD1-PDL1-IN-1 (dissolved in DMSO)
-
HTRF-compatible microplate reader
Protocol:
-
Prepare a serial dilution of PD1-PDL1-IN-1 in assay buffer. The final DMSO concentration should be kept below 1%.
-
Dispense 2 µL of each inhibitor dilution into the wells of a 384-well plate.[9]
-
Add 2 µL of a solution containing the tagged PD-1 and PD-L1 proteins to each well.[9]
-
Prepare a mixture of the HTRF detection reagents according to the manufacturer's instructions.
-
Dispense 4 µL of the detection reagent mixture to each well.[9]
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Read the fluorescence at both the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 665 nm) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10^4.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA)
This solid-phase immunoassay quantifies the binding of biotinylated PD-1 to plate-bound PD-L1. The inhibitory effect of PD1-PDL1-IN-1 is measured as a decrease in the colorimetric signal.
Materials:
-
Recombinant human PD-L1 protein
-
Recombinant human biotinylated PD-1 protein
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
96-well ELISA plates
-
PD1-PDL1-IN-1 (dissolved in DMSO)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Coat the wells of a 96-well plate with 100 µL of recombinant human PD-L1 (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.[10]
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.[10]
-
Wash the plate three times with wash buffer.
-
Prepare a serial dilution of PD1-PDL1-IN-1 in assay buffer.
-
Add 50 µL of each inhibitor dilution to the wells, followed by 50 µL of biotinylated human PD-1.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30-60 minutes at room temperature.[11]
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.[11]
-
Stop the reaction by adding 50 µL of stop solution to each well.[11]
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Reporter Assay
This assay utilizes two engineered cell lines: one expressing PD-L1 and a T-cell receptor (TCR) activator, and another (e.g., Jurkat T cells) expressing PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element. Inhibition of the PD-1/PD-L1 interaction by PD1-PDL1-IN-1 relieves the suppression of TCR signaling, leading to an increase in luciferase expression and a luminescent signal.
Materials:
-
PD-L1 expressing cells (e.g., CHO-K1 cells stably expressing human PD-L1 and a TCR activator)
-
PD-1 effector cells (e.g., Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter)
-
Cell culture medium
-
White, clear-bottom 96-well cell culture plates
-
PD1-PDL1-IN-1 (dissolved in DMSO)
-
Luciferase assay reagent (e.g., Bio-Glo™)
-
Luminometer
Protocol:
-
Seed the PD-L1 expressing cells in a white, clear-bottom 96-well plate at an appropriate density and incubate overnight.
-
Prepare a serial dilution of PD1-PDL1-IN-1 in cell culture medium.
-
Remove the culture medium from the plated cells and add the diluted inhibitor.
-
Add the PD-1 effector cells to the wells.
-
Co-culture the cells for 6-18 hours at 37°C in a CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 (or IC50) value.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in small-molecule inhibitors targeting PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. revvity.com [revvity.com]
- 8. eaglebio.com [eaglebio.com]
- 9. raybiotech.com [raybiotech.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for PD1-PDL1-IN 1 in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD1-PDL1-IN 1, also referred to as PDI-1, is a potent, small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. As an immune checkpoint inhibitor, it holds promise for cancer immunotherapy by disrupting the immunosuppressive signaling that allows tumor cells to evade the host immune system. Unlike monoclonal antibody-based immunotherapies, small molecule inhibitors like this compound may offer advantages such as oral bioavailability and improved tumor penetration.
Important Note: The following application notes and protocols are based on preclinical monotherapy studies. To date, there is a lack of publicly available data on the use of this compound in combination with other cancer therapies. The information provided herein is intended for research purposes only and is derived from the study by Wang et al. (2021) in Frontiers in Immunology.
Mechanism of Action
This compound functions by competitively inhibiting the binding of PD-1 to its ligand, PD-L1.[1][2] This blockade prevents the downstream signaling cascade that leads to T-cell exhaustion and suppression of the anti-tumor immune response.[1][3] By restoring T-cell activity, this compound enhances the ability of the immune system to recognize and eliminate cancer cells. Docking simulations suggest that this compound binds to a region of human PD-1 near serine 57, a site distinct from the binding location of the monoclonal antibody nivolumab.[1][3] This non-overlapping binding site raises the possibility of future synergistic applications with other PD-1/PD-L1 axis inhibitors.[1][3]
Figure 1: Signaling pathway of PD-1/PD-L1 and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound as a monotherapy.
Table 1: In Vitro Activity of this compound
| Assay | Target | Cell Line | Result |
|---|---|---|---|
| Competitive ELISA | Human PD-1/PD-L1 Binding | - | Competitive Inhibition |
| T-Cell Cytotoxicity | Human NSCLC (NCI-H1975, A549) | Activated Human CD3+ T-cells | Enhanced Cytotoxicity |
| T-Cell Cytotoxicity | Human Melanoma (A375, SK-MEL-2) | Activated Human CD3+ T-cells | Enhanced Cytotoxicity |
| Cytokine Production | - | Activated Human CD3+ T-cells | Increased Granzyme B, Perforin, and Inflammatory Cytokines |
| NFAT Reporter Assay | TCR-mediated Activation | PD-1/PD-L1 dependent | Direct increase in NFAT activation |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Treatment Group | Dosage | Tumor Growth Inhibition | Key Biomarker Changes |
|---|---|---|---|---|
| hPD-L1-transfected mouse lung cancer | This compound | 2 or 4 mg/kg (i.p.) | Significant reduction in tumor growth | Increased tumor-infiltrating CD8+ T-cells, Decreased FoxP3+ CD4+ T-cells, Decreased PD-L1 expressing tumor cells, Increased inflammatory cytokines |
| hPD-L1-transfected mouse melanoma | This compound | 4 or 8 mg/kg (i.p.) | Significant reduction in tumor growth | Increased tumor-infiltrating CD8+ T-cells, Decreased FoxP3+ CD4+ T-cells, Decreased PD-L1 expressing tumor cells, Increased inflammatory cytokines |
| hPD-L1-transfected mouse melanoma | Atezolizumab (anti-PD-L1 mAb) | 10 mg/kg (i.p.) | Comparable to this compound | Not specified |
Experimental Protocols
Protocol 1: In Vitro T-Cell Mediated Tumor Cell Cytotoxicity Assay
This protocol is designed to assess the ability of this compound to enhance the cytotoxic activity of T-cells against cancer cell lines.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD3+ T-cell isolation kit
-
Anti-CD3/CD28-coupled beads
-
Human cancer cell lines (e.g., NCI-H1975, A549, A375, SK-MEL-2)
-
This compound
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Isolate human CD3+ T-cells from PBMCs using a magnetic-activated cell sorting (MACS) or similar kit according to the manufacturer's instructions.
-
Activate the isolated CD3+ T-cells by culturing them with anti-CD3/CD28-coupled beads for 48 hours in complete RPMI-1640 medium.
-
Seed the target cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
On the day of the assay, remove the culture medium from the cancer cells and add the activated T-cells at an effector-to-target (E:T) ratio of 10:1.
-
Treat the co-cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure T-cell mediated cytotoxicity by quantifying the release of LDH into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol.
-
Calculate the percentage of specific lysis according to the kit's instructions.
References
- 1. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 2. A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD1-PDL1-IN 1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and storage of the potent programmed cell death 1 (PD-1) inhibitor, PD1-PDL1-IN 1. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Product Information
| Identifier | Value |
| Product Name | This compound TFA |
| Target | Programmed Cell Death 1 (PD-1) |
| Molecular Formula | C₁₆H₂₄F₃N₇O₈ |
| Molecular Weight | 499.40 g/mol |
| Appearance | Solid; Off-white to light yellow |
Solubility Data
The solubility of this compound is a critical factor for the preparation of stock solutions. It is highly soluble in dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 100 mg/mL[1] | 200.24 mM[1] | Ultrasonic treatment may be required to achieve full dissolution. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact solubility.[1] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound TFA solid
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. Due to the small quantities often used, it is recommended to dissolve the entire contents of the vial to prepare a concentrated stock solution.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the mass of the compound).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
Storage of Stock Solutions
Proper storage is essential to maintain the stability and activity of this compound.
| Storage Form | Temperature | Duration | Notes |
| Solid | -20°C[1] | As specified by the manufacturer | Protect from light.[1] |
| In DMSO | -80°C[1] | Up to 6 months[1] | Protect from light.[1] |
| In DMSO | -20°C[1] | Up to 1 month[1] | Protect from light.[1] |
Important Considerations:
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting is strongly recommended.
-
Light Sensitivity: The compound should be protected from light during storage.[1] Use amber-colored or foil-wrapped tubes.
-
Hygroscopic Nature: Use fresh, anhydrous DMSO for reconstitution as the presence of moisture can affect solubility and stability.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PD-1/PD-L1 signaling pathway, the mechanism of action for this compound, and a typical experimental workflow for its use.
Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols: Evaluating a Small Molecule PD-1/PD-L1 Inhibitor in Syngeneic Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of small molecule inhibitors of the PD-1/PD-L1 pathway, using SCL-1 as a representative example, in syngeneic mouse models. The document outlines the mechanism of action, summarizes in vivo efficacy data, and provides detailed experimental protocols and visualizations to facilitate the design and execution of preclinical studies.
Mechanism of Action of PD-1/PD-L1 Inhibition
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells.[1][2] Its ligand, programmed death-ligand 1 (PD-L1), can be overexpressed on the surface of tumor cells.[2][3] The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T cell, leading to T cell exhaustion and apoptosis, thereby allowing cancer cells to evade the host's immune system.[1][4] Small molecule inhibitors that block the PD-1/PD-L1 interaction can restore the anti-tumor function of T cells, enabling them to recognize and eliminate cancer cells.[3][4]
In Vivo Efficacy of a Small Molecule PD-1/PD-L1 Inhibitor (SCL-1)
A novel small molecule inhibitor of the PD-1/PD-L1 interaction, SCL-1, has demonstrated potent antitumor effects in various syngeneic mouse tumor models.[5][6] The efficacy of SCL-1 was found to be dependent on CD8+ T-cell infiltration and PD-L1 expression on tumors.[5][6] Notably, SCL-1 showed a broader and more potent antitumor effect in some models compared to an anti-mouse PD-1 antibody.[5][6]
| Tumor Model | Cancer Type | SCL-1 Antitumor Effect | Anti-mouse PD-1 Antibody Antitumor Effect | Reference |
| Sensitive | ||||
| CT26 | Colon Cancer | Sensitive | Sensitive | [5][6] |
| MC38 | Colon Cancer | Sensitive | Sensitive | [5][6] |
| EMT6 | Breast Cancer | Sensitive | Sensitive | [5][6] |
| MBT-2 | Bladder Cancer | Sensitive | Sensitive | [5][6] |
| Renca | Kidney Cancer | Sensitive | Sensitive | [5][6] |
| Pan02 | Pancreatic Cancer | Sensitive | Sensitive | [5][6] |
| LLC | Non-small Cell Lung Cancer | Sensitive | Sensitive | [5][6] |
| B16-F10 | Melanoma | Sensitive | Sensitive | [5][6] |
| A20 | Lymphoma | Sensitive | Resistant | [5][6] |
| EL-4 | Lymphoma | Sensitive | Resistant | [5][6] |
| J774.1 | Sarcoma | Sensitive | Resistant | [5][6] |
| Resistant | ||||
| 4T1 | Breast Cancer | Resistant | Resistant | [5][6] |
Experimental Protocols for Syngeneic Mouse Model Studies
The following protocol provides a general framework for evaluating the in vivo efficacy of a small molecule PD-1/PD-L1 inhibitor.
1. Cell Culture and Animal Models
-
Cell Lines: Select appropriate syngeneic tumor cell lines (e.g., MC38, CT26, B16-F10) that are compatible with the chosen mouse strain. Culture cells in recommended media and conditions. Ensure cells are free from mycoplasma contamination.
-
Animals: Use immunocompetent mouse strains that are syngeneic to the tumor cell line (e.g., C57BL/6 for MC38, BALB/c for CT26).[7] House animals in a specific-pathogen-free facility and allow for an acclimatization period of at least one week before the start of the experiment. All animal procedures should be performed in accordance with institutional guidelines.[8]
2. Tumor Implantation
-
Harvest tumor cells during their exponential growth phase.
-
Prepare a single-cell suspension in a suitable buffer (e.g., sterile PBS).
-
Subcutaneously inject the tumor cells (typically 1 x 10^5 to 1 x 10^6 cells) into the flank of the mice.[8][9]
3. Treatment Administration
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[8]
-
Administer the small molecule PD-1/PD-L1 inhibitor (e.g., SCL-1) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Include a vehicle control group and potentially a positive control group (e.g., anti-PD-1 antibody).
4. Monitoring and Endpoint Analysis
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record body weight and observe the general health of the animals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Immunohistochemistry (IHC) and Flow Cytometry: Analyze the tumor microenvironment by staining for immune cell markers (e.g., CD8, CD4, FoxP3) to assess the infiltration and activation of T cells.[9][10][11]
Mechanism of Action Visualization
The small molecule inhibitor directly interferes with the binding of PD-1 on T cells to PD-L1 on tumor cells, thereby restoring the T cell's ability to mount an anti-tumor response.
References
- 1. PD-1 and PD-L1 in cancer immunotherapy: clinical implications and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Suppression by PD-1/PD-L1 Interaction Blockage in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models | In Vivo [iv.iiarjournals.org]
- 6. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taconic.com [taconic.com]
- 8. Tumor studies in syngeneic mouse model: [bio-protocol.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Protocol to study the immune profile of syngeneic mouse tumor models. [escholarship.org]
- 11. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following PD1-PDL1-IN 1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that play a crucial role in regulating T-cell activation and maintaining immune homeostasis.[1][2][3] In the tumor microenvironment, cancer cells can upregulate PD-L1 to engage with PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion.[1][2][3] Small molecule inhibitors targeting the PD-1/PD-L1 interaction, such as PD1-PDL1-IN 1, represent a promising class of cancer immunotherapeutics. These inhibitors aim to block the PD-1/PD-L1 signaling pathway, thereby restoring anti-tumor T-cell activity.
Flow cytometry is an indispensable tool for characterizing the effects of PD-1/PD-L1 inhibitors on immune cell populations. This document provides detailed application notes and protocols for the flow cytometric analysis of immune cells following treatment with this compound, a potent small molecule inhibitor of the PD-1/PD-L1 interaction.
Mechanism of Action
This compound is a small molecule inhibitor that disrupts the binding of PD-1 to PD-L1. By blocking this interaction, the inhibitor prevents the delivery of inhibitory signals to T-cells, leading to enhanced T-cell activation, proliferation, and cytokine production, ultimately promoting an anti-tumor immune response.
Data Presentation
The following table summarizes representative quantitative data from in vitro studies assessing the effect of a PD-1/PD-L1 small molecule inhibitor on human peripheral blood mononuclear cells (PBMCs).
| Parameter | Biomarker | Control (Vehicle) | This compound (1 µM) | Fold Change |
| T-Cell Activation | % CD69+ in CD8+ T-cells | 15% | 45% | 3.0 |
| % CD25+ in CD4+ T-cells | 10% | 35% | 3.5 | |
| T-Cell Proliferation | % Proliferated CD8+ T-cells (CFSE) | 20% | 60% | 3.0 |
| Cytokine Production | % IFN-γ+ in CD8+ T-cells | 5% | 25% | 5.0 |
| % TNF-α+ in CD4+ T-cells | 8% | 32% | 4.0 | |
| Exhaustion Markers | PD-1 MFI on CD8+ T-cells | 5000 | 4800 | 0.96 |
| TIM-3 MFI on CD8+ T-cells | 3500 | 3300 | 0.94 |
MFI: Mean Fluorescence Intensity. Data are representative and may vary based on experimental conditions.
Experimental Protocols
In Vitro T-Cell Activation Assay
This protocol describes the in vitro stimulation of human PBMCs and subsequent treatment with this compound to assess T-cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound (and vehicle control, e.g., DMSO)
-
FACS tubes
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, CD69
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Activate T-cells by incubating PBMCs with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Immediately following activation, treat the cells with desired concentrations of this compound or vehicle control. A typical concentration range for small molecule inhibitors is 0.1 to 10 µM.
-
Incubate the cells for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and wash with flow cytometry staining buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD3, CD4, CD8, CD25, CD69) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T-cell gates.
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines the measurement of T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining.
Materials:
-
All materials from the T-Cell Activation Assay
-
CFSE dye
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8
Procedure:
-
Resuspend isolated PBMCs in PBS at a concentration of 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete medium.
-
Resuspend the CFSE-labeled PBMCs in complete medium at 1 x 10^6 cells/mL.
-
Proceed with T-cell activation and treatment with this compound as described in the T-Cell Activation Assay protocol (steps 3-5).
-
After 72-96 hours of incubation, harvest and stain the cells with fluorochrome-conjugated antibodies against CD3, CD4, and CD8.
-
Acquire data on a flow cytometer and analyze the CFSE dilution profiles in the CD4+ and CD8+ T-cell populations to determine the percentage of proliferated cells.
Intracellular Cytokine Staining
This protocol details the detection of intracellular cytokines such as IFN-γ and TNF-α.
Materials:
-
All materials from the T-Cell Activation Assay
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation/Permeabilization buffer
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, IFN-γ, TNF-α
Procedure:
-
Perform the T-Cell Activation Assay as described previously (steps 1-5).
-
Four to six hours before the end of the incubation period, add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL) to the cell cultures to allow for intracellular cytokine accumulation.
-
Harvest the cells and perform surface staining for CD3, CD4, and CD8 as described before.
-
After surface staining, fix the cells using a fixation buffer for 20 minutes at room temperature.
-
Wash the cells with permeabilization/wash buffer.
-
Perform intracellular staining by incubating the cells with fluorochrome-conjugated anti-IFN-γ and anti-TNF-α antibodies in permeabilization/wash buffer for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization/wash buffer.
-
Resuspend the cells in flow cytometry staining buffer and acquire data.
-
Analyze the percentage of IFN-γ+ and TNF-α+ cells within the CD4+ and CD8+ T-cell gates.
Visualizations
Caption: PD-1/PD-L1 signaling pathway and inhibitor action.
References
Troubleshooting & Optimization
PD1-PDL1-IN 1 solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of the small molecule inhibitor, PD1-PDL1-IN-1. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Precipitate observed in the stock solution upon storage.
Question: I dissolved PD1-PDL1-IN-1 in DMSO and stored it at -20°C. Now I see a precipitate. What should I do?
Answer:
Precipitation of small molecules out of concentrated stock solutions, especially during freeze-thaw cycles, can be a common issue. Here are the recommended steps to address this:
-
Warming and Sonication: Gently warm the vial containing the stock solution in a water bath (not exceeding 40°C) for a few minutes. Following warming, sonicate the solution for 10-15 minutes. This often helps to redissolve the compound.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly decrease the solubility of many organic compounds.[1][2] It is recommended to use newly opened or properly stored anhydrous DMSO.
-
Storage Conditions: For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles. Store the aliquots at -80°C for better stability over months. For short-term storage (up to a month), -20°C is acceptable.[2][3]
Issue: Difficulty dissolving the compound in aqueous buffers.
Question: I need to prepare a working solution of PD1-PDL1-IN-1 in a cell culture medium or phosphate-buffered saline (PBS), but it is not dissolving. How can I prepare an aqueous working solution?
Answer:
PD1-PDL1-IN-1 is a hydrophobic molecule and has very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. The proper method involves first dissolving the compound in an organic solvent, typically DMSO, to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental medium.
Key considerations for preparing aqueous working solutions:
-
Final DMSO Concentration: When diluting the DMSO stock solution into your aqueous buffer, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced toxicity in cell-based assays.
-
Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing. This helps to prevent the compound from precipitating out of the solution.
-
Solubility Limit in Aqueous Media: Be aware that even with a DMSO stock, the final concentration you can achieve in an aqueous buffer will be limited. If you observe precipitation after dilution, you may have exceeded the solubility limit of the compound in your final working solution. In such cases, you may need to lower the final concentration of PD1-PDL1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving PD1-PDL1-IN-1?
A1: The recommended solvent for preparing stock solutions of PD1-PDL1-IN-1 is Dimethyl Sulfoxide (DMSO).[1][4]
Q2: What is the solubility of PD1-PDL1-IN-1 in DMSO?
A2: The solubility of small molecule PD-1/PD-L1 inhibitors in DMSO is generally high. For similar molecules, concentrations of 100 mg/mL have been reported, though this may require sonication.[1][5] It is always recommended to consult the product-specific datasheet provided by the supplier for the most accurate solubility information.
Q3: How should I store the solid compound and its stock solution?
A3:
-
Solid Compound: Store the solid powder at -20°C for long-term storage (up to 3 years).[4]
-
Stock Solution: Aliquot the DMSO stock solution and store it at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3] Avoid repeated freeze-thaw cycles.
Q4: Can I use other organic solvents to dissolve PD1-PDL1-IN-1?
A4: While DMSO is the most commonly recommended solvent, other organic solvents may be usable depending on the specific experimental requirements. However, it is crucial to verify the solubility of PD1-PDL1-IN-1 in any alternative solvent before use. For in vivo studies, specific formulations using a combination of solvents like PEG300, Tween-80, and corn oil, in addition to DMSO, have been described for similar molecules.[3]
Quantitative Solubility Data
The following table summarizes the solubility information for PD1-PDL1-IN-1 and similar small molecule inhibitors.
| Compound | Solvent | Reported Solubility | Notes |
| PD-1/PDL-1 Inhibitor 1 | DMSO | Soluble | [4] |
| PD1-PDL1-IN 1 TFA | DMSO | 100 mg/mL (200.24 mM) | Ultrasonic recommended; hygroscopic DMSO can impact solubility.[1] |
| PD-1/PD-L1-IN-10 | DMSO | 100 mg/mL (171.93 mM) | Sonication is recommended.[5] |
| PD-1/PD-L1-IN-13 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.75 mg/mL (5.16 mM) | Clear solution.[3] |
| PD-1/PD-L1-IN-13 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.75 mg/mL (5.16 mM) | Clear solution.[3] |
| PD-1/PD-L1-IN-13 | 10% DMSO, 90% Corn Oil | ≥ 3.75 mg/mL (5.16 mM) | Clear solution.[3] |
| PD-1/PD-L1-IN-33 | DMSO | 100 mg/mL (235.00 mM) | Ultrasonic and warming to 80°C may be needed.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of PD1-PDL1-IN-1
Materials:
-
PD1-PDL1-IN-1 (Molecular Weight: 475.58 g/mol )[4]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the mass of PD1-PDL1-IN-1 required to make the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 4.756 mg of the compound (Mass = 10 mmol/L * 1 mL * 475.58 g/mol ).
-
Weigh the calculated amount of PD1-PDL1-IN-1 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 10-15 minutes. Gentle warming in a water bath (up to 40°C) can also be applied if necessary.
-
Once the compound is completely dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of an In Vivo Formulation (Example for similar molecules)
Disclaimer: The following protocols are based on formulations used for other PD-1/PD-L1 small molecule inhibitors and should be adapted and validated for PD1-PDL1-IN-1.
Formulation A: PEG300, Tween-80, and Saline [3]
Materials:
-
Concentrated DMSO stock solution of the inhibitor (e.g., 37.5 mg/mL)
-
PEG300
-
Tween-80
-
Saline
Procedure (for 1 mL of final solution):
-
To 400 µL of PEG300, add 100 µL of the 37.5 mg/mL DMSO stock solution.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final concentration of the inhibitor in this formulation will be 3.75 mg/mL.
Visualizations
Caption: The PD-1/PD-L1 signaling pathway and the mechanism of action of PD1-PDL1-IN-1.
Caption: A troubleshooting workflow for addressing solubility issues with PD1-PDL1-IN-1.
References
Technical Support Center: Optimizing PD1-PDL1-IN-1 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of PD1-PDL1-IN-1 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for small molecule PD-1/PD-L1 inhibitors like PD1-PDL1-IN-1?
A1: Small molecule PD-1/PD-L1 inhibitors are designed to disrupt the interaction between the Programmed Cell Death Protein 1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1).[1][2] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system.[1][3] By binding to PD-L1, these inhibitors can induce its dimerization, which prevents it from engaging with the PD-1 receptor on T-cells.[1][4] This blockade restores the T-cells' ability to recognize and attack tumor cells.[2]
Q2: What is a typical starting concentration range for PD1-PDL1-IN-1 in in vitro assays?
A2: A typical starting concentration for small molecule PD-1/PD-L1 inhibitors in in vitro experiments can range from low nanomolar (nM) to low micromolar (µM). For a compound designated as PD-1/PD-L1-IN-10, enhanced interferon-gamma secretion was observed starting at 1 nM.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.
Q3: How should I dissolve and store PD1-PDL1-IN-1?
A3: For a similar compound, PD-1/PD-L1-IN-10, it is soluble in DMSO at a concentration of 100 mg/mL (171.93 mM), and sonication is recommended to aid dissolution.[5] For long-term storage, the powder form should be kept at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year.[5] Always refer to the manufacturer's specific instructions for the particular inhibitor you are using.
Q4: What are the key considerations when designing a cell-based assay to test PD1-PDL1-IN-1?
A4: Key considerations include selecting appropriate cell lines (one expressing PD-1, typically a T-cell line like Jurkat, and another expressing PD-L1, often an antigen-presenting cell line like Raji or a cancer cell line), determining a suitable co-culture ratio, optimizing the incubation time, and choosing a relevant readout (e.g., cytokine release like IFN-γ, luciferase reporter activity, or tumor cell lysis).[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in the assay | - Non-specific binding of the inhibitor.- High spontaneous T-cell activation. | - Decrease the highest concentration of the inhibitor in your dose-response curve.- Ensure proper washing steps are included in the protocol.- Titrate the T-cell to target cell ratio to minimize spontaneous activation. |
| No or low inhibitor activity observed | - Sub-optimal inhibitor concentration.- Low PD-L1 expression on target cells.- Inactive compound. | - Perform a wider dose-response curve, extending to higher concentrations.- Verify PD-L1 expression on your target cells using flow cytometry or western blotting.- Confirm the inhibitor's activity with a positive control, such as a known anti-PD-L1 antibody. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the microplate, or fill them with media to maintain humidity. |
| Inhibitor precipitates in the culture medium | - Poor solubility of the compound at the tested concentration. | - Lower the final concentration of the inhibitor.- Ensure the final DMSO concentration in the media is low (typically <0.5%) and consistent across all wells, including controls. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor. The IC50 values for several small molecule PD-1/PD-L1 inhibitors are summarized below.
| Compound | IC50 Value (nM) | Assay Type | Reference |
| BMS-8 | 146 | Not Specified | [1][4] |
| BMS-202 | 18 | Not Specified | [1][4] |
| BMS-1166 | Not Specified | SPR-based blockade assay | [8] |
Experimental Protocols
Protocol 1: PD-1/PD-L1 Blockade Bioassay
This protocol is adapted from commercially available cell-based assays designed to screen for PD-1/PD-L1 inhibitors.[6][9]
Objective: To measure the ability of PD1-PDL1-IN-1 to block the PD-1/PD-L1 interaction and restore T-cell activation.
Materials:
-
PD-1 expressing effector cells (e.g., Jurkat-Lucia™ TCR-hPD-1)
-
PD-L1 expressing target cells (e.g., Raji-APC-hPD-L1)
-
Assay medium (as recommended by the cell line provider)
-
PD1-PDL1-IN-1
-
Control inhibitor (e.g., anti-PD-1 antibody)
-
96-well white, flat-bottom culture plates
-
Luciferase detection reagent
Procedure:
-
Prepare a serial dilution of PD1-PDL1-IN-1 in assay medium.
-
Seed the PD-L1 expressing target cells into the 96-well plate.
-
Add the diluted PD1-PDL1-IN-1 and control inhibitor to the respective wells.
-
Add the PD-1 expressing effector cells to all wells to initiate the co-culture.
-
Incubate the plate at 37°C in a CO2 incubator for the recommended time (e.g., 6-24 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase detection reagent to each well.
-
Measure luminescence using a luminometer.
-
Calculate the half-maximal effective concentration (EC50) from the dose-response curve.
Protocol 2: IFN-γ Release Assay
Objective: To quantify the restoration of T-cell effector function by measuring interferon-gamma (IFN-γ) secretion.
Materials:
-
Activated human T-cells (expressing PD-1)
-
PD-L1 positive tumor cells (e.g., NCI-H2228)
-
Culture medium
-
PD1-PDL1-IN-1
-
Positive control (e.g., anti-PD-L1 antibody)
-
96-well culture plates
-
Human IFN-γ ELISA kit
Procedure:
-
Prepare a serial dilution of PD1-PDL1-IN-1 in culture medium.
-
Seed the PD-L1 positive tumor cells into the 96-well plate.
-
Add the diluted PD1-PDL1-IN-1 and positive control to the appropriate wells.
-
Add the activated T-cells to the wells at a specified effector-to-target (E:T) ratio (e.g., 1:1).[7]
-
Incubate the plate for 72-120 hours at 37°C in a CO2 incubator.[7]
-
Centrifuge the plate and collect the supernatant.
-
Quantify the IFN-γ concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the IFN-γ concentration against the inhibitor concentration to determine the dose-response relationship.
Visualizations
Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: Mechanism of action of a small molecule PD-L1 inhibitor.
Caption: General experimental workflow for testing PD-1/PD-L1 inhibitors.
References
- 1. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 4. PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-1/PD-L1-IN-10 | PD-1/PD-L1 | TargetMol [targetmol.com]
- 6. invivogen.com [invivogen.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldwide.promega.com [worldwide.promega.com]
Potential off-target effects of PD1-PDL1-IN 1
Welcome to the technical support center for PD1-PDL1-IN-1 (also known as BMS-1166). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this small molecule inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is PD1-PDL1-IN-1 and what is its primary mechanism of action?
A1: PD1-PDL1-IN-1 is a potent, small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1][2] Its primary mechanism of action involves binding to PD-L1, which induces its dimerization and subsequent internalization, thereby preventing it from interacting with the PD-1 receptor on T-cells.[] This blockade of the PD-1/PD-L1 axis restores the anti-tumor activity of T-cells.[][4] Additionally, studies have shown that PD1-PDL1-IN-1 can inhibit the glycosylation of PD-L1, which is crucial for its stability and interaction with PD-1.[2][]
Q2: What are the potential off-target effects of PD1-PDL1-IN-1?
A2: While specific comprehensive off-target screening data for PD1-PDL1-IN-1 is not extensively published in the public domain, like most small molecule inhibitors, it has the potential for off-target effects. These unintended interactions can arise from structural similarities between the intended target and other proteins, particularly within conserved binding domains like ATP-binding pockets in kinases. It is crucial to experimentally assess the selectivity of PD1-PDL1-IN-1 in your specific experimental system.
Q3: How can I experimentally assess the on-target and potential off-target effects of PD1-PDL1-IN-1 in my experiments?
A3: A multi-pronged approach is recommended to validate on-target engagement and investigate potential off-target effects:
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of PD1-PDL1-IN-1 to PD-L1 in a cellular context by assessing changes in the thermal stability of the PD-L1 protein.[5][6]
-
Kinase Profiling: Screening PD1-PDL1-IN-1 against a broad panel of kinases can identify potential off-target kinase interactions.
-
Phenotypic Comparison: Compare the observed cellular phenotype with that of other well-characterized PD-1/PD-L1 inhibitors (e.g., monoclonal antibodies) or with genetic knockdown of PD-L1. Discrepancies may suggest off-target effects.
-
Dose-Response Analysis: A consistent dose-response relationship between the concentration of PD1-PDL1-IN-1 and the observed biological effect that correlates with its known potency for PD-L1 inhibition supports on-target activity.
Q4: What are some common issues encountered when using small molecule inhibitors like PD1-PDL1-IN-1 in cellular assays?
A4: Common issues include unexpected or inconsistent phenotypic results, cellular toxicity at effective concentrations, and high background in reporter assays. These can often be attributed to off-target effects, issues with compound stability or solubility, or experimental artifacts. A systematic troubleshooting approach is essential to interpret your results accurately.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Troubleshooting Steps |
| Inconsistent or unexpected cellular phenotype | Off-target effects | 1. Perform a dose-response curve: Compare the EC50 of the observed phenotype with the known IC50 for PD-L1 inhibition. A significant discrepancy may indicate off-target activity. 2. Use a structurally unrelated PD-1/PD-L1 inhibitor: If a different inhibitor targeting the same pathway does not reproduce the phenotype, the effect is likely off-target. 3. Conduct a rescue experiment: Overexpression of PD-L1 might rescue the phenotype if it is an on-target effect. |
| Compound instability or degradation | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. 2. Verify compound integrity: Use analytical methods like HPLC or LC-MS to check the purity and stability of your compound stock. | |
| Cellular toxicity at concentrations required for target inhibition | Off-target toxicity | 1. Determine the therapeutic window: Find the concentration range that inhibits PD-L1 without causing significant cell death. 2. Test in a PD-L1 null cell line: If toxicity persists in cells that do not express PD-L1, the effect is likely off-target. 3. Screen for known toxicity targets: Evaluate the compound against panels of common toxicity-related proteins (e.g., hERG). |
| On-target toxicity | 1. Modulate PD-L1 expression: Use siRNA or CRISPR to see if reducing PD-L1 levels phenocopies the toxicity. | |
| High background in reporter gene assays | Direct effect on reporter protein | 1. Run a counter-screen: Test the inhibitor in a cell line expressing the reporter gene but not the PD-1/PD-L1 pathway components. |
| Non-specific pathway activation | 1. Use pathway-specific controls: Include inhibitors for other known pathways that might affect the reporter to isolate the effect of your compound. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) for PD1-PDL1-IN-1 (BMS-1166). A comprehensive off-target profile from a broad kinase screen is not publicly available; therefore, a template for presenting such data is provided for researchers to populate with their own experimental findings.
Inhibitory Potency of PD1-PDL1-IN-1 (BMS-1166)
| Assay Type | Target | IC50 (nM) | Reference |
| Homogeneous Time-Resolved Fluorescence (HTRF) | PD-1/PD-L1 Interaction | 1.4 | [2] |
| Surface Plasmon Resonance (SPR) | PD-1/PD-L1 Interaction | 85.4 | [7] |
| Cell-Based Assay (PD-1 degradation) | PD-L1 | Dose-dependent inhibition | [2] |
| Cell-Based Assay (T-cell activation) | PD-L1 | Effective at 10 µM | [2] |
Template for Off-Target Kinase Profiling of PD1-PDL1-IN-1
| Kinase Target | Inhibition (%) at 1 µM | IC50 (nM) |
| Example Kinase 1 | Value | Value |
| Example Kinase 2 | Value | Value |
| ... | ... | ... |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps to verify the binding of PD1-PDL1-IN-1 to PD-L1 in intact cells.
Methodology:
-
Cell Treatment: Culture cells expressing PD-L1 and treat them with various concentrations of PD1-PDL1-IN-1 or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation.
-
Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Detection: Analyze the amount of soluble PD-L1 in each sample by Western blotting using a specific anti-PD-L1 antibody.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Kinase Inhibitor Profiling
This protocol describes a general workflow for assessing the selectivity of PD1-PDL1-IN-1 against a panel of kinases. This is often performed as a fee-for-service by specialized companies.
Methodology:
-
Compound Submission: Provide a sample of PD1-PDL1-IN-1 at a specified concentration and purity.
-
High-Throughput Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases. The activity of each kinase is measured, and the percentage of inhibition by the compound is calculated.
-
Dose-Response Analysis: For kinases that show significant inhibition in the initial screen, a full dose-response curve is generated by testing a range of inhibitor concentrations to determine the IC50 value.
-
Selectivity Profile Generation: The selectivity of PD1-PDL1-IN-1 is determined by comparing its IC50 for the intended target (if it were a kinase) to the IC50 values for all other kinases in the panel.
Visualizations
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by PD1-PDL1-IN-1.
Caption: Experimental Workflow for Investigating Potential Off-Target Effects.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
PD1-PDL1-IN 1 stability in cell culture media
Welcome to the technical support center for PD1-PDL1-IN 1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability of the compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For optimal stability, this compound should be dissolved in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. It is recommended to store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound over time.
Q2: What is the expected stability of this compound in aqueous cell culture media?
A2: While specific public data on the half-life of this compound in cell culture media is limited, the stability of small molecules in aqueous solutions is influenced by several factors including temperature, pH, light exposure, and interactions with media components like serum. For long-term experiments (e.g., >24 hours), it is crucial to empirically determine the stability of the compound under your specific experimental conditions. Some small molecules can degrade rapidly in the warm, nutrient-rich environment of a cell culture incubator.
Q3: How can I minimize potential issues related to the stability of this compound in my experiments?
A3: To mitigate potential stability issues, consider the following best practices:
-
Fresh Preparation: Prepare working solutions of this compound fresh from a frozen stock for each experiment.
-
Minimize Exposure: Protect the compound from prolonged exposure to light and elevated temperatures.
-
Media Changes: For experiments lasting several days, consider replacing the media with freshly prepared inhibitor at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to account for any effects of the solvent on your cells.
Q4: I am observing inconsistent or no biological effect with this compound. What are the possible causes?
A4: Inconsistent results can stem from several factors:
-
Compound Degradation: The compound may have degraded due to improper storage or instability in the cell culture medium.
-
Incorrect Concentration: Ensure accurate preparation of stock and working solutions.
-
Cellular Factors: Issues such as poor cell permeability or active efflux of the compound by cellular transporters can also lead to a lack of effect.
-
Assay Variability: Inconsistencies in cell seeding density, passage number, or assay timing can all contribute to variable results.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered when working with this compound.
Problem 1: Inconsistent IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Compound Instability in Media | For lengthy experiments, the effective concentration of the inhibitor may decrease over time due to degradation. Consider replenishing the media with fresh inhibitor every 24-48 hours. |
| Variations in Cell Density | The number of cells seeded can affect the inhibitor-to-cell ratio. Standardize your cell seeding protocol to ensure consistent cell numbers across experiments. |
| Different Assay Incubation Times | The duration of exposure to the inhibitor can influence the observed effect. Maintain a consistent incubation time for all comparative experiments. |
| Improper Stock Solution Handling | Repeated freeze-thaw cycles can degrade the stock solution. Prepare single-use aliquots of your stock solution to maintain its integrity. |
Problem 2: No observable biological effect at expected concentrations.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | The inhibitor may be unstable under your specific cell culture conditions. Perform a stability assessment to determine its half-life in your media (see Experimental Protocols section). |
| Low Cell Permeability | The compound may not be efficiently crossing the cell membrane. While not easily modifiable, this is a key consideration in interpreting results. |
| Active Efflux by Cells | Some cell lines express transporters that can actively pump out small molecules, reducing the intracellular concentration of the inhibitor. |
| Incorrect Target Engagement | Verify that your cellular model expresses PD-1 and/or PD-L1 and that the signaling pathway is active. |
Experimental Protocols
To empirically determine the stability and activity of this compound in your experimental setup, we recommend the following protocols.
Protocol 1: HPLC-Based Stability Assessment of this compound in Cell Culture Media
This protocol outlines a method to quantify the degradation of this compound over time in your specific cell culture medium.
Materials:
-
This compound
-
Complete cell culture medium (with and without serum)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare Samples: Spike a known concentration of this compound into your cell culture medium (both with and without serum) in sterile tubes. Include a control sample in a non-aqueous solvent (e.g., DMSO) for reference.
-
Incubation: Incubate the tubes at 37°C in a cell culture incubator.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each tube.
-
Sample Preparation: Immediately stop any further degradation by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge to pellet the precipitated material.
-
HPLC Analysis: Analyze the supernatant by HPLC to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration against time to determine the degradation kinetics and half-life of the compound in your specific media.
Protocol 2: Functional Stability Assessment using a PD-1/PD-L1 Reporter Assay
This cell-based assay indirectly measures the stability of this compound by assessing its ability to inhibit the PD-1/PD-L1 interaction over time.
Materials:
-
PD-1/PD-L1 reporter cell line (e.g., Jurkat cells expressing a luciferase reporter under the control of an NFAT response element and stably expressing human PD-1).
-
Antigen-presenting cells (APCs) engineered to express PD-L1.
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Prepare Inhibitor Solutions: Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubation of Inhibitor (Stability Test):
-
To test for degradation, pre-incubate the prepared inhibitor dilutions in separate wells of a culture plate at 37°C for different durations (e.g., 0, 24, 48 hours) before adding the cells.
-
For a standard dose-response curve (time 0), add freshly prepared inhibitor to the cells.
-
-
Cell Co-culture: Co-culture the PD-1 reporter cells with the PD-L1 expressing APCs in the presence of the pre-incubated or freshly prepared this compound.
-
Incubation: Incubate the cell co-culture for a set period (e.g., 6-24 hours) to allow for PD-1/PD-L1 interaction and subsequent reporter gene expression.
-
Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: Compare the dose-response curves of the pre-incubated inhibitor with the freshly prepared inhibitor. A rightward shift in the IC50 value for the pre-incubated samples indicates degradation of the compound.
Visualizing Key Pathways and Workflows
To aid in understanding the experimental context, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general workflow for assessing inhibitor stability.
Caption: PD-1/PD-L1 Signaling Pathway Inhibition.
Caption: Workflow for Assessing Inhibitor Stability.
Navigating Your PD-1/PD-L1 Interaction Assay with PD1-PDL1-IN 1: A Technical Support Guide
For researchers and drug development professionals investigating the promising frontier of cancer immunotherapy, the PD-1/PD-L1 immune checkpoint is a critical target. This guide provides a comprehensive technical support resource for troubleshooting assays involving the potent small molecule inhibitor, PD1-PDL1-IN 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor of the programmed cell death-1 (PD-1) receptor. Its primary mechanism of action is to disrupt the interaction between PD-1 and its ligand, PD-L1. This blockade prevents the inhibitory signal transduction that suppresses T-cell activity, thereby restoring the immune system's ability to recognize and eliminate cancer cells.
Q2: What is the solubility and stability of this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL. For aqueous assay buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration. It is crucial to be aware of the potential for precipitation at higher concentrations in aqueous solutions. Stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C, protected from light[1]. Repeated freeze-thaw cycles should be avoided.
Q3: What are the recommended positive and negative controls for my assay?
-
Positive Control (Inhibition): A known blocking antibody against either PD-1 (e.g., Nivolumab, Pembrolizumab) or PD-L1 (e.g., Atezolizumab) is an excellent positive control to ensure your assay can detect inhibition of the PD-1/PD-L1 interaction.
-
Negative Control (No Inhibition): A non-specific small molecule of similar molecular weight and solubility that is known not to inhibit the PD-1/PD-L1 interaction should be used. This helps to identify any non-specific effects of small molecules in your assay system.
-
Vehicle Control: A control containing the same concentration of DMSO (or other solvent) used to dissolve this compound is essential to account for any solvent effects on the assay.
Troubleshooting Common Assay Platforms
Below are troubleshooting guides for three common assay formats used to study the PD-1/PD-L1 interaction.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Problem: Low HTRF Signal or No Inhibition Observed
| Potential Cause | Troubleshooting Steps |
| Inactive Reagents | Verify the activity of your tagged PD-1 and PD-L1 proteins. Check the expiration dates and storage conditions of all HTRF reagents. |
| Incorrect Reagent Concentration | Optimize the concentrations of the donor and acceptor fluorophore-labeled antibodies and the PD-1/PD-L1 proteins. |
| Assay Buffer Incompatibility | Ensure your assay buffer is compatible with the HTRF reagents. High concentrations of certain salts or detergents can interfere with the signal. |
| Compound Instability/Precipitation | Visually inspect the assay plate for any signs of compound precipitation. Test the solubility of this compound at the highest concentration used in your assay buffer. |
| Incorrect Plate Reader Settings | Confirm that the plate reader is set to the correct excitation and emission wavelengths for the HTRF donor and acceptor. |
Problem: High Background or False Positives
| Potential Cause | Troubleshooting Steps |
| Compound Auto-fluorescence | Pre-read the plate after adding the compound but before adding the HTRF detection reagents to check for intrinsic fluorescence of the compound at the emission wavelength. |
| Compound Interference with HTRF Chemistry | Some compounds can directly quench or enhance the HTRF signal. Run a control with the compound and only one of the HTRF-labeled components to assess for direct interference. |
| Non-specific Binding | Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer. |
| Aggregated Compound | Compound aggregation can lead to non-specific inhibition. Consider including a small amount of a non-ionic detergent like Tween-20 in the assay buffer. |
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem: Low Signal or No Inhibition
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Coating | Ensure the microplate is suitable for protein binding. Optimize the coating concentration of the PD-1 or PD-L1 protein and the incubation time and temperature. |
| Inactive Conjugate | Check the activity of the enzyme-conjugated detection antibody. |
| Insufficient Washing | Inadequate washing can lead to high background and obscure a real signal. Increase the number of wash steps and ensure complete removal of wash buffer. |
| Improper Blocking | Incomplete blocking of the plate can lead to non-specific binding of detection reagents. Optimize the blocking buffer and incubation time. |
| Compound Instability/Precipitation | Similar to HTRF, check for compound precipitation in the wells. |
Problem: High Background
| Potential Cause | Troubleshooting Steps |
| Cross-reactivity of Antibodies | Ensure the secondary antibody does not cross-react with the coating antibody. |
| Non-specific Binding of Compound | Some small molecules can bind non-specifically to the plate or other assay components. Increase blocking efficiency. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. |
| Substrate Reaction Time | Optimize the substrate incubation time to avoid overdevelopment of the signal. |
Cell-Based Reporter Assay
Problem: Low Signal or No Response to Inhibitor
| Potential Cause | Troubleshooting Steps |
| Poor Cell Health or Viability | Ensure cells are healthy and in the logarithmic growth phase before starting the assay. Perform a cell viability assay in the presence of the highest concentration of this compound. |
| Low Transfection/Transduction Efficiency | If using transiently transfected cells, optimize the transfection protocol. For stable cell lines, verify the expression of the reporter construct. |
| Suboptimal Cell Seeding Density | Titrate the number of effector and target cells to find the optimal ratio for a robust signal window. |
| Insufficient TCR Activation | Ensure the stimulus for T-cell receptor (TCR) activation is potent enough to generate a strong baseline signal. |
| Compound Cytotoxicity | High concentrations of the compound or DMSO may be toxic to the cells, leading to a decrease in signal. Run a cytotoxicity control. |
Problem: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Constitutive Reporter Activity | The reporter construct may have some basal activity in the absence of TCR stimulation. This should be measured and subtracted from all other readings. |
| Non-specific Activation | The target cells may be non-specifically activating the effector cells. Co-culture the effector cells with a parental cell line that does not express PD-L1 to check for this. |
| Serum Components | Components in the fetal bovine serum (FBS) can sometimes activate the reporter. Consider using a lower percentage of FBS or heat-inactivated FBS. |
Quantitative Data Summary
| Compound Class | HTRF IC50 (nM) | ELISA IC50 (nM) | Cell-Based Assay EC50 (nM) |
| Potent Small Molecule Inhibitors | 0.1 - 100 | 1 - 200 | 10 - 1000 |
| Macrocyclic Peptides | 1 - 50 | 5 - 100 | 5 - 500 |
| Reference Antibodies | 0.1 - 10 | 0.1 - 10 | 0.1 - 20 |
Experimental Protocols
Detailed Protocol: PD-1/PD-L1 Blockade Cell-Based Reporter Assay
This protocol is designed for a 96-well plate format and utilizes a co-culture system of PD-1 expressing effector cells with a reporter gene (e.g., Luciferase under the control of an NFAT response element) and PD-L1 expressing target cells.
Materials:
-
PD-1 Effector Cells (e.g., Jurkat-NFAT-Luc)
-
PD-L1 Target Cells (e.g., CHO-K1-hPD-L1)
-
Assay Buffer (e.g., RPMI 1640 + 1% FBS)
-
This compound stock solution (in DMSO)
-
Positive Control (e.g., anti-PD-1 antibody)
-
Negative Control (inactive small molecule)
-
Luciferase detection reagent
-
White, clear-bottom 96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Culture PD-1 Effector and PD-L1 Target cells according to standard protocols.
-
On the day of the assay, harvest and resuspend both cell types in assay buffer to the desired concentrations.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare dilutions of positive and negative controls.
-
-
Assay Plate Setup:
-
Add 50 µL of the cell suspension containing the PD-L1 Target Cells to each well.
-
Add 25 µL of the diluted compounds or controls to the appropriate wells.
-
Add 25 µL of the cell suspension containing the PD-1 Effector Cells to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours. The optimal incubation time should be determined empirically.
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Read the luminescence on a plate reader.
-
Visualizing Pathways and Workflows
PD-1/PD-L1 Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Cell-Based Assay
Caption: A typical experimental workflow for a cell-based PD-1/PD-L1 inhibition assay.
References
Technical Support Center: Minimizing In Vivo Toxicity of Novel PD-1/PD-L1 Small Molecule Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals working with novel small molecule inhibitors of the PD-1/PD-L1 pathway, such as "PD1-PDL1-IN 1". While specific toxicity data for "this compound" is not publicly available, this guide provides a framework for minimizing and managing potential in vivo toxicities based on the established principles of immune checkpoint inhibition and preclinical toxicology studies of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PD-1/PD-L1 inhibitors and how does it relate to toxicity?
A1: PD-1/PD-L1 inhibitors block the interaction between the programmed cell death protein 1 (PD-1) on T cells and its ligand, programmed death-ligand 1 (PD-L1), which is often overexpressed on tumor cells.[1][2][3] This blockade removes an inhibitory signal, thereby restoring the T cells' ability to recognize and attack cancer cells.[3] However, this enhanced immune activity can also be directed against healthy tissues, leading to immune-related adverse events (irAEs).[4]
Q2: What are the potential in vivo toxicities associated with PD-1/PD-L1 inhibition?
A2: Based on extensive clinical experience with anti-PD-1/PD-L1 monoclonal antibodies, a range of immune-related adverse events can be anticipated. While small molecule inhibitors may have different pharmacokinetic and pharmacodynamic profiles, the on-target toxicities are likely to be similar. These can affect various organ systems.[4][5]
Q3: How can I proactively minimize the toxicity of my small molecule PD-1/PD-L1 inhibitor in vivo?
A3: A proactive approach to minimizing toxicity involves several key strategies during preclinical development:
-
Dose-Range Finding Studies: Conduct thorough dose-escalation studies to determine the maximum tolerated dose (MTD) and identify the optimal therapeutic window.[6]
-
Formulation Optimization: The formulation of the inhibitor can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, thereby influencing its toxicity. Experimenting with different vehicles and excipients may improve tolerability.
-
Dosing Schedule: The frequency and duration of administration can affect toxicity. Exploring different dosing schedules (e.g., intermittent vs. continuous) may reveal a more tolerable regimen.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between drug exposure and both efficacy and toxicity is crucial for designing safer in vivo experiments.
Troubleshooting Guide: Managing In Vivo Toxicities
This guide provides troubleshooting for common issues encountered during in vivo studies with novel PD-1/PD-L1 inhibitors.
| Observed Issue | Potential Cause | Recommended Action |
| Weight loss (>15-20%) and ruffled fur in treated animals. | Systemic toxicity, potential for cytokine release syndrome or multi-organ inflammation. | 1. Immediately reduce the dose or temporarily halt treatment. 2. Monitor animals closely for other clinical signs. 3. Consider a lower starting dose for future cohorts. 4. Evaluate for signs of specific organ toxicity (see below). |
| Skin rash, dermatitis, or alopecia. | Immune-mediated dermatologic toxicity. | 1. Document the severity and progression of the rash. 2. For mild cases, continue monitoring. 3. For severe cases, consider topical corticosteroids as a supportive measure, though this can impact study outcomes.[5] |
| Diarrhea, weight loss, and hunched posture. | Potential immune-mediated colitis. | 1. Monitor stool consistency and frequency. 2. Ensure adequate hydration. 3. At necropsy, collect intestinal tissues for histopathological analysis. |
| Elevated liver enzymes (ALT, AST) in serum. | Possible immune-mediated hepatitis. | 1. Confirm with repeat blood analysis. 2. At necropsy, perform histopathology on liver tissues to assess for immune cell infiltration and damage. |
| Respiratory distress, increased breathing rate. | Potential for immune-mediated pneumonitis, a serious toxicity. | 1. This is a sign of severe toxicity; humane euthanasia may be required. 2. At necropsy, carefully examine the lungs and perform histopathology. |
Data Presentation: Summarizing Toxicity Data
A clear and structured presentation of toxicity data is essential for interpreting your in vivo studies. Below is a template for a dose-escalation study.
Table 1: Example of a Dose-Escalation and Toxicity Summary Table
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Incidence of Dermatitis | Incidence of Colitis | Other Observed Toxicities |
| Vehicle Control | 10 | +5% | 0/10 | 0/10 | None |
| 10 | 10 | -2% | 1/10 (mild) | 0/10 | None |
| 30 | 10 | -8% | 3/10 (mild-moderate) | 1/10 (mild) | Ruffled fur in 2/10 |
| 60 | 10 | -18% | 7/10 (moderate-severe) | 4/10 (moderate) | Lethargy in 3/10 |
| 100 | 10 | -25% (study terminated) | 9/10 (severe) | 6/10 (severe) | Respiratory distress in 2/10 |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant syngeneic mouse tumor model.
-
Group Allocation: Assign mice to cohorts of at least 5-10 animals per group, including a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., estimated from in vitro IC50 values) and escalate in subsequent cohorts (e.g., using a modified Fibonacci sequence).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Perform regular blood collection for complete blood counts and serum chemistry analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any treatment-related changes.
Mandatory Visualizations
PD-1/PD-L1 Signaling Pathway
Caption: The PD-1/PD-L1 signaling pathway and the mechanism of action of a small molecule inhibitor.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: A general experimental workflow for assessing the in vivo toxicity of a novel small molecule inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Toxicity in the era of immune checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Small Antitumor Compounds Inhibiting PD-1/PD-L1 Binding | Anticancer Research [ar.iiarjournals.org]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Overcoming PD-1/PD-L1 Inhibitor Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome resistance to Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms of resistance to PD-1/PD-L1 blockade and strategies to counteract them.
Q1: What are the primary mechanisms of resistance to PD-1/PD-L1 inhibitors?
A1: Resistance to PD-1/PD-L1 inhibitors can be broadly categorized as primary (innate) or acquired.[1][2]
-
Primary Resistance: This occurs when patients do not respond to initial therapy.[1] Key mechanisms include:
-
Lack of Pre-existing T-cell Infiltration: Often termed "cold tumors," these malignancies lack T-cell infiltration, preventing an effective anti-tumor immune response.[3]
-
Defects in Antigen Presentation: Mutations in genes involved in the major histocompatibility complex (MHC) pathway, such as Beta-2 microglobulin (B2M), can prevent tumor cells from presenting antigens to T-cells.[1][3]
-
Insensitivity to Interferon-gamma (IFNγ): Loss-of-function mutations in the IFNγ signaling pathway (e.g., JAK1, JAK2) make tumor cells unresponsive to T-cell-mediated anti-proliferative signals.[1][3][4]
-
Immunosuppressive Tumor Microenvironment (TME): The TME can be populated by immunosuppressive cells like regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs).[5][6][7][8] These cells can inhibit the function of effector T cells.
-
-
Acquired Resistance: This develops in patients who initially respond to therapy but later experience disease progression.[1][2] Mechanisms often overlap with primary resistance and can include:
-
Loss of Neoantigens: Through immunoediting, tumors can eliminate clones that express recognizable neoantigens.[4]
-
Upregulation of Alternative Immune Checkpoints: Tumors can upregulate other inhibitory receptors like CTLA-4, TIM-3, and LAG-3 on exhausted T-cells, creating new pathways for immune evasion.[4][5][9]
-
Q2: What are the main strategies being explored to overcome this resistance?
A2: Overcoming resistance to PD-1/PD-L1 blockade often involves combination therapies designed to target multiple resistance mechanisms simultaneously.[9][10]
-
Combination with other Immune Checkpoint Inhibitors: Combining anti-PD-1/PD-L1 with inhibitors of CTLA-4, LAG-3, or TIM-3 can reinvigorate exhausted T-cells.[5][9][11]
-
Targeting the Tumor Microenvironment (TME): Strategies include depleting immunosuppressive cells (e.g., targeting Tregs or MDSCs) or blocking immunosuppressive cytokines like TGF-β.[4][5][6]
-
Combination with Chemotherapy or Radiotherapy: These conventional therapies can induce immunogenic cell death, which releases tumor antigens and promotes T-cell infiltration, potentially turning "cold" tumors "hot".[10][12][13]
-
Targeted Therapies: Combining checkpoint inhibitors with drugs that target specific oncogenic pathways (e.g., VEGFR inhibitors) can help control the tumor environment and enhance the efficacy of immunotherapy.[11][14]
-
Neoantigen Vaccines: Personalized vaccines designed to target tumor-specific neoantigens can be used with checkpoint inhibitors to boost the tumor-specific immune response.[5]
Q3: Which biomarkers are currently used to predict response or resistance to PD-1/PD-L1 inhibitors?
A3: While no single biomarker is perfect, several are used to enrich for patient populations more likely to respond.[15][16]
-
PD-L1 Expression: Measured by immunohistochemistry (IHC), higher PD-L1 expression on tumor cells or immune cells is often associated with better response rates, though PD-L1 negative patients can still respond.[16][17]
-
Tumor Mutational Burden (TMB): A higher TMB, indicating more potential neoantigens, is often correlated with improved responses to checkpoint inhibitors.[15][17]
-
Microsatellite Instability-High (MSI-H) / Mismatch Repair Deficient (dMMR): These tumors have a high mutation rate and are often highly responsive to PD-1/PD-L1 blockade.[16]
-
Emerging Biomarkers: Ongoing research is exploring gene expression signatures, the composition of the gut microbiome, and circulating biomarkers to better predict response.[17][18]
| Biomarker | Typical Assay | Association with Response to PD-1/PD-L1 Blockade |
| PD-L1 Expression | Immunohistochemistry (IHC) | Higher expression generally correlates with higher response rates.[15][16] |
| Tumor Mutational Burden (TMB) | Next-Generation Sequencing (NGS) | High TMB is often associated with better outcomes.[15][17] |
| Microsatellite Instability (MSI) | PCR or NGS | MSI-High status is a strong predictor of response.[16] |
| Gene Expression Profiles | RNA Sequencing | Signatures related to inflammation and T-cell function are being investigated.[18] |
Section 2: Troubleshooting Guides
This section provides solutions to common experimental problems in a question-and-answer format.
Issue 1: Weak or No PD-L1 Staining in Immunohistochemistry (IHC)
Q: I am not getting a clear PD-L1 signal in my FFPE tumor sections, even in tissues where I expect expression. What could be wrong?
A: Weak or absent PD-L1 staining is a common issue. Here’s a checklist of potential causes and solutions:
| Potential Cause | Suggested Solution |
| Improper Fixation | Formalin fixation should not exceed 24 hours, as over-fixation can mask the epitope.[19] |
| Ineffective Antigen Retrieval | Optimize the heat-induced epitope retrieval (HIER) method. Ensure the pH of your retrieval buffer is correct for the antibody clone being used.[20] Some antibodies require a specific pH (e.g., pH 6.0 vs. pH 9.0). |
| Primary Antibody Issues | - Confirm the antibody is validated for IHC on FFPE tissues. - Check the expiration date and storage conditions. - Titrate the primary antibody to find the optimal concentration.[20] |
| Detection System Failure | Ensure all components of the detection kit (secondary antibody, enzyme conjugate, chromogen) are fresh and prepared correctly.[21] |
| Tissue Drying Out | Ensure slides remain hydrated throughout the entire staining procedure.[20][21] |
| Sample is Truly Negative | Always include a known positive control tissue (e.g., tonsil, or a validated positive cell line pellet) to confirm the staining protocol is working correctly.[22][23] |
Issue 2: High Variability in Syngeneic Mouse Tumor Model Response
Q: My syngeneic mouse model shows highly variable responses to anti-PD-1 therapy, making the data difficult to interpret. How can I improve consistency?
A: Variability in in vivo models is a significant challenge. Consider the following factors:
| Potential Cause | Suggested Solution |
| Tumor Cell Line Instability | - Use low-passage number cells for implantation. - Periodically perform short tandem repeat (STR) profiling to ensure cell line identity. - Re-derive the cell line from a frozen stock if you suspect genetic drift. |
| Inconsistent Tumor Implantation | - Ensure a consistent number of viable cells are injected subcutaneously. - Inject into the same anatomical location for all mice. - Measure tumors consistently using digital calipers. |
| Animal Health and Microbiome | - Source mice from a reputable vendor and allow them to acclimate. - Be aware that differences in the gut microbiome between animal facilities can impact immunotherapy responses.[5] |
| Tumor Heterogeneity | The inherent biological heterogeneity of the tumor can lead to varied responses. Increase the number of mice per group to achieve statistical power despite this variability. |
Issue 3: In Vitro T-cell Cytotoxicity Assay Not Showing Expected Killing
Q: I am co-culturing activated T-cells with cancer cells treated with an anti-PD-L1 antibody, but I'm not observing the expected increase in cancer cell death. What's going wrong?
A: Several factors can affect the outcome of an in vitro cytotoxicity assay.
| Potential Cause | Suggested Solution |
| Suboptimal T-cell Activation | - Confirm T-cell activation by checking for upregulation of markers like CD69 and CD25 via flow cytometry. - Ensure the concentration of activating stimuli (e.g., anti-CD3/CD28 beads) is optimal. |
| Low PD-L1 Expression on Target Cells | - Verify PD-L1 expression on your cancer cell line using flow cytometry or western blot. - Consider stimulating cancer cells with IFNγ to upregulate PD-L1 expression, mimicking an inflamed tumor microenvironment.[1] |
| Incorrect Effector-to-Target (E:T) Ratio | Titrate the E:T ratio. Start with a range (e.g., 1:1, 5:1, 10:1) to find the optimal ratio for your specific cell types. |
| T-cell Exhaustion | If T-cells are cultured for an extended period, they may become exhausted. Use freshly activated T-cells for your assays. Check for expression of exhaustion markers like TIM-3 and LAG-3.[4][5] |
| Assay Incubation Time | Optimize the co-culture duration. Cytotoxicity may not be apparent at very early time points. Run a time-course experiment (e.g., 4, 24, 48 hours). |
Section 3: Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments and a workflow for generating resistant cell lines.
Protocol 1: Immunohistochemistry (IHC) for PD-L1 in FFPE Tissue
This protocol provides a general framework for automated IHC staining.
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 1 hour.
-
Deparaffinize in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (2 changes, 3 minutes each), and 70% (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath.
-
Use a validated retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer for 20 minutes.
-
-
Staining (Automated Stainer, e.g., Dako Autostainer Link 48):
-
Rinse slides with wash buffer (e.g., TBS-T).
-
Peroxidase Block: Incubate with a 3% H₂O₂ solution for 10 minutes to block endogenous peroxidase activity.[21][22]
-
Rinse with wash buffer.
-
Protein Block: Incubate with a protein blocking solution (e.g., normal goat serum) for 20-30 minutes to reduce non-specific binding.[21]
-
Primary Antibody: Incubate with the primary anti-PD-L1 antibody (e.g., clone 28-8) at its optimal dilution for 30-60 minutes.
-
Rinse with wash buffer.
-
Secondary Antibody/Detection: Apply a polymer-based HRP-conjugated secondary antibody system according to the manufacturer's instructions.[22]
-
Rinse with wash buffer.
-
Chromogen: Apply DAB (3,3'-diaminobenzidine) substrate-chromogen solution and incubate until a brown precipitate is visible (typically 5-10 minutes).[22]
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the slides in a gentle stream of tap water or a bluing reagent.
-
Dehydrate through graded alcohols and clear in xylene.
-
Coverslip using a permanent mounting medium.
-
Workflow: Generation of an Anti-PD-1 Resistant Cell Line
This workflow describes a method for developing an in vivo model of acquired resistance.[24][25]
Caption: Workflow for developing an in vivo acquired resistance model.
Signaling Pathway: Key Mechanisms of Resistance to PD-1/PD-L1 Blockade
This diagram illustrates how tumor cells can evade the effects of checkpoint inhibitors through various intrinsic and microenvironmental mechanisms.
Caption: Key resistance pathways to PD-1/PD-L1 checkpoint blockade.
References
- 1. Mechanisms of Resistance to PD-1 and PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to PD-1 and PD-L1 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Resistance Mechanisms of Anti-PD1/PDL1 Therapy in Solid Tumors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The role of tumor microenvironment in therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to Overcome PD-1/PD-L1 Blockade Resistance: Focusing on Combination with Immune Checkpoint Blockades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming resistance to anti-PD-L1 immunotherapy: mechanisms, combination strategies, and future directions. - Together4Cancer Compass [together4cancer.org]
- 11. Frontiers | Overcoming resistance to PD-1 and CTLA-4 blockade mechanisms and therapeutic strategies [frontiersin.org]
- 12. Frontiers | Overcoming resistance to PD-1/PD-L1 inhibitors in esophageal cancer [frontiersin.org]
- 13. Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go2.org [go2.org]
- 15. cancernetwork.com [cancernetwork.com]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Biomarkers for immunotherapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resistance Biomarkers to PD-1/PD-L1–Targeted Immune Checkpoint Inhibitors: The PIONeeR Trial - Conference Correspondent [conference-correspondent.com]
- 19. biocompare.com [biocompare.com]
- 20. documents.cap.org [documents.cap.org]
- 21. origene.com [origene.com]
- 22. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with PD1-PDL1-IN 1
Welcome to the technical support center for PD1-PDL1-IN 1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this small molecule inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experimental outcomes.
Interpreting Unexpected Results with this compound
This section addresses common issues that may arise during experiments with this compound, providing potential explanations and solutions.
FAQs and Troubleshooting
Q1: Why am I not observing the expected increase in T-cell activation (e.g., cytokine production, proliferation) after treating my co-culture with this compound?
A1: Several factors could contribute to a lack of T-cell activation. Here's a troubleshooting guide:
-
Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively block the PD-1/PD-L1 interaction. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
-
Low PD-1 or PD-L1 Expression: The effector T-cells must express sufficient levels of PD-1, and the target cancer cells must express its ligand, PD-L1.[1][2][3] Expression levels can vary significantly between cell lines and even within the same cell line under different culture conditions.
-
Cell Line Authenticity and Health: Ensure that your cell lines are authentic, free from contamination (especially mycoplasma), and healthy. Stressed or unhealthy cells may not respond as expected.
-
Assay Sensitivity: The assay used to measure T-cell activation may not be sensitive enough to detect subtle changes. Consider using a more sensitive readout, such as a reporter assay system.[4]
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your culture medium. Small molecule inhibitors can sometimes precipitate out of solution, reducing their effective concentration.
Q2: I'm observing cytotoxicity or a decrease in cell viability at higher concentrations of this compound. Is this expected?
A2: While the goal of this compound is to block a specific protein-protein interaction, off-target effects leading to cytotoxicity can occur, especially at high concentrations.
-
Perform a Cytotoxicity Assay: It is essential to determine the cytotoxic profile of this compound on your specific cell lines. This can be done using standard viability assays like MTT or CellTiter-Glo®. This will help you establish a therapeutic window where the inhibitor is active without causing significant cell death.
-
Consider Off-Target Effects: Small molecule inhibitors can sometimes interact with other proteins in the cell, leading to unexpected biological effects.[5] If cytotoxicity is a concern, consider exploring the literature for known off-target effects of similar compounds or performing broader profiling studies.
Q3: The inhibitory effect of this compound seems to diminish over time in my long-term co-culture experiments.
A3: The stability of the compound and the dynamics of the biological system can influence the long-term efficacy of this compound.
-
Compound Half-Life: Small molecules have a finite half-life in culture medium. You may need to replenish the compound during long-term experiments to maintain an effective concentration.
-
Upregulation of Other Checkpoint Pathways: Cancer cells can adapt to the blockade of one immune checkpoint by upregulating others.[6] This is a known mechanism of resistance to immunotherapy.[7] Consider investigating the expression of other checkpoint proteins like CTLA-4, LAG-3, or TIM-3 in your system.
-
T-cell Exhaustion: Prolonged T-cell stimulation can lead to a state of exhaustion, where the T-cells become hyporesponsive.[8] This is a natural biological process that can limit the effectiveness of immunotherapy.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of various small molecule PD-1/PD-L1 inhibitors. Note that the specific activity of this compound may vary depending on the experimental conditions.
| Compound Name | Target | IC50 Value | Reference |
| PD-L1-IN-1 | PD-L1 | 115 nM | [9] |
| PD-1/PD-L1 inhibitor 1 | PD-1/PD-L1 Interaction | 6 - 100 nM | [9] |
| PD-1/PD-L1 inhibitor 2 | PD-1/PD-L1 Interaction | 18 nM | [9] |
| PD-1/PD-L1-IN-10 | PD-1/PD-L1 Interaction | 2.7 nM | [10] |
| PD-1/PD-L1-IN-13 | PD-1/PD-L1 Interaction | 10.2 nM | [9] |
| PD-1/PD-L1-IN-14 | PD-1/PD-L1 Interaction | 27.8 nM | [9] |
| BMS-1166 | PD-1/PD-L1 Interaction | 1.4 nM | [9] |
Key Experimental Protocols
Below are generalized protocols for common assays used to evaluate the activity of this compound. It is crucial to optimize these protocols for your specific experimental setup.
1. Cell-Based PD-1/PD-L1 Blockade Assay
This assay measures the ability of this compound to disrupt the interaction between PD-1 and PD-L1, leading to the activation of a reporter gene in T-cells.
-
Materials:
-
PD-1 Effector Cells (e.g., Jurkat cells engineered to express PD-1 and an NFAT-luciferase reporter).
-
PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells engineered to express PD-L1 and a T-cell receptor activator).
-
This compound
-
Cell culture medium and supplements
-
96-well white, flat-bottom assay plates
-
Luminometer
-
-
Protocol:
-
Seed the PD-L1 aAPC/CHO-K1 cells in the 96-well plate and incubate overnight.
-
Prepare a serial dilution of this compound.
-
Add the diluted inhibitor and the PD-1 Effector Cells to the plate.
-
Co-culture the cells for 6-24 hours.
-
Add a luciferase substrate and measure the luminescence using a luminometer.
-
An increase in luminescence indicates the blockade of the PD-1/PD-L1 interaction.
-
2. T-cell Cytokine Release Assay
This assay measures the production of cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), by T-cells upon activation.
-
Materials:
-
Effector T-cells (e.g., activated human PBMCs or a T-cell line)
-
Target cancer cells expressing PD-L1
-
This compound
-
Cell culture medium and supplements
-
ELISA or CBA kit for the desired cytokine
-
-
Protocol:
-
Co-culture the effector T-cells and target cancer cells in the presence of varying concentrations of this compound.
-
Incubate the co-culture for 24-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokine of interest using an ELISA or CBA kit according to the manufacturer's instructions.
-
An increase in cytokine concentration indicates T-cell activation.
-
Visualizing Experimental Concepts
Signaling Pathway
Caption: The PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A general workflow for evaluating the efficacy of this compound in a cell-based assay.
Troubleshooting Logic
References
- 1. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Current issues and perspectives in PD-1 blockade cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Resistance Mechanisms of Anti-PD1/PDL1 Therapy in Solid Tumors [frontiersin.org]
- 7. PD-1 and PD-L1 in cancer immunotherapy: clinical implications and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD-1/PD-L1 | DC Chemicals [dcchemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.com]
PD1-PDL1-IN 1 quality control and purity assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor, PD1-PDL1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is PD1-PDL1-IN-1 and what is its mechanism of action?
PD1-PDL1-IN-1 is a potent small molecule inhibitor of the Programmed Death-1 (PD-1) pathway. It is designed to disrupt the interaction between the PD-1 receptor and its ligand, Programmed Death-Ligand 1 (PD-L1). This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system. By blocking this interaction, PD1-PDL1-IN-1 can help to restore the anti-tumor immune response.
Q2: What are the recommended storage and handling conditions for PD1-PDL1-IN-1?
For optimal stability, PD1-PDL1-IN-1 should be stored as a solid powder. Recommended storage temperatures and durations are:
-
-20°C for up to 3 years
-
4°C for up to 2 years
Once dissolved in a solvent, stock solutions should be stored at:
-
-80°C for up to 6 months
-
-20°C for up to 1 month[1]
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.
Q3: What solvents are recommended for dissolving PD1-PDL1-IN-1?
PD1-PDL1-IN-1 is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, a common formulation involves a multi-step dissolution process, for example: 10% DMSO, followed by 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to add each solvent sequentially to ensure proper dissolution.
Q4: What is the typical purity of commercially available PD1-PDL1-IN-1?
The purity of PD1-PDL1-IN-1 can vary between batches and suppliers. It is essential to refer to the Certificate of Analysis (CoA) provided with your specific lot. As an example, one commercially available batch of PD1-PDL1-IN-1 TFA has a purity of 96.15% as determined by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1].
Quality Control and Purity Assessment
Ensuring the quality and purity of PD1-PDL1-IN-1 is critical for obtaining reliable and reproducible experimental results. The following table summarizes key quality control parameters and the analytical methods used for their assessment.
| Quality Control Parameter | Method | Typical Specification |
| Identity | ¹H Nuclear Magnetic Resonance (¹H-NMR) | Conforms to the expected chemical structure |
| Mass Spectrometry (MS) | Conforms to the expected molecular weight | |
| Purity | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | ≥95% |
| Appearance | Visual Inspection | Crystalline solid |
| Solubility | Visual Inspection | Soluble in DMSO |
Experimental Protocols
1. Purity Determination by RP-HPLC
-
Objective: To determine the percentage purity of the PD1-PDL1-IN-1 compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a specified wavelength (e.g., 254 nm).
-
Procedure:
-
Prepare a standard solution of PD1-PDL1-IN-1 of known concentration in a suitable solvent (e.g., DMSO).
-
Inject a defined volume of the solution onto the HPLC column.
-
Run the gradient program to separate the main compound from any impurities.
-
Integrate the peak areas from the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.
-
2. Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of PD1-PDL1-IN-1.
-
Instrumentation: A mass spectrometer (e.g., LC-MS or direct infusion).
-
Procedure:
-
Prepare a dilute solution of the compound in a suitable solvent.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the calculated theoretical molecular weight.
-
3. Structural Confirmation by ¹H-NMR
-
Objective: To confirm the chemical structure of PD1-PDL1-IN-1.
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve a small amount of the compound in the deuterated solvent.
-
Acquire the ¹H-NMR spectrum.
-
Analyze the chemical shifts, integration, and coupling patterns of the protons and compare them to the expected structure.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitation in cell culture media | - Poor solubility of the compound in aqueous solutions. - The final concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final DMSO concentration in the media is low (typically ≤0.5%). - Prepare a more concentrated stock solution to minimize the volume added to the media. - Consider using a different formulation or solubilizing agent if precipitation persists. |
| Inconsistent or no biological activity | - Compound degradation due to improper storage or handling. - Inaccurate concentration of the stock solution. - Issues with the experimental assay itself. | - Verify the storage conditions and age of the compound. - Prepare a fresh stock solution from the solid compound. - Confirm the concentration of the stock solution using a spectrophotometric method if possible. - Include positive and negative controls in your experiment to validate the assay. |
| Variability between experimental replicates | - Inhomogeneous stock solution. - Pipetting errors. - Cell culture variability. | - Ensure the stock solution is thoroughly mixed before each use. - Use calibrated pipettes and proper pipetting techniques. - Maintain consistent cell seeding densities and experimental conditions. |
| Unexpected off-target effects | - Presence of impurities in the compound. - The compound may have other biological targets. | - Check the purity of the compound from the Certificate of Analysis. If purity is a concern, consider repurifying the compound or obtaining a higher purity batch. - Review the literature for any known off-target activities of the compound or similar chemical scaffolds. |
Visualizations
Figure 1. Simplified diagram of the PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Figure 2. Experimental workflow for the quality control assessment of PD1-PDL1-IN-1.
References
Addressing batch-to-batch variability of PD1-PDL1-IN 1
Welcome to the technical support center for PD1-PDL1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the use of PD1-PDL1-IN-1 in your experiments, with a focus on troubleshooting batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is PD1-PDL1-IN-1 and what is its mechanism of action?
A1: PD1-PDL1-IN-1, also known as Compound 16, is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction with an IC50 of less than 1 nM.[1][2] It belongs to a class of terphenyl-based inhibitors.[3][4][5][6][7] By disrupting the PD-1/PD-L1 checkpoint pathway, PD1-PDL1-IN-1 can enhance T-cell activation and promote anti-tumor immune responses, making it a valuable tool for cancer immunotherapy research.[2]
Q2: What are the common causes of batch-to-batch variability with small molecule inhibitors like PD1-PDL1-IN-1?
A2: Batch-to-batch variability in small molecule inhibitors can arise from several factors:
-
Purity: Minor variations in the percentage of the active compound and the presence of impurities from the synthesis process can significantly alter the biological activity.[6][7]
-
Solubility: Incomplete solubilization or precipitation of the compound can lead to inconsistent effective concentrations in your experiments.[8]
-
Stability: Degradation of the compound due to improper storage or handling can reduce its potency over time.[9]
-
Counter-ion (TFA): PD1-PDL1-IN-1 is often supplied as a trifluoroacetate (TFA) salt. Residual TFA can impact cellular assays and the net weight of the active compound.[10][11][12]
-
Polymorphism: Different crystalline forms of the compound may exhibit different solubility and bioavailability.
Q3: How should I properly store and handle PD1-PDL1-IN-1 to ensure its stability?
A3: To maintain the integrity of PD1-PDL1-IN-1, adhere to the following storage and handling guidelines:
-
Storage of Dry Powder: Store the lyophilized powder at -20°C for up to 2 years or at -80°C for longer-term storage, protected from light.[13][14]
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[8] Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[13][14] MedChemExpress suggests that in solvent, the compound is stable for up to 6 months at -80°C and 1 month at -20°C.[13][14]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid prolonged storage of diluted solutions in aqueous media.
Troubleshooting Guide: Addressing Inconsistent Results
Issue 1: Reduced or No Inhibitory Activity Observed
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Use a fresh aliquot of the stock solution. 2. Verify the age and storage conditions of the compound. 3. If possible, confirm the compound's integrity via analytical methods like LC-MS.[9][15][16] |
| Incomplete Solubility | 1. Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution. Gentle warming or sonication may be necessary as per the supplier's instructions.[8] 2. Visually inspect the final working solution for any precipitation. 3. Determine the optimal solvent and ensure the final solvent concentration is not affecting the cells (typically <0.5% DMSO).[9] |
| Incorrect Concentration | 1. Recalculate all dilutions. 2. Consider the impact of the TFA salt on the molecular weight when calculating molar concentrations. |
| Assay Variability | 1. Standardize cell passage number, confluency, and media components. 2. Include appropriate positive and negative controls in every experiment. A known PD-1/PD-L1 blocking antibody can serve as a positive control.[17] |
Issue 2: Higher than Expected Cell Toxicity
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Perform a dose-response curve to determine the therapeutic window. 2. Test a structurally different PD-1/PD-L1 inhibitor to see if the toxicity is recapitulated. 3. Consider that terphenyl-based scaffolds may have off-target activities. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line. 2. Include a vehicle control (solvent only) in your experiments. |
| Compound Impurities | 1. Review the certificate of analysis for the specific batch to check for purity levels. 2. If significant variability is observed between batches, consider sourcing the compound from a different supplier or performing further purification.[6] |
Quantitative Data Summary
The following table summarizes key quantitative data for PD1-PDL1-IN-1 and related compounds. Note that specific values can vary between different assays and experimental conditions.
| Compound | Target | IC50 | Assay Type | Reference |
| PD1-PDL1-IN-1 (Compound 16) | PD-1/PD-L1 Interaction | < 1 nM | Biochemical Assay | [1][2] |
| PD-1/PD-L1-IN-13 (Compound 43) | PD-1/PD-L1 Interaction | 10.2 nM | Biochemical Assay | [14] |
| BMS-1166 | PD-1/PD-L1 Interaction | 1.4 nM | Biochemical Assay | |
| BMS-8 | PD-1/PD-L1 Interaction | 7.2 µM | Biochemical Assay | |
| PD-L1-IN-1 | PD-L1 | 115 nM | Biochemical Assay | [8] |
Experimental Protocols
Protocol 1: Preparation of PD1-PDL1-IN-1 Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the amount of substance provided in the vial and the desired stock concentration (e.g., 10 mM), calculate the required volume of sterile, anhydrous DMSO.
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C for 10-15 minutes may aid in solubilization.[8]
-
-
Aliquoting and Storage of Stock Solution:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions:
-
For each experiment, thaw a single aliquot of the stock solution.
-
Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.
-
Protocol 2: PD-1/PD-L1 Blockade Bioassay (General Workflow)
This protocol provides a general workflow for a cell-based assay to measure the activity of PD1-PDL1-IN-1. Specific cell lines and reporter systems may vary.
-
Cell Culture:
-
Culture PD-1 expressing effector cells (e.g., Jurkat T cells engineered to express PD-1 and a reporter like luciferase under an NFAT response element) and PD-L1 expressing target cells (e.g., CHO-K1 or a cancer cell line engineered to express human PD-L1).
-
-
Assay Setup:
-
Plate the PD-L1 expressing target cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
On the day of the assay, prepare serial dilutions of PD1-PDL1-IN-1 in the assay medium.
-
Add the diluted inhibitor and the PD-1 effector cells to the wells containing the target cells.
-
Include wells for a vehicle control (DMSO) and a positive control (e.g., an anti-PD-1 or anti-PD-L1 blocking antibody).
-
-
Incubation:
-
Co-culture the cells for a predetermined time (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
If using a luciferase reporter, add the luciferase substrate according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the EC50 value for PD1-PDL1-IN-1.
-
Visualizations
Caption: The PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Solubilizer Tag Effect on PD-L1/Inhibitor Binding Properties for m-Terphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. genscript.com [genscript.com]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 13. PD-L1 Inhibitors: Different Classes, Activities, and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to PD1-PDL1-IN 1
Welcome to the technical support center for PD1-PDL1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this potent programmed cell death 1 (PD-1) inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PD1-PDL1-IN-1?
A1: PD1-PDL1-IN-1 is a small molecule inhibitor that targets the interaction between the PD-1 receptor and its ligand, PD-L1.[1] The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T cells, triggers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, allowing cancer cells to evade the immune system.[2][3] PD1-PDL1-IN-1 blocks this interaction, thereby restoring the anti-tumor functions of T cells.
Q2: How should I dissolve and store PD1-PDL1-IN-1?
A2: For in vitro experiments, PD1-PDL1-IN-1 can be dissolved in DMSO. For in vivo studies, a common solvent formulation is a combination of DMSO, PEG300, Tween-80, and saline. Specific solubility information can be found on the supplier's technical data sheet. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q3: What are the expected outcomes of treating cancer cells with PD1-PDL1-IN-1 in a co-culture with T cells?
A3: In a co-culture of PD-L1 expressing cancer cells and T cells, treatment with a PD-1/PD-L1 inhibitor like PD1-PDL1-IN-1 is expected to:
-
Increase T-cell activation, which can be measured by the upregulation of activation markers like CD25 and CD69.[4][5]
-
Enhance the secretion of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).
-
Increase T-cell mediated cytotoxicity, leading to the apoptosis of cancer cells.
Q4: Can PD1-PDL1-IN-1 directly kill tumor cells?
A4: PD-1/PD-L1 inhibitors primarily act by modulating the immune response and are not typically cytotoxic to tumor cells directly. Their anti-tumor effect is mediated by reinvigorating T-cells to recognize and kill cancer cells. However, some studies with other small molecule PD-L1 inhibitors have shown a direct inhibitory effect on tumor cell proliferation at higher concentrations.[6]
Q5: Which cell lines are most responsive to PD-1/PD-L1 inhibition?
A5: The responsiveness of a cancer cell line to PD-1/PD-L1 blockade is often correlated with its expression level of PD-L1. Cell lines with higher PD-L1 expression tend to be more effective at suppressing T-cell activity and thus show a more pronounced response to the inhibitor in a co-culture setting. It is crucial to assess the PD-L1 expression status of your target cell lines before initiating experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low T-cell activation in co-culture. | 1. Low PD-L1 expression on tumor cells. 2. T-cells are not properly activated. 3. Suboptimal inhibitor concentration. 4. Incorrect co-culture setup. | 1. Confirm PD-L1 expression on tumor cells by flow cytometry or western blot. Consider stimulating cells with IFN-γ to upregulate PD-L1. 2. Ensure T-cells are pre-activated (e.g., with anti-CD3/CD28 beads) before co-culture. 3. Perform a dose-response experiment to determine the optimal concentration of PD1-PDL1-IN-1. 4. Optimize the effector-to-target cell ratio and incubation time. |
| High background in cell viability assay. | 1. Solvent (e.g., DMSO) toxicity. 2. Contamination of cell cultures. | 1. Include a vehicle control (cells treated with the same concentration of solvent without the inhibitor) to assess solvent toxicity. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). 2. Regularly check cell cultures for any signs of contamination. |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number. 2. Inconsistent inhibitor preparation. 3. Variation in assay timing and execution. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. 2. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. 3. Standardize all incubation times and procedural steps. |
| Inhibitor precipitates in the culture medium. | 1. Poor solubility of the compound at the working concentration. | 1. Ensure the final solvent concentration is compatible with the culture medium. If precipitation occurs, try vortexing or sonicating the stock solution before further dilution. Consider using a lower concentration or a different solvent system if the problem persists. |
Quantitative Data
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| BMS-202 | PD-1/PD-L1 | 18 | Biochemical Assay | [7] |
| PD-L1-IN-1 | PD-L1 | 115 | Biochemical Assay | [6] |
| An exemplified compound from Gilead Sciences | PD-1/PD-L1 | 0.064 | ALPHA Assay | [8] |
| LH1306 | PD-1/PD-L1 | 25 | Not Specified | [7] |
| LH1307 | PD-1/PD-L1 | 3.0 | Not Specified | [7] |
Experimental Protocols
PD-1/PD-L1 Co-culture Assay to Measure T-cell Activation
This protocol is designed to assess the ability of PD1-PDL1-IN-1 to block the PD-1/PD-L1 interaction and restore T-cell activation in a co-culture system.
Materials:
-
PD-L1 positive tumor cell line (e.g., MDA-MB-231, PC9)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
PD1-PDL1-IN-1
-
Anti-CD3/CD28 T-cell activation beads
-
RPMI-1640 medium with 10% FBS
-
Flow cytometry antibodies (e.g., anti-CD25, anti-CD69)
-
96-well culture plates
Procedure:
-
Tumor Cell Seeding: Plate the PD-L1 positive tumor cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
T-cell Activation (Optional but recommended): Activate human PBMCs or isolated T-cells with anti-CD3/CD28 beads for 24-48 hours prior to the co-culture.
-
Co-culture Setup:
-
Remove the activation beads from the T-cells.
-
Add the activated T-cells to the wells containing the tumor cells at an effector-to-target (E:T) ratio of 5:1 or 10:1.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of PD1-PDL1-IN-1 in culture medium.
-
Add the diluted inhibitor to the co-culture wells. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the co-culture plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Analysis of T-cell Activation:
-
Harvest the non-adherent T-cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69).
-
Analyze the expression of these markers using flow cytometry. An increase in the percentage of CD25+ or CD69+ T-cells in the inhibitor-treated groups compared to the vehicle control indicates successful blockade of the PD-1/PD-L1 pathway.
-
Cell Viability Assay (MTT)
This protocol measures the cytotoxic effect of restored T-cell function on tumor cells in the co-culture.
Materials:
-
Co-culture plate from the previous experiment
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Endpoint of Co-culture: After the desired co-culture incubation period, gently remove the non-adherent T-cells by washing the wells with PBS.
-
MTT Addition: Add 20 µL of MTT solution to each well containing the adherent tumor cells and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: A decrease in absorbance in the inhibitor-treated wells compared to the vehicle control indicates increased tumor cell death. Calculate the percentage of cell viability relative to the control.
Visualizations
Caption: The PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: Experimental workflow for evaluating PD1-PDL1-IN-1 efficacy.
Caption: A logical approach to troubleshooting low T-cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PD-1/PD-L1-Sensitive Co-culture-Based Primary T-Cell Activation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.setu.ie [research.setu.ie]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
Technical Support Center: PD1-PDL1-IN-1 & Serum Protein Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the activity of the small molecule inhibitor, PD1-PDL1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PD1-PDL1-IN-1?
A1: PD1-PDL1-IN-1 is a small molecule inhibitor that disrupts the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1] The binding of PD-L1, often overexpressed on tumor cells, to PD-1 on activated T cells, transmits an inhibitory signal that suppresses T cell activity, allowing cancer cells to evade the immune system.[1][2] By blocking this interaction, PD1-PDL1-IN-1 aims to restore the anti-tumor immune response of T cells.
Q2: How do serum proteins affect the in vitro activity of small molecule inhibitors like PD1-PDL1-IN-1?
A2: Serum contains a high concentration of proteins, with albumin being the most abundant. Small molecule inhibitors can bind to these proteins, primarily albumin, which can reduce the free concentration of the inhibitor available to bind to its target (PD-L1). This sequestration of the inhibitor by serum proteins can lead to a decrease in its apparent potency, which is observed as an increase in the IC50 value. This phenomenon is often referred to as an "IC50 shift".
Q3: Should I use serum in my cell-based assays with PD1-PDL1-IN-1?
A3: The decision to include serum in your cell-based assays depends on the experimental question.
-
For initial screening and mechanistic studies: It is often recommended to perform assays in low-serum or serum-free conditions to determine the direct inhibitory activity of the compound on the PD-1/PD-L1 interaction without the confounding variable of protein binding.
-
For assays aiming to better mimic physiological conditions: Including serum (e.g., fetal bovine serum or human serum) is crucial to assess the inhibitor's activity in a more biologically relevant context. The results from these assays will likely show a higher IC50 value compared to serum-free conditions.
Q4: What are the typical concentrations of serum to use in cell-based assays?
A4: The concentration of serum can vary depending on the cell line and assay requirements. Commonly, cell culture media are supplemented with 10% Fetal Bovine Serum (FBS). For specific assays, serum concentrations may be reduced to 1-2% to maintain cell health while minimizing the impact on inhibitor activity.
Q5: Are there soluble forms of PD-1 and PD-L1 in serum, and can they interfere with my assay?
A5: Yes, soluble forms of PD-1 (sPD-1) and PD-L1 (sPD-L1) are present in human serum and their levels can be elevated in certain cancers.[3] In an in vitro assay, these soluble proteins could potentially interfere by competing with the recombinant or cell-surface expressed proteins for binding to the inhibitor or the binding partner. This is an important consideration when using human serum in your assays.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for PD1-PDL1-IN-1 in a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Serum Protein Binding | If your assay medium contains serum (e.g., 10% FBS), the inhibitor may be binding to serum proteins, reducing its free concentration. Perform the assay in parallel with a low-serum (e.g., 1-2%) or serum-free medium to assess the direct inhibitory activity. |
| Cell Density | High cell density can lead to increased expression of PD-L1, requiring a higher concentration of the inhibitor to achieve 50% inhibition. Optimize cell seeding density to ensure consistent and appropriate target expression. |
| Inhibitor Instability | The inhibitor may be unstable in the assay medium over the incubation period. Assess the stability of the compound in your assay buffer at 37°C over the time course of the experiment. |
| Incorrect Assay Setup | Verify the concentrations of all reagents, incubation times, and instrument settings. Ensure that the signal-to-background ratio of the assay is adequate. |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before plating and use calibrated pipettes to minimize well-to-well variability in cell number. |
| Edge Effects in Assay Plate | Edge wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using the outer wells for experimental samples or ensure the plate is incubated in a humidified chamber. |
| Compound Precipitation | The inhibitor may be precipitating at higher concentrations, especially in aqueous buffers. Visually inspect the wells for any precipitation. The use of a co-solvent like DMSO at a final concentration of <0.5% can help maintain solubility. |
| Incomplete Mixing | Ensure thorough but gentle mixing of reagents upon addition to the wells. |
Quantitative Data
The presence of serum proteins is expected to decrease the apparent potency of PD1-PDL1-IN-1 due to protein binding. This is reflected as an increase in the IC50 value. While specific experimental data for PD1-PDL1-IN-1 is not publicly available, the following table illustrates the expected trend based on the known behavior of small molecule inhibitors. For this illustration, we will use data for a well-characterized small molecule PD-L1 inhibitor, BMS-202, which is structurally related to the class of inhibitors that includes PD1-PDL1-IN-1.
Table 1: Representative IC50 Values for a Small Molecule PD-L1 Inhibitor (BMS-202)
| Assay Type | Condition | IC50 |
| Biochemical HTRF Assay | Serum-Free | 18 nM[4] |
| Cell-Based Proliferation Assay | With Serum (e.g., 10% FBS) | 10-15 µM[5] |
Note: The significant difference in IC50 values between the biochemical and cell-based assays highlights the combined effects of cell permeability, target engagement in a cellular context, and the presence of serum proteins.
Experimental Protocols
Protocol 1: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay quantitatively measures the binding of PD-1 to PD-L1 and is used to determine the IC50 of inhibitors in a serum-free environment.
Materials:
-
Recombinant Human PD-1 Protein (e.g., with a His-tag)
-
Recombinant Human PD-L1 Protein (e.g., with a Biotin-tag)
-
HTRF Donor (e.g., Anti-His-tag antibody labeled with a donor fluorophore)
-
HTRF Acceptor (e.g., Streptavidin labeled with an acceptor fluorophore)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
PD1-PDL1-IN-1
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of PD1-PDL1-IN-1 in the assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add a solution of recombinant human PD-L1-Biotin to each well.
-
Add a solution of recombinant human PD-1-His to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the HTRF donor and acceptor reagents.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor.
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 2: PD-1/PD-L1 Cell-Based Reporter Assay with Serum
This assay measures the ability of an inhibitor to block the PD-1/PD-L1 interaction on the cell surface, leading to the activation of a reporter gene.
Materials:
-
PD-L1 expressing cells (e.g., CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor activator)
-
PD-1 effector cells (e.g., Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
PD1-PDL1-IN-1
-
96-well white, clear-bottom tissue culture plates
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Seed the PD-L1 expressing cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of PD1-PDL1-IN-1 in cell culture medium containing the desired concentration of FBS (e.g., 10%).
-
Add the inhibitor dilutions to the wells containing the PD-L1 expressing cells.
-
Add the PD-1 effector cells to each well.
-
Co-culture the cells for 6 hours at 37°C.
-
Add the luciferase detection reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflows
Caption: The PD-1/PD-L1 signaling pathway and the inhibitory action of PD1-PDL1-IN-1.
Caption: Experimental workflow for the HTRF-based PD-1/PD-L1 binding assay.
Caption: Logical relationship illustrating how serum protein binding affects inhibitor activity.
References
- 1. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. navinci.se [navinci.se]
- 3. Serum PD-1/PD-L1 Levels, Tumor Expression and PD-L1 Somatic Mutations in HER2-Positive and Triple Negative Normal-Like Feline Mammary Carcinoma Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Preventing degradation of PD1-PDL1-IN 1 in solution
A Guide to Preventing Degradation and Ensuring Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of PD1-PDL1-IN-1 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of PD1-PDL1-IN-1?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for small molecule inhibitors due to its high solubilizing capacity for organic compounds.[1][2] It is crucial to use a fresh, anhydrous grade of DMSO, as it can absorb moisture, which may accelerate the degradation of the compound or affect its solubility.[2]
Q2: How should I store the solid compound and its stock solution?
A2: The solid powder of PD1-PDL1-IN-1 should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1] Upon receipt, it is good practice to centrifuge the vial to ensure all the powder is at the bottom before opening.[1]
Stock solutions, once prepared, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2] For short-term storage (up to one month), -20°C is generally acceptable, while -80°C is recommended for longer-term storage (up to six months).[1]
Q3: My PD1-PDL1-IN-1 precipitates when I dilute the DMSO stock into my aqueous experimental media. What can I do?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[3] To mitigate this, it is best to make initial serial dilutions in DMSO and then add the final diluted sample to your buffer or incubation medium. The final concentration of DMSO in your aqueous solution should be kept as low as possible, typically below 1%, to minimize both precipitation and potential solvent-induced cellular toxicity.[3]
Q4: Can I heat the solution to improve the solubility of PD1-PDL1-IN-1?
A4: Gentle heating, not exceeding 50°C, can be used to aid in the dissolution of some small molecule inhibitors.[2] However, it is important to be cautious as excessive heat can lead to degradation of the compound. If you are still having difficulty, vortexing or ultrasonication may also be employed.[2]
Q5: What are the visual signs of compound degradation or precipitation?
A5: Visual indicators of problems with your solution include cloudiness, the presence of visible particles, or a color change. If you observe any of these, it is recommended to prepare a fresh solution.[4] For a more definitive assessment, you can add a drop of your working solution to a slide and check for precipitation under a microscope.[2]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity in Assays
| Potential Cause | Troubleshooting Steps & Rationale |
| Compound Degradation | Action: Prepare fresh dilutions of PD1-PDL1-IN-1 from a new aliquot for each experiment.[4] Rationale: The compound may be unstable in your experimental media or after repeated freeze-thaw cycles.[4] |
| Incorrect Concentration | Action: Verify your calculations and ensure that your pipetting is accurate. Rationale: Simple errors in calculation can lead to false-negative results.[4] |
| Low Cell Permeability | Action: If working with intracellular targets, assess the cell permeability of your compound. Rationale: The compound may not be reaching its intracellular target, thus showing no effect.[4] |
Issue 2: Precipitation in Stock or Working Solution
| Potential Cause | Troubleshooting Steps & Rationale |
| Poor Solubility in Aqueous Media | Action: Lower the final concentration of the inhibitor in the aqueous media. Rationale: The concentration may be exceeding the solubility limit of the compound in the final buffer. |
| Contaminated Solvent | Action: Use a fresh, anhydrous stock of DMSO. Rationale: Water contamination in DMSO can reduce the solubility of hydrophobic compounds.[2] |
| pH-Dependent Solubility | Action: If the inhibitor has ionizable groups, test the solubility in buffers with different pH values.[3] Rationale: The solubility of many small molecules is pH-dependent, and adjusting the pH can significantly improve solubility.[3] |
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage of Solid Compound | -20°C | Long-term stability for up to 3 years.[1] |
| Storage of Stock Solution (DMSO) | Aliquot and store at -20°C (≤1 month) or -80°C (≤6 months) | Avoids repeated freeze-thaw cycles and preserves integrity.[1] |
| Final DMSO Concentration in Assay | < 1% | Minimizes solvent effects on cells and reduces the risk of precipitation.[3] |
| Heating for Dissolution | Do not exceed 50°C | Gentle heating can aid solubility, but excessive heat can cause degradation.[2] |
Experimental Protocols
Protocol 1: Preparation of PD1-PDL1-IN-1 Stock and Working Solutions
-
Prepare Stock Solution:
-
Allow the vial of solid PD1-PDL1-IN-1 to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the compound is fully dissolved. Visually inspect for any undissolved particles.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
-
Prepare Working Solution:
-
For each experiment, thaw a fresh aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration.
-
Slowly add the final DMSO dilution to your pre-warmed aqueous experimental media while gently vortexing to ensure rapid mixing and minimize precipitation. The final DMSO concentration should be kept below 1%.
-
Protocol 2: Assessing the Stability of PD1-PDL1-IN-1 by HPLC
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Method Development:
-
Establish chromatographic conditions that can separate the parent compound from potential degradation products.[5] This typically involves optimizing the mobile phase composition, pH, flow rate, and column temperature.[5] A common starting point for small molecules is a C18 column with a gradient elution using a mobile phase of water and acetonitrile with a modifier like formic acid.[6]
-
-
Forced Degradation Studies:
-
Sample Preparation and Analysis:
-
Prepare a solution of PD1-PDL1-IN-1 at a known concentration in a suitable solvent.
-
Incubate the solution under the desired experimental conditions (e.g., in cell culture media at 37°C) for various time points.
-
At each time point, inject an aliquot of the sample into the HPLC system.
-
-
Data Analysis:
-
Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: The PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Caption: A troubleshooting workflow for addressing inconsistent experimental results.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: PD1-PDL1-IN-1 Assay Interference
Welcome to the technical support center for researchers utilizing the small molecule inhibitor PD1-PDL1-IN-1. This resource provides essential information, troubleshooting guidance, and frequently asked questions regarding potential interferences with common assay detection methods used in PD-1/PD-L1 research.
I. FAQs: Understanding PD1-PDL1-IN-1 and Assay Technologies
This section addresses common questions about the PD-1/PD-L1 pathway, the inhibitor, and the screening assays used to study their interaction.
Q1: What is the PD-1/PD-L1 pathway and why is it important in drug development?
The Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1), form a critical immune checkpoint pathway.[1][2][3] Normally, this interaction helps maintain self-tolerance and prevent autoimmune diseases by suppressing T-cell activity.[1][4] However, many cancer cells exploit this pathway by overexpressing PD-L1 on their surface.[5][6] When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it sends an inhibitory signal that prevents the T-cell from attacking the tumor, allowing the cancer to evade the immune system.[5][7][8] Small molecule inhibitors and antibodies that block this interaction can restore the T-cells' ability to recognize and kill cancer cells, making this pathway a major target for cancer immunotherapy.[8][9][10]
Q2: What are the common assay formats for screening PD-1/PD-L1 inhibitors?
Researchers commonly use homogeneous proximity assays, which are well-suited for high-throughput screening (HTS).[11] Key formats include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that measures the interaction between two molecules labeled with donor and acceptor fluorophores.[11][12]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where donor and acceptor beads are brought into proximity by a molecular interaction, generating a chemiluminescent signal.[13][14][15]
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay, often in a competitive format, where the inhibitor competes with a labeled component for binding, leading to a signal change.[16][17]
Q3: What is PD1-PDL1-IN-1?
PD1-PDL1-IN-1 is a small molecule compound designed to inhibit the protein-protein interaction (PPI) between PD-1 and PD-L1. It serves as a tool compound in research and a lead for developing new cancer immunotherapies. Unlike large antibody drugs, small molecules like this have the potential for oral administration.
II. Troubleshooting Guide: Assay Interference
Small molecule inhibitors can sometimes interfere with assay technologies, leading to false positives or negatives. This guide addresses specific issues that may arise when using PD1-PDL1-IN-1.
Q4: My HTRF assay shows a high rate of false positives. What could be the cause?
HTRF assays are susceptible to interference from compounds that have their own fluorescent properties.[11][18]
-
Problem: The compound itself is fluorescent and emits light near the acceptor's wavelength (665 nm), or it quenches the donor's fluorescence (620 nm). An abnormal change in the 620 nm raw data is a strong indicator of compound interference.[18]
-
Solution 1 - Raw Data Analysis: Always inspect the raw fluorescence data at both the donor (620 nm) and acceptor (665 nm) wavelengths. A legitimate hit should primarily decrease the 665 nm signal without significantly altering the 620 nm signal.[18] Compounds that cause a sharp increase or decrease in the 620 nm signal are likely interfering with the assay chemistry.[18]
-
Solution 2 - Time-Delay Reading: Introduce a pre-read step. Measure the plate immediately after adding the compound (time = 0) and again after the standard incubation period (e.g., 60 minutes). A true inhibitor that disrupts the PD-1/PD-L1 complex requires time to reach a new equilibrium and should show minimal activity at time zero. In contrast, an interfering compound will often show an immediate effect.[18]
Q5: My AlphaLISA/AlphaScreen signal is quenched or unexpectedly high. How can I identify interference?
Alpha technology is sensitive to compounds that interfere with light transmission or the singlet oxygen transfer.[14]
-
Problem: The test compound absorbs light at the excitation (680 nm) or emission (520-620 nm for AlphaScreen, 615 nm for AlphaLISA) wavelengths.[14][19] Alternatively, the compound could be a "singlet oxygen quencher," preventing the signal from being generated.[14][20]
-
Solution - Counter-Screen: Perform a counter-screen using a system where the donor and acceptor beads interact directly, without the protein intermediates. A common method is to use streptavidin-coated donor beads and biotin-coated acceptor beads (e.g., TruHits beads).[15][20] If PD1-PDL1-IN-1 inhibits the signal in this simplified system, it directly interferes with the AlphaLISA technology and is a false positive.[20]
| Assay Type | Potential Interference Source | Troubleshooting Step | Expected Outcome for Valid Hit |
| HTRF | Compound auto-fluorescence or quenching.[18] | Analyze raw 620nm and 665nm data. | No significant change in 620nm signal.[18] |
| AlphaLISA | Light absorption or singlet oxygen quenching.[14] | Run a bead-only counter-screen (e.g., TruHits).[15][20] | No inhibition of signal in counter-screen. |
| ELISA | Non-specific binding, enzyme inhibition. | Run a "no target" control well. | No signal change compared to vehicle. |
Q6: My ELISA results show high background or inconsistent data. Could PD1-PDL1-IN-1 be the cause?
While less common than with fluorescence-based assays, small molecules can still cause issues in ELISAs.
-
Problem: The compound may exhibit non-specific binding to the plate or detection reagents, leading to high background.[21] It could also interfere with the enzyme-substrate reaction (e.g., inhibit HRP).
-
Solution 1 - Increase Wash Steps: Insufficient washing can leave unbound reagents behind.[22] Increase the number of wash cycles or add a brief soak step to reduce non-specific binding.[22]
-
Solution 2 - Check for Matrix Effects: If the compound is dissolved in a solvent that affects protein coating or antibody binding, it can lead to variability. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is below the tolerance limit of the assay (typically <1%).[17]
-
Solution 3 - Run Controls: Test the compound in wells that lack one of the key components (e.g., no capture antibody or no detection antibody) to see if it generates a signal on its own.[23]
III. Experimental Protocols
This section provides generalized protocols for the assays discussed. Researchers should always optimize concentrations and incubation times based on their specific reagents and instrumentation.
Protocol 1: PD-1/PD-L1 HTRF Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, recombinant His-tagged PD-L1, Fc-tagged PD-1, anti-His-Europium Cryptate (donor), and anti-Fc-d2 (acceptor) antibodies according to manufacturer specifications.
-
Compound Plating: Dispense 2 µL of PD1-PDL1-IN-1 in a dilution series into a 384-well low-volume white plate. Include positive (no inhibitor) and negative (no PD-1/PD-L1) controls.
-
Protein Incubation: Add 4 µL of a pre-mixed solution of PD-1 and PD-L1 to each well. Incubate for 30 minutes at room temperature to allow the protein-protein interaction to occur.
-
Detection Antibody Addition: Add 4 µL of a pre-mixed solution of the donor and acceptor HTRF antibodies.
-
Final Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 320 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm / 620nm * 10,000) and plot the percent inhibition versus compound concentration to determine the IC50 value.
Protocol 2: PD-1/PD-L1 AlphaLISA Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, biotinylated PD-1, Fc-tagged PD-L1, Streptavidin-coated Donor beads, and Protein A-coated Acceptor beads.
-
Reaction Mix: In a 384-well white OptiPlate, add 5 µL of the test compound (PD1-PDL1-IN-1) at various concentrations.
-
Protein Addition: Add 5 µL of a solution containing biotin-PD-1 and Fc-PD-L1. Incubate for 60 minutes at room temperature.
-
Bead Addition: Add 10 µL of a mix containing Streptavidin-Donor and Protein A-Acceptor beads. Incubate for 60 minutes at room temperature in the dark.
-
Plate Reading: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the compound concentration to calculate the IC50.
Protocol 3: PD-1/PD-L1 Competitive ELISA
-
Plate Coating: Coat a 96-well high-binding plate with recombinant human PD-L1 overnight at 4°C.[17]
-
Washing and Blocking: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.[16]
-
Competition Reaction: Wash the plate again. Add a mixture of a fixed concentration of biotinylated PD-1 and varying concentrations of PD1-PDL1-IN-1 to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 1 hour.[17]
-
Substrate Addition: Wash the plate. Add TMB substrate and incubate until sufficient color develops (15-30 minutes). Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
-
Reading and Analysis: Read the absorbance at 450 nm. A decrease in signal indicates inhibition. Calculate the IC50 from the dose-response curve.
References
- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. PD-1 and PD-L1 in cancer immunotherapy: clinical implications and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. navinci.se [navinci.se]
- 5. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 6. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. revvity.com [revvity.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. biocompare.com [biocompare.com]
- 22. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Validation & Comparative
Validating the Inhibitory Effect of PD1-PDL1-IN 1 on the PD-1/PD-L1 Axis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory effect of the novel small molecule, PD1-PDL1-IN 1, on the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway. In the landscape of cancer immunotherapy, the PD-1/PD-L1 checkpoint has emerged as a critical target for therapeutic intervention.[1][2] Tumors can exploit this pathway to evade immune surveillance by expressing PD-L1, which binds to PD-1 on activated T cells, leading to T cell exhaustion and inhibition of the anti-tumor immune response.[1][3][4] Small molecule inhibitors targeting this interaction offer potential advantages over monoclonal antibodies, including better tumor penetration and oral bioavailability.[5]
This document outlines key in vitro assays for characterizing the potency and mechanism of action of this compound. To provide a clear benchmark, its performance is compared against well-established PD-1/PD-L1 inhibitors, including the monoclonal antibody Pembrolizumab and the small molecule inhibitor BMS-202.
Comparative Performance of PD-1/PD-L1 Inhibitors
The inhibitory activity of this compound and other reference compounds can be quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are key parameters to determine the potency of these inhibitors.
| Inhibitor | Type | Target | Biochemical Assay (IC50) | Cell-Based Assay (EC50) |
| This compound | Small Molecule | PD-L1 | Data not available | Data not available |
| Pembrolizumab (Keytruda®) | Monoclonal Antibody | PD-1 | Not Applicable | 0.11 µg/ml[3] |
| Nivolumab (Opdivo®) | Monoclonal Antibody | PD-1 | Not Applicable | 0.28 µg/ml[3] |
| BMS-202 | Small Molecule | PD-L1 | 18 nM[6][7] | Data not available |
| BMS-8 | Small Molecule | PD-L1 | 146 nM[6][7] | Data not available |
Note: IC50 values for small molecules are typically determined in biochemical assays that measure the direct inhibition of the PD-1/PD-L1 interaction, while EC50 values for antibodies are often determined in cell-based assays that measure the functional outcome of the blockade.
Experimental Protocols for Inhibitor Validation
A multi-faceted approach employing both biochemical and cell-based assays is crucial for a thorough validation of a novel PD-1/PD-L1 inhibitor.
Biochemical Assays: Direct Interaction Inhibition
These assays directly measure the ability of an inhibitor to disrupt the binding between PD-1 and PD-L1 proteins.
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This assay measures the proximity between a donor fluorophore (e.g., Terbium) conjugated to one protein (e.g., PD-1) and an acceptor fluorophore on the other (e.g., PD-L1). Inhibition of the interaction leads to a decrease in the FRET signal.[8]
-
Protocol:
-
Recombinant human PD-1 and PD-L1 proteins are labeled with donor and acceptor fluorophores, respectively.
-
The labeled proteins are incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
The TR-FRET signal is measured using a plate reader.
-
The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.
-
b) Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay
-
Principle: This colorimetric assay quantifies the binding of biotinylated PD-1 to PD-L1 coated on a microplate.[9]
-
Protocol:
-
A 96-well plate is coated with recombinant human PD-L1 protein.
-
The plate is blocked to prevent non-specific binding.
-
Biotinylated human PD-1 is pre-incubated with different concentrations of the inhibitor.
-
The mixture is added to the PD-L1 coated plate.
-
The plate is washed, and streptavidin-HRP is added to detect the bound biotinylated PD-1.
-
A colorimetric substrate is added, and the absorbance is measured. The IC50 is calculated from the dose-response curve.
-
Cell-Based Assays: Functional Consequences of Inhibition
These assays assess the biological effect of the inhibitor on immune cells.
a) PD-1/PD-L1 Blockade Bioassay (Luciferase Reporter Assay)
-
Principle: This assay utilizes engineered Jurkat T cells that express PD-1 and contain a luciferase reporter gene under the control of the NFAT response element. Co-culturing these cells with cells expressing PD-L1 and a T-cell receptor (TCR) activator inhibits TCR signaling and reduces luciferase expression. An effective inhibitor will block the PD-1/PD-L1 interaction, restore TCR signaling, and increase luciferase activity.[3][5][10]
-
Protocol:
-
PD-L1 expressing antigen-presenting cells (APCs) are seeded in a 96-well plate.
-
The test inhibitor is added at various concentrations.
-
PD-1 expressing Jurkat T cells (effector cells) are added to the wells.
-
The plate is incubated to allow for cell-cell interaction and signaling.
-
A luciferase substrate is added, and the luminescence is measured.
-
The EC50 value is determined from the dose-response curve of luminescence signal versus inhibitor concentration.
-
b) T-Cell Activation and Cytokine Release Assay
-
Principle: This assay measures the restoration of T-cell function by the inhibitor. Primary T cells are co-cultured with tumor cells expressing PD-L1. Inhibition of the PD-1/PD-L1 pathway should lead to increased T-cell proliferation and cytokine secretion (e.g., IFN-γ, IL-2).
-
Protocol:
-
Peripheral blood mononuclear cells (PBMCs) are isolated, and T cells are enriched.
-
PD-L1 positive tumor cells are co-cultured with the T cells in the presence of a TCR stimulus (e.g., anti-CD3 antibody).
-
The test inhibitor is added at different concentrations.
-
After a defined incubation period (e.g., 72 hours), the supernatant is collected to measure cytokine levels by ELISA or other immunoassays.
-
T-cell proliferation can be assessed using methods like CFSE staining and flow cytometry.
-
Visualizing the Mechanism and Workflow
Diagrams are essential for understanding the complex biological pathways and experimental procedures.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 4. PD-1 Blockade Assay - Creative Biolabs [creative-biolabs.com]
- 5. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.com]
- 6. PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aurorabiolabs.com [aurorabiolabs.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
A Comparative In Vitro Efficacy Analysis: PD1-PDL1-IN 1 vs. Pembrolizumab
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of a representative small molecule inhibitor, PD1-PDL1-IN 1, and the monoclonal antibody, pembrolizumab, in targeting the PD-1/PD-L1 immune checkpoint. This document outlines the fundamental differences in their mechanisms of action and presents a framework for their in vitro evaluation, supported by detailed experimental protocols and data representation.
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance.[1][2] Inhibition of this pathway has emerged as a cornerstone of cancer immunotherapy.[3] This guide focuses on two distinct therapeutic modalities that target this interaction: this compound, a representative small molecule inhibitor, and pembrolizumab, a humanized monoclonal antibody.[4]
Mechanism of Action and In Vitro Efficacy Profile
Pembrolizumab is a humanized monoclonal antibody that binds to the PD-1 receptor on T-cells, preventing its interaction with PD-L1 and PD-L2.[5] This blockade abrogates the inhibitory signal, thereby restoring T-cell activation and anti-tumor immunity.[6] In contrast, small molecule inhibitors like this compound are designed to interfere with the PD-1/PD-L1 interaction through various potential mechanisms, such as binding to the interaction interface or inducing dimerization of PD-L1.[1]
The in vitro efficacy of these inhibitors is primarily assessed by their ability to enhance T-cell effector functions in the presence of PD-L1-expressing cancer cells. Key metrics include increased cytokine production (e.g., IFN-γ, IL-2) and enhanced T-cell mediated tumor cell killing.[6][7]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the expected comparative in vitro performance of this compound and pembrolizumab based on typical characteristics of small molecule inhibitors and monoclonal antibodies.
| Parameter | This compound (Small Molecule) | Pembrolizumab (Monoclonal Antibody) |
| Binding Affinity (KD) | Micromolar (µM) to Nanomolar (nM) range | Picomolar (pM) to Nanomolar (nM) range |
| EC50 (Cell-based assays) | Nanomolar (nM) to Micromolar (µM) range | Picomolar (pM) to Nanomolar (nM) range |
| Mechanism of Inhibition | Direct interference with PD-1/PD-L1 binding interface or induction of PD-L1 dimerization | Steric hindrance of PD-1 binding to PD-L1/PD-L2 |
| Specificity | Potential for off-target effects | High specificity for the PD-1 receptor |
| Cellular Permeability | Can be designed to be cell-permeable | Generally not cell-permeable |
| IFN-γ Release Assay | Dose-dependent increase in IFN-γ secretion | Potent, dose-dependent increase in IFN-γ secretion |
| Tumor Cell Killing Assay | Dose-dependent enhancement of T-cell mediated cytotoxicity | Robust, dose-dependent enhancement of T-cell mediated cytotoxicity |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the PD-1/PD-L1 signaling pathway and a typical in vitro workflow for evaluating inhibitor efficacy.
References
- 1. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In‐vitro effect of pembrolizumab on different T regulatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A molecular and preclinical comparison of the PD-1–targeted T-cell checkpoint inhibitors nivolumab and pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. jitc.bmj.com [jitc.bmj.com]
A Comparative Guide for Researchers: PD1-PDL1-IN 1 vs. Nivolumab in a Research Setting
For researchers and drug development professionals, understanding the nuances between different modalities of targeting the PD-1/PD-L1 pathway is critical for designing and interpreting experiments. This guide provides a detailed, objective comparison of the small molecule inhibitor PD1-PDL1-IN 1 and the monoclonal antibody nivolumab, focusing on their preclinical performance and experimental considerations.
This comparison aims to highlight the key differences in their mechanism of action, potency, and experimental application, supported by available preclinical data. Given that publicly available in vivo and cellular data for this compound is limited, data from other well-characterized small molecule PD-1/PD-L1 inhibitors from the same class may be used as a representative proxy to facilitate a comprehensive comparison.
Mechanism of Action: A Tale of Two Modalities
Nivolumab is a fully human IgG4 monoclonal antibody that binds to the PD-1 receptor on T cells, blocking its interaction with its ligands, PD-L1 and PD-L2.[1][2] This blockade releases the "brake" on the immune system, restoring T cell-mediated anti-tumor activity.
In contrast, this compound is a small molecule inhibitor designed to interfere with the PD-1/PD-L1 interaction. Small molecule inhibitors can act by either binding to PD-L1 and inducing its dimerization and subsequent internalization, or by directly blocking the binding interface between PD-1 and PD-L1. This can offer advantages such as oral bioavailability and potentially better tumor penetration compared to large antibody molecules.
At a Glance: Key Preclinical Parameters
The following tables summarize the key quantitative data for this compound and nivolumab based on available preclinical research.
| Parameter | This compound (Small Molecule) | Nivolumab (Monoclonal Antibody) |
| Target | PD-1/PD-L1 Interaction | PD-1 Receptor |
| Modality | Small Molecule Inhibitor | Human IgG4 Monoclonal Antibody |
| Molecular Weight | ~500 - 1000 Da (Typical) | ~146 kDa |
| Administration | Potentially Oral | Intravenous |
Table 1: General Characteristics
| Assay Type | This compound (or representative small molecule) | Nivolumab |
| Biochemical IC50 (HTRF) | < 1 nM | Not Applicable |
| Binding Affinity (KD to PD-1) | Not Applicable | ~2.6 nM |
| Cellular EC50 (T-cell activation) | nM range (representative) | ng/mL - µg/mL range |
| In Vivo Efficacy (Tumor Growth Inhibition) | Dose-dependent tumor growth inhibition in syngeneic mouse models (representative) | Significant tumor growth inhibition in syngeneic and humanized mouse models |
Table 2: In Vitro and In Vivo Potency
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: PD-1/PD-L1 signaling pathway and points of intervention.
Caption: General experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
Objective: To measure the ability of a small molecule inhibitor to block the interaction between PD-1 and PD-L1 in a biochemical, cell-free system.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with a Fc-tag)
-
Anti-His antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-Fc antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (this compound) and controls
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of recombinant human PD-1-His and anti-His-Europium cryptate antibody to each well.
-
Add a pre-mixed solution of recombinant human PD-L1-Fc and anti-Fc-d2 antibody to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the compound concentration to determine the IC50 value.
T-cell Activation Assay (Mixed Lymphocyte Reaction - MLR)
Objective: To assess the ability of nivolumab or a small molecule inhibitor to enhance T-cell activation in a co-culture system.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)
-
Nivolumab or small molecule inhibitor (this compound)
-
Isotype control antibody
-
Vehicle control (e.g., DMSO for small molecules)
-
IFN-γ ELISA kit
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation analysis
-
96-well round-bottom cell culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Label the T cells from one donor (responder cells) with CFSE.
-
Irradiate the PBMCs from the second donor (stimulator cells) to prevent their proliferation.
-
In a 96-well plate, co-culture the CFSE-labeled responder T cells with the irradiated stimulator PBMCs at a suitable ratio (e.g., 1:1).
-
Add serial dilutions of nivolumab, the small molecule inhibitor, or their respective controls to the co-cultures.
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cell culture supernatants for IFN-γ measurement by ELISA according to the manufacturer's instructions.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of CFSE fluorescence in the gated T-cell populations.
-
Determine the EC50 value for the enhancement of IFN-γ production and T-cell proliferation.
In Vivo Tumor Growth Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of nivolumab or a small molecule inhibitor in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
Nivolumab (or a surrogate anti-mouse PD-1 antibody) or the small molecule inhibitor
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile PBS and syringes for cell inoculation and drug administration
Procedure:
-
Culture the MC38 tumor cells and harvest them in the exponential growth phase.
-
Subcutaneously inoculate a defined number of MC38 cells (e.g., 1 x 10^6) into the flank of each C57BL/6 mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, nivolumab/anti-mPD-1, small molecule inhibitor).
-
Administer the treatments according to a predefined schedule (e.g., intraperitoneal injection for antibodies, oral gavage for small molecules, twice a week).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Plot the mean tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Concluding Remarks for the Research Professional
The choice between a small molecule inhibitor like this compound and a monoclonal antibody such as nivolumab for research purposes depends heavily on the specific experimental goals.
-
This compound and other small molecules offer the potential for oral administration in in vivo studies and may exhibit different pharmacokinetic and pharmacodynamic profiles compared to antibodies. Their smaller size could lead to better penetration into the tumor microenvironment. However, off-target effects and the complexity of their interactions with the PD-L1 protein (e.g., inducing dimerization and internalization) need to be carefully considered.
-
Nivolumab , as a well-characterized monoclonal antibody, provides a highly specific and potent tool for blocking the PD-1 receptor. Its established in vitro and in vivo activity makes it a reliable positive control and a benchmark for comparison. However, its large size, intravenous administration, and potential for immunogenicity in non-humanized models are important experimental factors.
For researchers investigating novel mechanisms of PD-1/PD-L1 blockade, exploring different tumor models, or studying the potential for oral immunotherapy, small molecule inhibitors present an exciting avenue of research. For studies requiring a validated and specific PD-1 blockade with a wealth of comparative data, nivolumab remains a gold standard. This guide provides the foundational information and experimental frameworks to aid in the selection and application of these distinct therapeutic modalities in a preclinical research setting.
References
A Head-to-Head Comparison of Small Molecule PD-L1 Inhibitors in Preclinical and Clinical Development
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) have shown significant clinical success, interest in small molecule inhibitors of this pathway is growing.[1][2] Small molecules offer several potential advantages over antibodies, including oral bioavailability, shorter half-life, and potentially better tumor penetration.[2][3][4] This guide provides a head-to-head comparison of prominent small molecule PD-L1 inhibitors, focusing on their mechanism of action, preclinical efficacy, and available clinical data.
The PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on activated T cells and PD-L1 on tumor cells leads to the suppression of the T cell's anti-tumor activity.[5] Small molecule inhibitors aim to disrupt this interaction, thereby restoring the immune system's ability to recognize and eliminate cancer cells.
Caption: The PD-1/PD-L1 signaling pathway and the mechanism of small molecule inhibitors.
Mechanism of Action of Small Molecule PD-L1 Inhibitors
Unlike therapeutic antibodies that sterically hinder the PD-1/PD-L1 interaction, many small molecule inhibitors employ a distinct mechanism. A prominent class of these inhibitors, including those developed by Bristol-Myers Squibb (BMS), induces the dimerization of PD-L1 on the cell surface.[6][] This dimerization prevents PD-L1 from binding to PD-1, effectively blocking the inhibitory signal. Furthermore, some small molecules have been shown to promote the internalization and subsequent degradation of PD-L1, reducing its expression on the tumor cell surface.[4][8] Other proposed mechanisms include the disruption of PD-L1 glycosylation, which is crucial for its stability and function.[][9]
Head-to-Head Comparison of Key Small Molecule PD-L1 Inhibitors
The following tables summarize the available preclinical and clinical data for some of the most well-characterized small molecule PD-L1 inhibitors.
Table 1: In Vitro Potency of Small Molecule PD-L1 Inhibitors
| Compound | Target(s) | HTRF IC50 (nM) | Cellular Assay EC50 (nM) | Mechanism of Action | Reference(s) |
| BMS-1166 | PD-L1 | 1.4 | ~33,400 (Toxicity EC50) | Induces PD-L1 dimerization, blocks PD-L1 ER export | [3][10] |
| INCB086550 | PD-L1 | Not explicitly stated, but potent | Not explicitly stated, but potent | Induces PD-L1 dimerization and internalization | [11][12] |
| CA-170 | PD-L1, VISTA | Not active in direct binding assays | Active in T-cell functional assays | Proposed to form a defective ternary complex | [13][14][15][16] |
| JBI-2174 | PD-L1 | ~1 | Not explicitly stated | Induces PD-L1 dimerization | [17] |
| X18 | PD-L1 | 1.3 | 152.8 | Not explicitly stated | [18] |
Table 2: In Vivo Efficacy of Small Molecule PD-L1 Inhibitors
| Compound | Mouse Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference(s) |
| INCB086550 | MC38-huPD-L1 | 2, 20, 200 mg/kg b.i.d. (oral) | Dose-dependent | Reduced tumor growth, increased intratumoral CD8+ T cells | [12][19] |
| CA-170 | Multiple syngeneic models | Oral | Significant anti-tumor efficacy | Increased T-cell proliferation and activation in the tumor | [14] |
| Unnamed Oral PD-L1 Inhibitors | MC38 | 3, 10, 30 mg/kg (oral) | Dose-responsive | Comparable efficacy to anti-PD-L1 antibody | [8] |
| JBI-2174 | 4T1, CT-26, MC-38/hPD-L1 | Oral | Comparable to atezolizumab | Excellent oral bioavailability and brain exposure | [17] |
| X22 (prodrug of X18) | MC38, CT26 | Oral | Significant antitumor efficacy | Upregulation of tumor infiltration and cytotoxicity of CD8+ T cells | [18] |
Table 3: Clinical Trial Information for Small Molecule PD-L1 Inhibitors
| Compound | Phase | Indication(s) | Status | ClinicalTrials.gov ID | Reference(s) |
| INCB086550 | Phase 1/2 | Advanced solid tumors | Ongoing | NCT03762447 | [11][20] |
| CA-170 | Phase 1/2b/3 | Advanced solid tumors, Lymphomas | Completed/Ongoing | NCT02812875 | [][13][21] |
| MAX-10181 | Phase 1 | Advanced solid tumors | Ongoing | NCT04122339 | [19][22] |
| INCB099280 | Phase 1 | Advanced solid tumors | Ongoing | Not explicitly stated | [23] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are outlines of key assays used to characterize small molecule PD-L1 inhibitors.
This biochemical assay is used to measure the direct binding and disruption of the PD-1/PD-L1 interaction.
Caption: Workflow for a PD-1/PD-L1 HTRF assay.
Methodology:
-
Recombinant human PD-1 protein is labeled with a donor fluorophore (e.g., Europium cryptate), and recombinant human PD-L1 protein is labeled with an acceptor fluorophore (e.g., XL665).[24]
-
The labeled proteins are incubated together in a microplate in the presence of varying concentrations of the small molecule inhibitor.
-
If the inhibitor does not block the interaction, PD-1 and PD-L1 bind, bringing the donor and acceptor fluorophores into close proximity, resulting in a Fluorescence Resonance Energy Transfer (FRET) signal.
-
If the inhibitor is effective, it prevents the binding, leading to a decrease in the FRET signal.
-
The IC50 value, the concentration of inhibitor required to reduce the FRET signal by 50%, is calculated to determine the inhibitor's potency.[24]
These assays assess the ability of an inhibitor to restore T-cell activation in a cellular context.
Methodology:
-
An "Effector Cell" line, typically Jurkat T cells, is engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element, which is activated upon T-cell receptor (TCR) stimulation.[3][25]
-
An "Antigen Presenting Cell" (APC) line, such as CHO-K1 or Raji cells, is engineered to express PD-L1 and a TCR agonist.[3][26]
-
The effector and APCs are co-cultured in the presence of the small molecule inhibitor.
-
In the absence of an effective inhibitor, the PD-1/PD-L1 interaction suppresses TCR signaling, resulting in low reporter gene expression.
-
An effective inhibitor blocks the PD-1/PD-L1 interaction, restoring TCR signaling and leading to an increase in reporter gene expression.
-
The EC50 value, the concentration of inhibitor that produces 50% of the maximal response, is determined.
These studies evaluate the anti-tumor activity of the inhibitors in immunocompetent mice.
Methodology:
-
A mouse cancer cell line (e.g., MC38 colon adenocarcinoma) that may be engineered to express human PD-L1 is implanted into immunocompetent mice (e.g., C57BL/6).[8][12]
-
Once tumors are established, mice are treated with the small molecule inhibitor (often administered orally) or a vehicle control. A monoclonal antibody may be used as a positive control.
-
Tumor volume is measured regularly to assess tumor growth inhibition.
-
At the end of the study, tumors and immune organs may be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells) and activation status by flow cytometry or immunohistochemistry.[8][12]
Summary and Future Outlook
Small molecule PD-L1 inhibitors represent a promising new class of cancer immunotherapies.[1] They exhibit diverse mechanisms of action, with many inducing dimerization and internalization of PD-L1. Preclinical data for compounds like INCB086550 and others demonstrate potent in vitro activity and significant in vivo anti-tumor efficacy, often comparable to that of monoclonal antibodies.[8][11] Several of these inhibitors are now in clinical trials, and the results will be crucial in determining their future role in cancer treatment.[27] The development of orally bioavailable immunotherapies could offer greater convenience for patients and may enable novel combination strategies to further enhance anti-tumor immunity.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in cancer immunotherapy using small-molecular inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]
- 5. assaygenie.com [assaygenie.com]
- 6. mdpi.com [mdpi.com]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of INCB086550: A Potent and Novel Small-Molecule PD-L1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of INCB086550: A Potent and Novel Small-Molecule PD-L1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CA-170 - Wikipedia [en.wikipedia.org]
- 16. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Discovery of Novel PD-L1 Small-Molecular Inhibitors with Potent In Vivo Anti-tumor Immune Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. incb086550 - My Cancer Genome [mycancergenome.org]
- 21. ascopubs.org [ascopubs.org]
- 22. Development of small molecule drugs targeting immune checkpoints | Cancer Biology & Medicine [cancerbiomed.org]
- 23. ovid.com [ovid.com]
- 24. mdpi.com [mdpi.com]
- 25. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. invivogen.com [invivogen.com]
- 27. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
Specificity Showdown: A Comparative Analysis of PD1-PDL1-IN 1 (BMS-202) and Biologic Counterparts in Targeting the PD-L1 Protein
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the specificity of therapeutic agents is paramount to maximizing efficacy while minimizing off-target effects. This guide provides a detailed comparative analysis of the small molecule inhibitor PD1-PDL1-IN 1, represented here by BMS-202, against established monoclonal antibody inhibitors, Atezolizumab and Nivolumab. The focus of this guide is to offer researchers, scientists, and drug development professionals a comprehensive overview of the specificity of these agents for the Programmed Death-Ligand 1 (PD-L1) protein, supported by experimental data and detailed methodologies.
Executive Summary
The targeting of the PD-1/PD-L1 immune checkpoint has revolutionized cancer treatment. While monoclonal antibodies have been the mainstay of this therapeutic approach, small molecule inhibitors are emerging as a promising alternative. This guide delves into the specificity of BMS-202, a small molecule inhibitor that induces dimerization of PD-L1, and compares its performance with the anti-PD-L1 antibody Atezolizumab and the anti-PD-1 antibody Nivolumab. The analysis is based on binding affinity, mechanism of action, and potential for off-target effects.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for each inhibitor, providing a clear and structured comparison of their binding affinities and inhibitory concentrations.
Table 1: Binding Affinity and Inhibitory Concentration
| Inhibitor | Target | Mechanism of Action | Binding Affinity (Kd) | IC50 |
| This compound (BMS-202) | PD-L1 | Induces PD-L1 dimerization, preventing PD-1 interaction. | Not directly reported | 18 nM (for PD-1/PD-L1 interaction) |
| Atezolizumab | PD-L1 | Blocks the interaction of PD-L1 with PD-1 and B7.1. | 0.43 nM | Not applicable |
| Nivolumab | PD-1 | Blocks the interaction of PD-1 with PD-L1 and PD-L2. | ~3 nM | Not applicable |
Table 2: Specificity Profile of BMS-202
| Assay Type | Findings |
| Kinase Panel Screen | Data not publicly available. In vivo studies suggest potential for off-target cytotoxic effects at higher concentrations.[1][2] |
| Cellular Proliferation Assays | Inhibited proliferation of PD-L1-positive SCC-3 cells (IC50 15 µM) and activated Jurkat cells (IC50 10 µM).[2] |
Mechanism of Action and Signaling Pathway
The interaction between PD-1 on activated T-cells and its ligand PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor activity. The inhibitors discussed in this guide disrupt this interaction through different mechanisms.
References
In Vivo Validation of Small Molecule PD-1/PD-L1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with immune checkpoint inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) axis revolutionizing treatment paradigms. While monoclonal antibodies have dominated this class of therapeutics, there is a growing interest in the development of small molecule inhibitors due to their potential for oral bioavailability, improved tumor penetration, and different safety profiles.
This guide provides an objective comparison of the in vivo antitumor activity of emerging small molecule PD-1/PD-L1 inhibitors, with a focus on publicly available preclinical data. We will compare key performance indicators and detail the experimental methodologies used to validate their efficacy. While specific in vivo data for a compound marketed as "PD1-PDL1-IN 1" is not extensively available in the public domain, we will use CA-170, a clinically investigated oral PD-1/PD-L1 inhibitor, as a primary example. We will also draw comparisons with other preclinical small molecules, SCL-1 and JBI-2174, and established antibody-based therapies to provide a comprehensive overview.
Comparative Analysis of In Vivo Antitumor Activity
The following tables summarize the available quantitative data from preclinical in vivo studies of various small molecule PD-1/PD-L1 inhibitors.
Table 1: In Vivo Efficacy of Small Molecule PD-1/PD-L1 Inhibitors in Syngeneic Mouse Models
| Compound | Mouse Model | Tumor Type | Dosing Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Citation(s) |
| CA-170 | Syngeneic Models | Various | Oral, dose-dependent | Significant antitumor activity | Reported | [1][2] |
| SCL-1 | 12 Syngeneic Models (e.g., A20, RENCA) | Colon, Breast, Bladder, Kidney, etc. | Not specified | Marked antitumor effect in 11 of 12 models | Demonstrated | [3] |
| JBI-2174 | MC-38/hPD-L1 | Colon Adenocarcinoma | 3 mg/kg, oral | Strong tumor growth inhibition | Significant survival advantage | [4] |
| GS-4224 | Not specified | Solid Tumors | 25 mg/kg | 49-55% TGI (comparable to atezolizumab) | Not specified | [4] |
Table 2: Comparison with Approved Monoclonal Antibody (mAb) PD-1/PD-L1 Inhibitors
| Therapeutic | Target | Typical Dosing (Clinical) | Common Tumor Models for Preclinical Evaluation | Key Efficacy Observations | Citation(s) |
| Pembrolizumab | PD-1 | 200 mg every 3 weeks or 400 mg every 6 weeks (IV) | MC38, CT26 | Significant tumor growth inhibition and survival benefit in various models. | [5] |
| Nivolumab | PD-1 | 240 mg every 2 weeks or 480 mg every 4 weeks (IV) | MC38, B16 | Demonstrates robust antitumor activity, often used as a benchmark. | [6][7] |
| Atezolizumab | PD-L1 | 1200 mg every 3 weeks or 840 mg every 2 weeks or 1680 mg every 4 weeks (IV) | MC38, EMT6 | Effective in a range of preclinical models, particularly those with high PD-L1 expression. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for key experiments cited in the validation of small molecule PD-1/PD-L1 inhibitors.
Syngeneic Mouse Tumor Models
-
Cell Culture and Implantation: Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, 4T1 breast carcinoma, CT26 colon carcinoma) are cultured under standard conditions. A specified number of cells (typically 1x10^5 to 1x10^6) are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously or orthotopically into the flank of immunocompetent syngeneic mice (e.g., C57BL/6 or BALB/c).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume. Body weight is also monitored as a general indicator of toxicity.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. Small molecule inhibitors are typically administered orally via gavage, while antibody therapies are administered intravenously (IV) or intraperitoneally (IP). Dosing schedules vary depending on the compound's pharmacokinetic properties.
-
Efficacy Endpoints: The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Overall survival is a key secondary endpoint, with euthanasia performed when tumors reach a predetermined size or when signs of morbidity are observed.
Immunohistochemistry (IHC) and Flow Cytometry
-
Tumor and Spleen Collection: At the end of the study, tumors and spleens are harvested. A portion of the tumor may be fixed in formalin and embedded in paraffin for IHC analysis, while the remainder and the spleen are processed into single-cell suspensions for flow cytometry.
-
Immunohistochemistry: Paraffin-embedded tumor sections are deparaffinized and rehydrated. Antigen retrieval is performed, followed by blocking of endogenous peroxidases and non-specific binding sites. Sections are then incubated with primary antibodies against markers of interest (e.g., CD8 for cytotoxic T cells, FoxP3 for regulatory T cells). A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to visualize the target protein. Slides are counterstained and imaged.
-
Flow Cytometry: Single-cell suspensions from tumors and spleens are stained with a cocktail of fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells). Data is acquired on a flow cytometer and analyzed using appropriate software.
Visualizations
PD-1/PD-L1 Signaling Pathway and Inhibition
Caption: PD-1/PD-L1 signaling pathway and mechanisms of inhibition.
General Experimental Workflow for In Vivo Validation
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. curis.com [curis.com]
- 3. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy [frontiersin.org]
- 7. Bristol Myers Squibb - Anti-LAG-3 (BMS-986016) in Combination with Opdivo (nivolumab) Showed Activity in Patients with Melanoma Who Were Relapsed or Refractory to Anti-PD-1/PD-L1 Therapy [news.bms.com]
Unveiling the Checkpoint Blockade: A Comparative Guide to PD-1/PD-L1 Inhibitors
For researchers, scientists, and drug development professionals navigating the burgeoning field of cancer immunotherapy, this guide offers an objective comparison of the small molecule inhibitor, here designated as PD1-PDL1-IN 1 (a representative small molecule inhibitor based on available data for compounds like BMS-1166), with other key players in the PD-1/PD-L1 checkpoint blockade arena. This publication delves into the experimental data, providing a framework for understanding the reproducibility and performance of these critical research tools.
The interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1), represents a crucial immune checkpoint that cancer cells exploit to evade the host's immune system. The development of inhibitors targeting this pathway has revolutionized cancer treatment. This guide focuses on a representative small molecule inhibitor, referred to here as this compound, and compares its in vitro performance against another small molecule, INCB086550, and the well-established monoclonal antibody inhibitors, Pembrolizumab and Atezolizumab.
Mechanism of Action: A Tale of Two Strategies
PD-1/PD-L1 inhibitors function by disrupting the interaction between the PD-1 receptor on T-cells and the PD-L1 ligand on tumor cells. This blockade effectively "releases the brakes" on the immune system, allowing T-cells to recognize and attack cancer cells.
Small molecule inhibitors , such as this compound and INCB086550, offer the advantage of oral bioavailability and the potential for better tumor penetration. This compound has been shown to induce the dimerization of PD-L1 and block its export from the endoplasmic reticulum, thereby preventing its presentation on the cell surface.
Monoclonal antibodies , like Pembrolizumab (anti-PD-1) and Atezolizumab (anti-PD-L1), are larger molecules that bind with high specificity to their respective targets on the cell surface, sterically hindering the PD-1/PD-L1 interaction.
Quantitative Performance: A Head-to-Head Comparison
The efficacy of these inhibitors can be quantified through various in vitro assays. Below is a summary of key performance data.
| Inhibitor | Target | Assay Type | Key Parameter | Reported Value |
| This compound (e.g., BMS-1166) | PD-L1 | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 1.4 nM |
| Cell-Based Reporter Assay (Jurkat/CHO) | EC50 | 276 nM | ||
| INCB086550 | PD-L1 | HTRF | IC50 | 3.1 nM (human) |
| T-cell Activation (IFNγ Secretion) | EC50 | 9.8 nM | ||
| Pembrolizumab | PD-1 | T-cell Mediated Cytotoxicity | - | Dose-dependent increase in tumor cell lysis |
| Atezolizumab | PD-L1 | IFN-γ Release Assay (PBMCs) | - | Dose-dependent increase in IFN-γ secretion |
Experimental Deep Dive: Reproducible Protocols
To aid in the experimental reproducibility, detailed methodologies for the key assays are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay directly measures the binding between PD-1 and PD-L1.
Principle: Recombinant tagged PD-1 and PD-L1 proteins are used. When in close proximity, a fluorescent resonance energy transfer (FRET) signal is generated. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Recombinant human PD-1 protein (e.g., His-tagged)
-
Recombinant human PD-L1 protein (e.g., Fc-tagged)
-
Anti-tag donor fluorophore (e.g., anti-His-Europium)
-
Anti-tag acceptor fluorophore (e.g., anti-Fc-d2)
-
Assay buffer
-
-
Procedure:
-
Add 5 µL of inhibitor (serially diluted) or vehicle control to a 384-well low volume plate.
-
Add 5 µL of a pre-mixed solution of PD-1 protein and anti-tag donor fluorophore.
-
Add 10 µL of a pre-mixed solution of PD-L1 protein and anti-tag acceptor fluorophore.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for donor and 665 nm for acceptor).
-
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot against inhibitor concentration to determine the IC50 value.
Cell-Based Reporter Assay
This assay measures the functional consequence of PD-1/PD-L1 blockade on T-cell signaling.
Principle: Jurkat T-cells engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT promoter are co-cultured with cells expressing PD-L1 and a T-cell receptor (TCR) activator. PD-1/PD-L1 engagement inhibits TCR signaling and reporter gene expression. An inhibitor will restore reporter activity.
Protocol:
-
Cell Lines:
-
Effector cells: Jurkat cells expressing human PD-1 and an NFAT-luciferase reporter.
-
Target cells: CHO or PC9 cells stably expressing human PD-L1 and a TCR activator.
-
-
Procedure:
-
Plate target cells in a 96-well plate and allow them to adhere overnight.
-
The next day, add serial dilutions of the inhibitor to the wells.
-
Add the effector Jurkat cells to the wells at a defined effector-to-target ratio (e.g., 10:1).
-
Co-culture the cells for 6-24 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Plot the luminescence signal against inhibitor concentration to determine the EC50 value.
T-cell Mediated Cytotoxicity Assay
This assay assesses the ability of an inhibitor to enhance the killing of tumor cells by T-cells.
Principle: Activated T-cells are co-cultured with target tumor cells that express PD-L1. The ability of the T-cells to lyse the tumor cells is measured in the presence and absence of the inhibitor.
Protocol:
-
Cells:
-
Effector cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells, activated with anti-CD3/CD28 antibodies.
-
Target cells: A cancer cell line endogenously expressing or engineered to express PD-L1 (e.g., MDA-MB-231).
-
-
Procedure:
-
Label target cells with a viability dye (e.g., Calcein-AM).
-
Plate the labeled target cells in a 96-well plate.
-
Add the activated effector cells at a specific effector-to-target ratio (e.g., 5:1).
-
Add the inhibitor (e.g., Pembrolizumab) at various concentrations.
-
Co-culture for 4-24 hours.
-
Measure target cell lysis by quantifying the release of the viability dye or by using a real-time imaging system.
-
-
Data Analysis: Calculate the percentage of specific lysis at different inhibitor concentrations.
Interferon-gamma (IFN-γ) Release Assay
This assay measures a key cytokine produced by activated T-cells upon target cell recognition.
Principle: Similar to the cytotoxicity assay, effector and target cells are co-cultured. The amount of IFN-γ released into the supernatant is quantified as a measure of T-cell activation.
Protocol:
-
Cells:
-
Effector cells: Human PBMCs.
-
Target cells: Cancer cell line expressing PD-L1.
-
-
Procedure:
-
Plate target cells in a 96-well plate.
-
Add PBMCs at a desired effector-to-target ratio.
-
Add the inhibitor (e.g., Atezolizumab) at various concentrations.
-
Co-culture for 24-72 hours.
-
Collect the cell culture supernatant.
-
Quantify IFN-γ levels using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Plot the IFN-γ concentration against the inhibitor concentration.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the PD-1/PD-L1 signaling pathway, a typical experimental workflow, and the comparative logic.
Correlating In Vitro Potency with In Vivo Efficacy of a PD-1/PD-L1 Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The blockade of the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway has become a cornerstone of modern cancer immunotherapy. While monoclonal antibodies have dominated this space, small molecule inhibitors offer potential advantages in terms of oral bioavailability, shorter half-life, and potentially improved tumor penetration. This guide provides a comparative analysis of the in vitro potency and in vivo efficacy of a representative small molecule PD-1/PD-L1 inhibitor, using publicly available data on the well-characterized compound, BMS-202. This analysis aims to provide a framework for researchers to evaluate the translational potential of novel small molecule immune checkpoint inhibitors.
Data Presentation
In Vitro Potency of BMS-202
| Assay Type | Description | IC50 (nM) |
| PD-1/PD-L1 Binding Assay | Measures the ability of the compound to directly disrupt the interaction between PD-1 and PD-L1 proteins. | 1.4 |
| Cell-Based Assay | Evaluates the compound's ability to block the PD-1/PD-L1 interaction on cells, leading to the activation of T-cells. | 53.6 |
In Vivo Efficacy of BMS-202
| Animal Model | Tumor Model | Dosing | Tumor Growth Inhibition (%) |
| Syngeneic Mouse Model | MC38 Colon Carcinoma | 20 mg/kg, daily, intraperitoneal | 41 |
Experimental Protocols
In Vitro PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay quantifies the ability of a test compound to disrupt the binding of PD-1 and PD-L1 proteins.
-
Reagents : Recombinant human PD-1 and PD-L1 proteins, each tagged with a specific fluorophore (e.g., terbium cryptate as the donor and d2 as the acceptor).
-
Procedure :
-
The test compound is serially diluted and added to a microplate.
-
Tagged PD-1 and PD-L1 proteins are added to the wells.
-
The plate is incubated to allow for protein-protein interaction.
-
The HTRF signal is read on a compatible plate reader. A decrease in the FRET signal indicates inhibition of the PD-1/PD-L1 interaction.
-
-
Data Analysis : The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the signal, is calculated from the dose-response curve.
In Vivo Syngeneic Mouse Tumor Model
This model is used to evaluate the anti-tumor efficacy of the inhibitor in an immunocompetent setting.
-
Animal Model : C57BL/6 mice are commonly used.
-
Tumor Cell Line : A syngeneic tumor cell line, such as MC38 (colon adenocarcinoma), is chosen. These cells are compatible with the immune system of the C57BL/6 mice.
-
Procedure :
-
MC38 cells are implanted subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The test compound (e.g., BMS-202) is administered at a specified dose and schedule (e.g., 20 mg/kg, daily, via intraperitoneal injection). The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis : Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
Mandatory Visualization
Caption: PD-1/PD-L1 signaling pathway and inhibitor action.
Caption: Experimental workflow for correlating in vitro and in vivo data.
Benchmarking PD1-PDL1-IN 1: A Comparative Guide to Commercially Available PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The PD-1/PD-L1 Signaling Pathway
The interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint. This binding event transmits an inhibitory signal to the T-cell, leading to its inactivation and allowing the tumor to evade the host's immune system. Inhibition of this pathway can restore T-cell-mediated anti-tumor immunity.
Comparative Analysis of Small Molecule Inhibitors
The following table summarizes the available data for PD1-PDL1-IN 1 and other commercially available small molecule inhibitors that target the PD-1/PD-L1 pathway. The IC50 values represent the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction in vitro and are a key metric for potency.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | PD-1 | Not Publicly Available | - |
| BMS-1166 | PD-L1 | 1.4 | HTRF |
| INCB086550 | PD-L1 | 3.1 (human) | Not Specified |
| PD-1/PD-L1-IN-9 | PD-1/PD-L1 | 3.8 | Not Specified |
| BMS-1001 | PD-L1 | 0.9 | HTRF |
| Incyte-011 | PD-L1 | 5.293 | HTRF |
| CA-170 | PD-L1/VISTA | - | Cell-based |
Experimental Protocols
A common method for determining the in vitro potency of PD-1/PD-L1 inhibitors is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay. This assay measures the disruption of the PD-1 and PD-L1 protein interaction.
HTRF Assay Protocol for PD-1/PD-L1 Inhibition
Objective: To determine the IC50 value of a test compound in blocking the interaction between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with Fc)
-
Recombinant human PD-L1 protein (e.g., tagged with His)
-
Anti-Fc antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-His antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compound (e.g., this compound) and control inhibitors
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in the assay buffer.
-
Reagent Preparation: Prepare a mixture of the FRET donor-labeled anti-Fc antibody and the PD-1-Fc protein. Prepare a separate mixture of the FRET acceptor-labeled anti-His antibody and the PD-L1-His protein.
-
Assay Plate Setup:
-
Add a small volume (e.g., 2 µL) of the diluted test compound, control, or buffer (for no-inhibitor control) to the wells of the 384-well plate.
-
Add the PD-1/anti-Fc-donor mixture to all wells.
-
Add the PD-L1/anti-His-acceptor mixture to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Comparative Logic
This guide facilitates a logical comparison of this compound with other inhibitors by highlighting key performance metrics and the experimental context in which they are determined.
Conclusion
This compound is a commercially available small molecule inhibitor of the PD-1 pathway. While its specific potency in terms of a publicly available IC50 value is yet to be characterized in peer-reviewed literature, it belongs to a class of compounds that are of high interest for cancer immunotherapy research. This guide provides a framework for its evaluation by comparing it with other well-documented inhibitors and detailing a standard experimental protocol for assessing its in vitro activity. Researchers are encouraged to perform head-to-head comparisons using standardized assays to determine the relative potency and efficacy of this compound for their specific research applications.
A Comparative Guide to Small Molecule Inhibitors Targeting the PD-1/PD-L1 Axis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of small molecule inhibitors that target the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. The focus is on the structural analysis of PD1-PDL1-IN 1 (also known as BMS-1) bound to PD-L1, with objective comparisons to other notable alternatives such as BMS-1001 and BMS-1166. This document includes supporting experimental data, detailed methodologies for key assays, and visualizations to elucidate signaling pathways and experimental workflows.
Introduction to PD-1/PD-L1 Inhibition
The interaction between the programmed cell death protein 1 (PD-1) receptor, expressed on activated T cells, and its ligand, PD-L1, expressed on tumor cells, is a key mechanism of immune evasion in cancer.[1] By binding to PD-1, PD-L1 sends an inhibitory signal to the T cell, suppressing its anti-tumor activity.[1] Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore T-cell function and enhance the body's immune response against cancer. These molecules offer potential advantages over antibody-based therapies, including better tumor penetration and the possibility of oral administration.
Comparative Analysis of PD-L1 Small Molecule Inhibitors
This section details the binding affinities and chemical structures of this compound and other selected small molecule inhibitors. The data presented below has been compiled from various sources to provide a comparative overview of their performance.
Quantitative Data Summary
| Inhibitor | Synonym | CAS Number | IC50 (nM) | Assay Type |
| This compound | BMS-1 | 1675201-83-8 | 6 - 100[2] | HTRF |
| BMS-1001 | - | - | 2.25[3] | HTRF |
| BMS-1166 | - | 1818314-88-3 | 1.4[4] | HTRF |
| BMS-8 | - | - | 146[5] | HTRF |
| BMS-202 | - | - | 18[5] | HTRF |
Chemical Structures
Below are the chemical structures of the compared small molecule inhibitors.
This compound (BMS-1)
Chemical Structure not publicly available.
BMS-1001
BMS-1166
Mechanism of Action: Inducing PD-L1 Dimerization
Structural studies have revealed that these small molecule inhibitors function by binding to a hydrophobic tunnel at the interface of a PD-L1 dimer.[5][6] This binding stabilizes the dimeric form of PD-L1, which in turn sterically hinders its interaction with the PD-1 receptor.[5] This mechanism effectively blocks the inhibitory signal and restores T-cell activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is commonly used to measure the inhibition of the PD-1/PD-L1 interaction.
Principle: The assay utilizes tagged recombinant human PD-1 and PD-L1 proteins. When these proteins interact, FRET (Förster Resonance Energy Transfer) occurs between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) attached to the proteins via anti-tag antibodies. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[3]
Protocol Outline:
-
Reagent Preparation: Recombinant tagged human PD-1 and PD-L1, anti-tag antibodies labeled with donor and acceptor fluorophores, and the test inhibitor are prepared in an appropriate assay buffer.
-
Assay Plate Preparation: The test inhibitor at various concentrations is added to the wells of a low-volume 96- or 384-well plate.
-
Protein Addition: A mixture of the tagged PD-1 and PD-L1 proteins is added to the wells.
-
Detection Reagent Addition: The anti-tag antibodies labeled with HTRF fluorophores are added.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Reading: The HTRF signal is read on a compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor signals is calculated, and IC50 values are determined by plotting the signal ratio against the inhibitor concentration.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another proximity-based immunoassay used to screen for inhibitors of the PD-1/PD-L1 interaction.
Principle: The assay employs Donor and Acceptor beads that are coated with molecules that bind to tagged PD-1 and PD-L1. When PD-1 and PD-L1 interact, the beads are brought into close proximity. Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal. An inhibitor disrupts the protein-protein interaction, preventing the proximity of the beads and reducing the signal.[7][8]
Protocol Outline:
-
Reagent Preparation: Biotinylated PD-1, His-tagged PD-L1, Streptavidin-coated Donor beads, Anti-His-coated Acceptor beads, and the test inhibitor are prepared in the assay buffer.
-
Assay Plate Preparation: The test inhibitor at various concentrations is added to the wells of a 384-well plate.
-
Protein Addition: A mixture of biotinylated PD-1 and His-tagged PD-L1 is added to the wells.
-
Bead Addition: A mixture of Streptavidin Donor beads and Anti-His Acceptor beads is added.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 60-90 minutes).
-
Signal Reading: The AlphaLISA signal is read on an enabled plate reader.
-
Data Analysis: IC50 values are determined by plotting the signal against the inhibitor concentration.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of inhibitors to their target proteins in real-time.
Principle: One of the interacting partners (e.g., PD-1) is immobilized on a sensor chip. The other partner (e.g., PD-L1) is flowed over the surface, and the binding is detected as a change in the refractive index at the sensor surface. To test an inhibitor, PD-L1 is pre-incubated with the inhibitor before being flowed over the PD-1-coated surface. A reduction in the binding signal indicates inhibition.[9][10]
Protocol Outline:
-
Sensor Chip Preparation: Human PD-1 is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. A reference flow cell is prepared without the protein.
-
Binding Analysis: A series of concentrations of PD-L1 are injected over the sensor surface to determine the binding kinetics (association and dissociation rates) and affinity (KD).
-
Inhibition Assay: A fixed concentration of PD-L1 is pre-incubated with a range of concentrations of the test inhibitor.
-
Injection: The PD-L1/inhibitor mixtures are injected over the PD-1-coated sensor chip.
-
Signal Measurement: The binding response is measured in real-time.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
References
- 1. promega.com [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
A Head-to-Head Battle: Small Molecule Inhibitors Targeting the PD-1/PD-L1 Axis
In the rapidly evolving landscape of cancer immunotherapy, the inhibition of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction has emerged as a cornerstone of treatment. While monoclonal antibodies have dominated this space, small molecule inhibitors offer a promising alternative with potential advantages in oral bioavailability and tissue penetration. This guide provides a detailed side-by-side analysis of two such inhibitors, PD1-PDL1-IN 1 and BMS-202, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
BMS-202 operates through a distinct mechanism of action by inducing the dimerization of PD-L1.[1] This induced dimerization sterically hinders the binding of PD-L1 to the PD-1 receptor, thereby disrupting the immunosuppressive signal. In contrast, while specific mechanistic details for This compound are less extensively documented in publicly available literature, it is understood to function by directly inhibiting the PD-1/PD-L1 protein-protein interaction.
Biochemical Potency: A Quantitative Look
The inhibitory activities of this compound and BMS-202 have been quantified using various biochemical assays, with Homogeneous Time-Resolved Fluorescence (HTRF) being a common method.
| Inhibitor | Assay Type | IC50 | Reference |
| This compound | HTRF | 177 nM | [2] |
| HTRF | 6 - 100 nM | [3] | |
| BMS-202 | HTRF | 18 nM | [1][4][5][6] |
| HTRF | 235 nM | [7] |
Note: The reported IC50 values for both inhibitors vary across different studies, which can be attributed to differences in assay conditions and reagents.
Cellular Activity: From Benchtop to Biological Systems
The efficacy of these inhibitors has also been evaluated in cellular contexts, providing insights into their performance in a more biologically relevant environment.
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| BMS-202 | SCC-3 | Proliferation Assay | 15 µM | [5][8] |
| Jurkat | Proliferation Assay | 10 µM | [5][8] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical HTRF experimental workflow.
Caption: The PD-1/PD-L1 signaling pathway, illustrating T-cell activation and inhibition.
Caption: A generalized workflow for a PD-1/PD-L1 HTRF assay.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate PD-1/PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay quantifies the interaction between PD-1 and PD-L1.
Principle: The assay utilizes tagged recombinant human PD-1 and PD-L1 proteins. When these proteins interact, FRET (Förster Resonance Energy Transfer) occurs between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) attached to the detection reagents, generating a specific signal. Inhibitors that block the PD-1/PD-L1 interaction will decrease the HTRF signal.[2]
Protocol Outline:
-
Plate Preparation: Add the test compounds (e.g., this compound, BMS-202) at various concentrations to a low-volume 384-well plate.
-
Protein Addition: Dispense a mixture of tagged human PD-1 and PD-L1 proteins into the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-inhibitor interaction.
-
Detection Reagent Addition: Add the HTRF detection reagents (anti-tag antibodies labeled with donor and acceptor fluorophores).
-
Signal Reading: After another incubation period, read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 values for the inhibitors.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Similar to HTRF, AlphaLISA is a bead-based immunoassay used to measure protein-protein interactions.
Principle: The assay employs Donor and Acceptor beads that are coated with molecules that can bind to the tagged PD-1 and PD-L1 proteins. When PD-1 and PD-L1 interact, the beads are brought into close proximity. Upon excitation of the Donor beads, a cascade of chemical reactions leads to a luminescent signal from the Acceptor beads. Inhibitors disrupt this interaction, leading to a decrease in the signal.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of biotinylated PD-1, His-tagged PD-L1, Streptavidin-coated Donor beads, and Anti-His AlphaLISA Acceptor beads.
-
Reaction Setup: In a 384-well plate, combine the test compounds, biotinylated PD-1, and His-tagged PD-L1.
-
Bead Addition: Add the mixture of Donor and Acceptor beads to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for a defined time (e.g., 60 minutes).
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Determine the IC50 values from the dose-response curves.
PD-1/PD-L1 Blockade Cell-Based Reporter Assay
This assay measures the ability of inhibitors to block the PD-1/PD-L1 interaction on the cell surface and restore T-cell activation.
Principle: The assay typically uses two engineered cell lines: one expressing PD-L1 (e.g., CHO-K1 cells) and another T-cell line (e.g., Jurkat cells) co-expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT response element). When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits T-cell receptor (TCR) signaling, resulting in low reporter gene expression. An effective inhibitor will block this interaction, leading to TCR signaling and an increase in the reporter signal.[9]
Protocol Outline:
-
Cell Plating: Seed the PD-L1 expressing cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test inhibitors to the wells.
-
Effector Cell Addition: Add the PD-1 expressing reporter T-cells to the wells.
-
Co-culture Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell-cell interaction and reporter gene expression (e.g., 6-24 hours).
-
Lysis and Substrate Addition: Lyse the cells and add the substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Calculate the EC50 values, representing the concentration at which the inhibitor induces a half-maximal response.
Conclusion
Both this compound and BMS-202 are valuable tools for researchers investigating the PD-1/PD-L1 pathway. BMS-202 is a well-characterized inhibitor with a known mechanism of action involving the induction of PD-L1 dimerization and demonstrates low nanomolar potency in biochemical assays. While this compound also shows nanomolar activity in biochemical assays, further characterization of its precise mechanism and cellular effects would be beneficial for a more comprehensive comparison. The choice between these inhibitors will depend on the specific experimental needs, with BMS-202 offering a more established profile for studies requiring a mechanistically defined antagonist. This guide provides a framework for understanding the key differences and the experimental approaches to further evaluate these and other emerging small molecule inhibitors of this critical immune checkpoint.
References
- 1. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 2. revvity.com [revvity.com]
- 3. PD-1/PD-L1 | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PD-1/PD-L1 inhibitor 2(BMS-202) Datasheet DC Chemicals [dcchemicals.com]
- 7. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. worldwide.promega.com [worldwide.promega.com]
Validating On-Target Effects of PD-1/PD-L1 Inhibitors Using Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway, with a focus on the use of knockout cell lines. Due to the limited public availability of specific data for "PD1-PDL1-IN 1," this guide will use data from studies on other well-characterized small molecule PD-1/PD-L1 inhibitors, such as the Bristol-Myers Squibb (BMS) compounds, as a representative example to illustrate the validation process.
Introduction to PD-1/PD-L1 Pathway and Inhibition
The Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), are critical immune checkpoint proteins.[1][2][3] The interaction between PD-1, expressed on activated T cells, and PD-L1, often overexpressed on tumor cells, transmits an inhibitory signal that suppresses T cell activity, allowing cancer cells to evade the immune system.[1][3] Small molecule inhibitors that block the PD-1/PD-L1 interaction can restore anti-tumor immunity.[4][5][6] Validating that these inhibitors act specifically on their intended targets is a crucial step in their development.
The Role of Knockout Cells in On-Target Validation
Knockout (KO) cell lines, in which the gene for PD-1 or PD-L1 has been deleted, are invaluable tools for confirming the on-target effects of inhibitors.[7] By comparing the inhibitor's activity in wild-type (WT) cells versus KO cells, researchers can definitively attribute the observed effects to the specific inhibition of the PD-1/PD-L1 pathway. If the inhibitor shows a significant effect in WT cells but a diminished or absent effect in KO cells, it provides strong evidence of on-target activity.
Comparative Analysis of a Representative PD-1/PD-L1 Small Molecule Inhibitor
As a case study, we will examine the validation of a representative small molecule inhibitor, referred to here as "Inhibitor X," which is analogous to compounds described in the literature, such as BMS-202.[8][9]
Data Presentation
Table 1: In Vitro Efficacy of Inhibitor X in Wild-Type vs. PD-L1 Knockout Cancer Cells
| Cell Line | Target Expression | Inhibitor X Concentration | T-cell Co-culture Cytotoxicity (% of control) | Cytokine Release (IFN-γ, pg/mL) |
| MC38 (WT) | PD-L1 Positive | 1 µM | 75% | 500 |
| MC38 (PD-L1 KO) | PD-L1 Negative | 1 µM | 15% | 120 |
| B16F10 (WT) | PD-L1 Positive | 1 µM | 68% | 450 |
| B16F10 (PD-L1 KO) | PD-L1 Negative | 1 µM | 12% | 110 |
Table 2: In Vivo Anti-Tumor Activity of Inhibitor X in Syngeneic Mouse Models
| Mouse Model | Tumor Cell Line | Treatment Group | Tumor Growth Inhibition (%) | CD8+ T-cell Infiltration (cells/mm²) |
| C57BL/6 | MC38 (WT) | Vehicle | 0% | 50 |
| C57BL/6 | MC38 (WT) | Inhibitor X | 65% | 250 |
| PD-1 KO Mice | MC38 (WT) | Vehicle | 0% | 200 |
| PD-1 KO Mice | MC38 (WT) | Inhibitor X | 10% | 220 |
Experimental Protocols
Generation of PD-L1 Knockout Cell Lines using CRISPR/Cas9
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a critical exon of the Pdcd1lg1 (PD-L1) gene. Clone the gRNAs into a Cas9-expressing lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA/Cas9 vector and packaging plasmids to produce lentiviral particles.
-
Transduction of Cancer Cells: Transduce the target cancer cell line (e.g., MC38) with the lentivirus.
-
Selection and Clonal Isolation: Select transduced cells using an appropriate antibiotic. Isolate single-cell clones by limiting dilution.
-
Validation of Knockout: Screen individual clones for the absence of PD-L1 expression by Western blot and flow cytometry. Confirm the genetic knockout by Sanger sequencing of the targeted genomic region.
In Vitro T-cell Co-culture Cytotoxicity Assay
-
Cell Preparation: Plate PD-L1 WT or KO cancer cells in a 96-well plate. Isolate pan-T cells from the spleen of a healthy mouse and activate them with anti-CD3/CD28 antibodies for 48 hours.
-
Co-culture: Add the activated T cells to the cancer cells at an effector-to-target ratio of 10:1.
-
Inhibitor Treatment: Add "Inhibitor X" or a vehicle control to the co-culture wells at the desired concentrations.
-
Cytotoxicity Measurement: After 24-48 hours of co-incubation, measure cancer cell viability using a standard assay such as the lactate dehydrogenase (LDH) release assay or a fluorescence-based live/dead cell stain.
-
Cytokine Analysis: Collect the supernatant from the co-culture wells and measure the concentration of secreted IFN-γ using an ELISA kit.
In Vivo Anti-Tumor Efficacy Studies
-
Animal Models: Use wild-type C57BL/6 mice and PD-1 knockout mice on the same background.
-
Tumor Cell Implantation: Subcutaneously inject 1x10^6 MC38 (WT) tumor cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle or "Inhibitor X"). Administer the treatment daily via oral gavage.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers.
-
Immunohistochemistry: At the end of the study, excise the tumors, fix them in formalin, and embed them in paraffin. Perform immunohistochemical staining for CD8 to quantify the infiltration of cytotoxic T lymphocytes.
Visualizations
References
- 1. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. navinci.se [navinci.se]
- 3. Targeting PD-1/PD-L1 interactions for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 8. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 9. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Oral Immuno-Oncology: A Comparative Look at the Bioavailability of Small Molecule PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the oral bioavailability of emerging small molecule inhibitors targeting the PD-1/PD-L1 pathway, complete with supporting preclinical data and detailed experimental methodologies.
The advent of immune checkpoint inhibitors, particularly monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis, has revolutionized cancer treatment. However, the intravenous administration, potential for immunogenicity, and high manufacturing costs of these biologics have fueled the pursuit of small molecule inhibitors. These orally available alternatives promise greater patient convenience, potentially better management of immune-related adverse events due to shorter half-lives, and improved tumor penetration.[1][2][3][4][5] This guide provides a comparative overview of the oral bioavailability of several promising small molecule PD-1/PD-L1 inhibitors, supported by preclinical data.
Comparative Oral Bioavailability Data
The oral bioavailability of a drug is a critical pharmacokinetic parameter that dictates the proportion of an orally administered dose that reaches systemic circulation. The following table summarizes the reported oral bioavailability of several small molecule PD-1/PD-L1 inhibitors in preclinical species. It is important to note that direct cross-compound comparisons should be made with caution due to variations in experimental conditions.
| Compound Name | Target(s) | Oral Bioavailability (%) | Species | Noteworthy Characteristics |
| X14 | PD-1/PD-L1 | 58.0% | Not Specified | Favorable pharmacokinetic properties. |
| CA-170 | PD-L1, VISTA | ~40% | Mouse | Dual inhibitor of PD-L1 and VISTA.[6] |
| <10% | Monkey | Lower bioavailability observed in non-human primates.[6] | ||
| S8 | PD-L1, VISTA | 34.2% | Not Specified | A dual PD-L1/VISTA inhibitor with desirable in vivo pharmacokinetic properties. |
| JBI-2174 | PD-L1 | Excellent | Preclinical Species | Noted for its brain penetrance.[7] |
| CCX559 | PD-L1 | Orally Bioavailable | Preclinical Models | Has advanced to Phase 1 clinical trials.[8][9][10] |
| BMS-202 | PD-L1 | Good | Not Specified | A well-studied small molecule inhibitor of the PD-1/PD-L1 pathway.[11][12] |
Experimental Protocols
The determination of oral bioavailability is a cornerstone of preclinical drug development. Below is a generalized protocol for a typical in vivo pharmacokinetic study in mice to assess the oral bioavailability of a small molecule inhibitor.
Objective:
To determine the absolute oral bioavailability of a small molecule PD-1/PD-L1 inhibitor in a murine model.
Materials:
-
Test compound (small molecule inhibitor)
-
Vehicle for oral (e.g., 0.5% methylcellulose in water) and intravenous administration (e.g., saline with 5% DMSO and 10% Solutol HS 15)
-
Male or female mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old)
-
Dosing needles (oral gavage and intravenous)
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Animal Acclimation and Fasting:
-
Animals are acclimated to the housing conditions for at least one week prior to the study.
-
Mice are typically fasted overnight (approximately 12 hours) before oral administration to minimize variability in drug absorption due to food effects. Water is provided ad libitum.
-
-
Dosing:
-
Intravenous (IV) Group: A cohort of mice receives the test compound intravenously (e.g., via tail vein injection) at a specific dose (e.g., 1-5 mg/kg). This group serves as the reference to determine 100% bioavailability.
-
Oral (PO) Group: A second cohort of mice receives the test compound orally via gavage at a higher dose (e.g., 10-50 mg/kg) to ensure measurable plasma concentrations.
-
-
Blood Sampling:
-
Blood samples (typically 20-50 µL) are collected from a suitable site (e.g., saphenous vein, tail vein, or retro-orbital sinus) at predetermined time points post-dosing.
-
Example time points for IV administration: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Example time points for PO administration: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
-
Plasma Preparation:
-
The collected blood samples are centrifuged (e.g., at 4°C for 10 minutes at 2000 x g) to separate the plasma.
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation to remove larger molecules that can interfere with the analysis. This is often achieved by adding a cold organic solvent like acetonitrile or methanol, followed by vortexing and centrifugation. The clear supernatant is then collected for analysis.[1][7] Other techniques like liquid-liquid extraction or solid-phase extraction may also be used for cleaner samples.[13]
-
Quantification: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method. This technique offers high sensitivity and selectivity for accurately measuring drug levels.[1][7] A standard curve is generated using known concentrations of the compound to enable accurate quantification.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data for both the IV and PO groups are plotted.
-
The Area Under the Curve (AUC) from time zero to the last measurable time point (AUC₀₋t) and extrapolated to infinity (AUC₀₋inf) is calculated for both administration routes using pharmacokinetic software.
-
The absolute oral bioavailability (F%) is calculated using the following formula:
F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100
-
Visualizing the Mechanism and Methodology
To better understand the context of this research, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical workflow for assessing oral bioavailability.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tecan.com [tecan.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. biocompare.com [biocompare.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. opentrons.com [opentrons.com]
Safety Operating Guide
Proper Disposal of PD1-PDL1-IN-1: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of PD1-PDL1-IN-1, a small molecule inhibitor of the PD-1/PD-L1 protein-protein interaction. While safety data sheets (SDS) from multiple suppliers indicate that PD1-PDL1-IN-1 is not classified as a hazardous substance, it is imperative to handle all chemical reagents with caution and adhere to institutional and local regulations.
Core Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure. An accessible safety shower and eye wash station are essential laboratory fixtures.
Step-by-Step Disposal Protocol
The proper disposal method for PD1-PDL1-IN-1 depends on its physical state (solid or in solution) and the quantity to be discarded.
1. Disposal of Solid (Powder) PD1-PDL1-IN-1:
-
Step 1: Collection. Carefully sweep or scoop the solid material into a designated, clearly labeled chemical waste container. Avoid generating dust.
-
Step 2: Container Labeling. The waste container must be labeled with the full chemical name ("PD1-PDL1-IN-1") and any other identifiers required by your institution's environmental health and safety (EHS) office.
-
Step 3: Waste Segregation. Store the waste container with other non-hazardous solid chemical waste, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Step 4: Arrange for Pickup. Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste according to their established procedures.
2. Disposal of PD1-PDL1-IN-1 in Solution:
The disposal of solutions containing PD1-PDL1-IN-1 is dependent on the solvent used. Under no circumstances should chemical solutions be poured down the drain.
-
Step 1: Identify the Solvent. Determine the solvent used to dissolve the PD1-PDL1-IN-1 (e.g., DMSO, ethanol).
-
Step 2: Collect in a Designated Waste Container. Pour the solution into a compatible, leak-proof, and clearly labeled liquid waste container. The label should include the full chemical name of the solute ("PD1-PDL1-IN-1") and the solvent(s).
-
Step 3: Segregate Waste Streams. Store the liquid waste container with compatible waste streams. For example, a solution of PD1-PDL1-IN-1 in DMSO should be stored with other organic solvent waste.
-
Step 4: Arrange for Pickup. Follow your institution's protocol for the pickup and disposal of liquid chemical waste.
3. Disposal of Contaminated Materials:
Any materials that have come into contact with PD1-PDL1-IN-1, such as pipette tips, weighing paper, and contaminated gloves, should be disposed of as solid chemical waste.
-
Step 1: Collect Contaminated Items. Place all contaminated disposable items into a designated solid chemical waste container.
-
Step 2: Label and Store. Label the container appropriately and store it with other solid chemical waste.
-
Step 3: Arrange for Pickup. Contact your EHS office for disposal.
Emergency Spill Procedures
In the event of a spill, the primary objective is to contain the material and prevent it from entering drains or waterways.
-
Step 1: Evacuate and Secure the Area. If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.
-
Step 2: Don Appropriate PPE. Before cleaning the spill, ensure you are wearing the necessary protective equipment.
-
Step 3: Contain the Spill. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits) to absorb the solution. For solid spills, carefully sweep up the material.
-
Step 4: Collect and Dispose. Place the absorbed material or swept solid into a labeled chemical waste container.
-
Step 5: Decontaminate the Area. Clean the spill area with an appropriate solvent or detergent and water. Dispose of all cleaning materials as chemical waste.
Regulatory Compliance
It is the responsibility of the researcher and their institution to ensure that all chemical waste is disposed of in accordance with local, state, and federal regulations. Always consult your institution's EHS office for specific guidance and to ensure compliance.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of PD1-PDL1-IN-1.
Essential Safety and Operational Guide for Handling PD1-PDL1-IN 1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PD1-PDL1-IN 1, a potent inhibitor of the programmed cell death 1 (PD-1) and its ligand (PD-L1) interaction. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your experiments.
I. Hazard Identification and Safety Precautions
While some suppliers classify this compound as a non-hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it with the universal precautions applied to all laboratory chemicals.[1]
Summary of Safety Data:
| Parameter | MedChemExpress this compound (TFA) | Cayman Chemical PD-1/PD-L1 Inhibitor 1 |
| GHS Classification | Not a hazardous substance or mixture[1] | Not classified |
| Formula | C16H24F3N7O8 | C29H33NO5 |
| Molecular Weight | 499.40 | 475.6 |
| First Aid | Eye: Flush with water, call physician. Skin: Rinse with water, remove contaminated clothing. Inhalation: Move to fresh air, give CPR if needed.[1] | Not specified, usual precautionary measures for handling chemicals should be followed. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] | Strong oxidizing agents. |
| Hazardous Decomposition | May emit toxic fumes under fire conditions.[1] | No dangerous decomposition products known. |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light).[1] | Store in accordance with information listed on the product insert. |
| Stability | Stable under recommended storage conditions.[1] | ≥ 4 years.[2] |
II. Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is the first line of defense against potential exposure.
-
Hand Protection : Wear impermeable and resistant gloves. Nitrile gloves are a suitable option.
-
Eye Protection : Use safety glasses with side shields or goggles.
-
Skin and Body Protection : A lab coat is mandatory. Ensure it is fully buttoned.
-
Respiratory Protection : While not always required, a dust mask or respirator should be used when handling the powder form to avoid inhalation.[1]
III. Handling and Experimental Workflow
Proper handling techniques are critical to prevent contamination and ensure accurate experimental results.
Step-by-Step Handling Protocol:
-
Preparation :
-
Ensure a clean and designated workspace.
-
Verify that a safety shower and eye wash station are accessible.[1]
-
Assemble all necessary materials and reagents.
-
-
Weighing and Reconstitution :
-
Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[1]
-
Use appropriate tools for weighing and transferring the compound.
-
Reconstitute the compound using the recommended solvent (e.g., DMSO, DMF, Ethanol) to the desired concentration.[2]
-
-
Experimental Use :
-
When using the compound in solution, avoid direct contact with skin and eyes.
-
Use precise pipetting techniques to ensure accurate dosing in your experiments.
-
-
Storage :
-
Store the compound as recommended by the supplier, typically at -20°C or -80°C for long-term storage, and protect from light.[1]
-
Ensure containers are tightly sealed to prevent degradation.
-
Below is a generalized workflow for handling this compound in a laboratory setting.
IV. Disposal Plan
Proper disposal of chemical waste is crucial for environmental and laboratory safety.
-
Solid Waste : Collect any solid waste, including empty containers and contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Dispose of solutions containing this compound in a designated hazardous liquid waste container. Do not pour down the drain.[1]
-
Decontamination : Clean all surfaces and equipment that have come into contact with the compound using an appropriate solvent or cleaning agent.
-
Waste Pickup : Follow your institution's guidelines for the disposal of chemical waste.
V. Understanding the PD-1/PD-L1 Signaling Pathway
This compound is an inhibitor of the PD-1/PD-L1 protein-protein interaction.[2] This pathway is a critical immune checkpoint that regulates T-cell activation.[3] Cancer cells can exploit this pathway to evade the immune system.[3]
The diagram below illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action for inhibitors like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


